Oxysophocarpine
Beschreibung
Sophocarpine has been reported in Daphniphyllum oldhamii, Daphniphyllum pentandrum, and other organisms with data available.
RN given refers to parent cpd
Eigenschaften
IUPAC Name |
(1R,2R,9S,17S)-7,13-diazatetracyclo[7.7.1.02,7.013,17]heptadec-4-en-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O/c18-14-7-1-6-13-12-5-3-9-16-8-2-4-11(15(12)16)10-17(13)14/h1,7,11-13,15H,2-6,8-10H2/t11-,12+,13+,15-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAGFPTSOPGCENQ-JLNYLFASSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CN3C(CC=CC3=O)C4C2N(C1)CCC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2CN3[C@H](CC=CC3=O)[C@@H]4[C@H]2N(C1)CCC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
78003-71-1 (hydrobromide) | |
| Record name | Sophocarpine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006483154 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID90215126 | |
| Record name | Sophocarpine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90215126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6483-15-4 | |
| Record name | (-)-Sophocarpine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6483-15-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sophocarpine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006483154 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sophocarpine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90215126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6483-15-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Oxysophocarpine: A Technical Guide to Natural Sources, Extraction, and Analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of oxysophocarpine (B1678127), a quinolizidine (B1214090) alkaloid with significant pharmacological potential. It details the primary natural sources of this compound, compares various extraction and purification methodologies, and presents detailed experimental protocols for its isolation and analysis. Furthermore, this document elucidates key signaling pathways modulated by this compound, offering a valuable resource for ongoing research and development.
Natural Sources of this compound
This compound is a naturally occurring alkaloid predominantly found in plants belonging to the Sophora genus within the Leguminosae family. These plants have a history of use in traditional medicine, particularly in Central and West Asia.[1][2] The primary species recognized as significant sources of this compound are summarized below.
| Plant Species | Family | Primary Parts Containing this compound |
| Sophora alopecuroides | Leguminosae | Seeds, Aerial Parts |
| Sophora flavescens | Leguminosae | Roots[3] |
| Sophora davidii | Leguminosae | Not specified |
| Sophora tonkinensis | Leguminosae | Rhizomes |
The concentration of this compound and other related alkaloids can vary depending on factors such as the specific plant part, geographical location, and time of harvest. Notably, the seeds and aerial parts of Sophora alopecuroides are reported to contain the highest concentrations.
Extraction Methodologies
The extraction of this compound from plant matrices involves separating the alkaloid from the raw plant material. As alkaloids mostly exist as salts within the plant, various methods have been developed to efficiently isolate them, ranging from traditional solvent-based techniques to modern, technology-assisted approaches.
Conventional Extraction Methods
-
Acid-Water Extraction: This common method leverages the salt form of alkaloids. The plant material is treated with a dilute acid solution (e.g., sulfuric acid) to dissolve the alkaloids. The acidic extract is then neutralized or made alkaline to precipitate the free base or to proceed with liquid-liquid extraction using an organic solvent.
-
Solvent Extraction: This technique uses organic solvents to extract the alkaloids. The choice of solvent is crucial and depends on the polarity of the target compound. For alkaloids in Sophora alopecuroides, alcohol-based solvents are frequently used. Soxhlet extraction is a continuous solvent extraction method that offers high efficiency but can risk thermal degradation of sensitive compounds due to prolonged heat exposure.
-
Percolation: In this method, a solvent is slowly passed through a column packed with the ground plant material to gradually extract the desired compounds.
Modern Assisted-Extraction Methods
To improve efficiency, reduce solvent consumption, and shorten extraction times, several modern techniques have been developed.
-
Ultrasound-Assisted Extraction (UAE): This method utilizes high-frequency sound waves to create cavitation bubbles in the solvent. The collapse of these bubbles near the plant cell walls causes physical disruption, enhancing solvent penetration and facilitating the release of intracellular compounds like this compound. Key parameters to optimize include temperature, solvent type, ultrasonic power, and duration.
-
Microwave-Assisted Extraction (MAE): MAE uses microwave energy to heat the solvent and plant material, causing the rupture of plant cells and promoting the release of alkaloids into the solvent. This technique is known for its efficiency and reduced extraction time. Optimal conditions for MAE of related alkaloids from Sophora flavescens have been identified as 60% ethanol (B145695) as the solvent, a 20:1 liquid-to-material ratio, and extraction for 10 minutes at 50°C under 500 W of microwave power.
-
Reverse Three-Phase Membrane Cycle Extraction: This is a specialized and efficient method for extracting this compound. It uses a polytetrafluoroethylene (PTFE) membrane to separate an acid phase and a base phase, while an organic phase cycles between them. This technique offers low solvent consumption, short extraction times, and simple operation, achieving a high extraction rate of 98.21% for this compound within 60 minutes under optimal conditions.
Quantitative Data Summary
The efficiency of extraction and the yield of this compound are highly dependent on the chosen method and its operational parameters. The following table summarizes quantitative data from various studies to allow for easy comparison.
| Method | Plant Source | Key Parameters | Result | Reference |
| Reverse Three-Phase Membrane Cycle | Sophora alopecuroides | Aqueous/Organic Phase Ratio: 1:1; HCl: 0.3 mol/L; NaOH: 0.75 mol/L; Time: 60 min | Extraction Rate: 98.21% | |
| Microwave-Assisted Extraction (MAE)¹ | Sophora flavescens | Solvent: 60% Ethanol; Ratio: 20:1 (v/v); Power: 500 W; Temp: 50°C; Time: 10 min | Yield: 14.37 mg/g | |
| Ultrasound-Assisted Extraction (UAE)² | Ganoderma lucidum | Solvent: 74% Ethanol; Ratio: 61 mL/g; Power: 320 W; Time: 69 min | Yield (Triterpenoids): 4.61 mg/g | |
| Soxhlet Extraction³ | Field Muskmelon Seed | Not specified | Yield (Oil): 34.47% |
¹Data is for oxymatrine, a structurally similar alkaloid from the same plant genus, providing a relevant benchmark. ²Data is for triterpenoids, demonstrating general UAE parameters. ³Data is for oil extraction, included to show the high yield potential of this conventional method.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments related to the extraction and analysis of this compound.
Protocol 1: General Acid-Base Extraction and Isolation Workflow
This protocol describes a standard laboratory procedure for extracting total alkaloids, including this compound, from Sophora alopecuroides.
-
Alkalinization and Initial Extraction:
-
Weigh 5 kg of coarse powder (10-20 mesh) of Sophora alopecuroides.
-
Add a 4-fold volume of 5% NaOH solution and soak the material overnight. Discard the alkaline liquid.
-
-
Acid Extraction:
-
Extract the remaining residue with a 5% sulfuric acid solution.
-
-
Ion Exchange Chromatography:
-
Pass the acidic extract through a cation exchange resin column.
-
Elute the column with 95% ethanol containing 3% ammonia.
-
-
Concentration and Purification:
-
Combine the eluent fractions and recover the ethanol by evaporation.
-
Adsorb the resulting concentrate onto activated carbon.
-
-
Final Isolation:
-
Isolate the final compounds using a neutral alumina (B75360) column and gradient elution with a petroleum ether-acetone solvent system.
-
Protocol 2: Microwave-Assisted Extraction (MAE)
This protocol is optimized for the extraction of alkaloids from Sophora species, based on established research.
-
Sample Preparation: Weigh 1.0 g of dried, powdered plant material and place it into a PTFE extraction vessel.
-
Solvent Addition: Add 20 mL of 60% aqueous ethanol solution to the vessel (a 20:1 liquid-to-material ratio).
-
Microwave Irradiation: Place the vessel in a microwave reactor. Set the parameters as follows:
-
Microwave Power: 500 W
-
Extraction Temperature: 50°C
-
Extraction Time: 10 minutes
-
-
Post-Extraction:
-
After extraction, allow the vessel to cool to room temperature for at least 30 minutes.
-
Centrifuge the extract at 3000 rpm for 5 minutes to separate the supernatant.
-
-
Sample Preparation for Analysis:
-
Collect the supernatant for quantitative analysis by HPLC. If necessary, evaporate the solvent and reconstitute the residue in the mobile phase.
-
Protocol 3: Ultrasound-Assisted Extraction (UAE)
This protocol provides a general framework for UAE, which can be optimized for this compound extraction.
-
Sample Preparation: Mix 10 g of lyophilized and powdered plant material with the extraction solvent at a 1:10 (w/v) ratio in a suitable beaker. An optimized solvent is 74% ethanol.
-
Ultrasonication:
-
Immerse the probe of an ultrasonic processor into the mixture.
-
Apply ultrasonic power (e.g., 320 W) for a set duration (e.g., 69 minutes). Maintain a constant temperature (e.g., 30-60°C) using a water bath.
-
-
Filtration and Concentration:
-
Filter the resulting extract through Whatman No. 1 filter paper to remove solid plant debris.
-
Remove the solvent from the filtrate using a rotary evaporator to obtain the crude extract.
-
Protocol 4: High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis
This protocol is for the simultaneous determination of this compound and related alkaloids in extracts from Sophora alopecuroides.
-
Chromatographic System: A standard HPLC system equipped with a UV detector.
-
Column: Phenomenex Gemini C18 (4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A mixture of methanol (B129727) and 0.2% phosphoric acid aqueous solution (7:93 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection:
-
Detection Wavelength: 205 nm or 221 nm.
-
Sample Injection Volume: 5 µL.
-
-
Quantification:
-
Prepare a calibration curve using standards of purified this compound at various concentrations (e.g., 0.01 - 0.7 mg/mL).
-
Calculate the concentration in the sample extract by comparing its peak area to the calibration curve.
-
Molecular Mechanisms and Signaling Pathways
Recent studies have shown that this compound exerts its pharmacological effects, including anti-inflammatory, antioxidant, and anti-apoptotic activities, by modulating specific intracellular signaling pathways.
Nrf2/HO-1 Antioxidant Pathway
This compound has been shown to protect against oxidative stress-induced apoptosis by activating the Nrf2/HO-1 pathway. It promotes the nuclear translocation of Nrf2, which in turn upregulates the expression of the antioxidant enzyme Heme Oxygenase-1 (HO-1).
References
The Biosynthetic Pathway of Oxysophocarpine: A Technical Guide for Researchers
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Oxysophocarpine (B1678127), a tetracyclic quinolizidine (B1214090) alkaloid found in plants of the Sophora genus, has garnered significant interest for its diverse pharmacological activities. Understanding its biosynthesis is crucial for metabolic engineering efforts aimed at enhancing its production and for the discovery of novel biocatalysts. This technical guide provides a comprehensive overview of the current knowledge on the biosynthetic pathway of this compound, from its primary metabolic precursor to the final product. While the initial steps of the pathway are well-characterized, the later stages of cyclization and oxidation remain partially putative. This document summarizes the established enzymatic reactions, presents plausible mechanisms for the unelucidated steps, offers detailed experimental protocols for further investigation, and includes quantitative data on alkaloid content in source organisms.
Introduction to this compound and Quinolizidine Alkaloids
This compound belongs to the extensive family of quinolizidine alkaloids (QAs), which are nitrogen-containing secondary metabolites predominantly found in leguminous plants. These compounds are characterized by a quinolizidine ring system, a 1-azabicyclo[4.4.0]decane structure. QAs, including this compound and its structural relatives like matrine (B1676216) and sophocarpine, are known for their wide range of biological activities, including anti-inflammatory, antiviral, and anticancer properties. This compound is structurally defined as an oxidation product of sophocarpine.
The Biosynthetic Pathway of this compound
The biosynthesis of this compound is a multi-step process that begins with the amino acid L-lysine. The pathway can be broadly divided into three main stages:
-
Formation of the key intermediate, cadaverine (B124047).
-
Assembly of the tetracyclic quinolizidine skeleton of the matrine-type.
-
Late-stage oxidation to yield this compound.
From L-Lysine to Cadaverine: The Initial Committed Step
The biosynthesis of all quinolizidine alkaloids initiates with the decarboxylation of L-lysine to produce cadaverine.[1][2] This irreversible reaction is catalyzed by the enzyme lysine decarboxylase (LDC) and represents the first committed step of the pathway.[1][3]
-
Enzyme: Lysine Decarboxylase (LDC; EC 4.1.1.18)
-
Substrate: L-Lysine
-
Product: Cadaverine
-
Cofactor: Pyridoxal phosphate (B84403) (PLP)
LDC has been identified and characterized in several QA-producing plants, including Sophora flavescens.[1]
Formation of Δ¹-piperideine
Cadaverine is subsequently converted to 5-aminopentanal (B1222117), which spontaneously cyclizes to form the Schiff base, Δ¹-piperideine .[2][4] This reaction is catalyzed by a copper amine oxidase (CAO) .[4]
-
Enzyme: Copper Amine Oxidase (CAO; EC 1.4.3.21)
-
Substrate: Cadaverine
-
Product: 5-aminopentanal (which cyclizes to Δ¹-piperideine)
Assembly of the Tetracyclic Matrine-Type Skeleton (Putative)
The steps leading from Δ¹-piperideine to the complex tetracyclic structure of matrine-type alkaloids like sophocarpine are the least understood part of the pathway and are largely based on biosynthetic hypotheses from tracer experiments.[5] It is proposed that three molecules of Δ¹-piperideine (derived from three molecules of L-lysine) condense to form the characteristic four-ring system. While the exact enzymatic machinery is yet to be fully elucidated, the proposed pathway involves a series of cyclization, oxidation, and reduction reactions.
The current leading hypothesis suggests the dimerization of Δ¹-piperideine to form a bicyclic intermediate, which then incorporates a third Δ¹-piperideine unit to form the tetracyclic core. The specific enzymes catalyzing these condensation and rearrangement reactions have not yet been isolated and characterized.
Final Oxidation to this compound (Putative)
This compound is an N-oxide derivative of sophocarpine. The final step in its biosynthesis is the oxidation of the sophocarpine molecule. This type of late-stage modification in alkaloid biosynthesis is commonly catalyzed by cytochrome P450 monooxygenases (CYP450s) .[6] While the specific CYP450 responsible for this conversion in Sophora flavescens has not been definitively identified, it is the most probable class of enzymes involved. Interestingly, studies on human metabolism have shown that cytochrome P450 enzymes can also catalyze the reverse reaction, the reduction of this compound back to sophocarpine.[2]
-
Enzyme (Putative): Cytochrome P450 Monooxygenase (CYP450)
-
Substrate: Sophocarpine
-
Product: this compound
Quantitative Data
Quantitative analysis of quinolizidine alkaloids in Sophora flavescens has been performed using various analytical techniques. The concentrations of these alkaloids can vary depending on the plant part, age, and environmental conditions.
| Alkaloid | Concentration Range in Sophora flavescens (mg/mL) | Method |
| Matrine | 0.044 - 0.792 | Capillary Electrophoresis[7] |
| Oxymatrine | 0.142 - 1.926 | Capillary Electrophoresis[7] |
| Sophocarpine | 0.0377 - 0.3393 | Capillary Electrophoresis[7] |
| Sophoridine | 0.0664 - 1.062 | Capillary Electrophoresis[7] |
Note: this compound concentrations are not explicitly detailed in this specific study, but oxymatrine, a structurally similar N-oxide of matrine, is often found in higher concentrations.
Experimental Protocols
The elucidation of a biosynthetic pathway is a complex process that involves a combination of genetic, biochemical, and analytical techniques. Below are detailed methodologies for key experiments relevant to the study of the this compound pathway.
Identification of Biosynthetic Gene Clusters (BGCs)
Objective: To identify the genes encoding the enzymes of the this compound biosynthetic pathway in the genome of Sophora flavescens.
Methodology:
-
Genome Sequencing: Obtain a high-quality genome sequence of Sophora flavescens.
-
Bioinformatic Analysis: Utilize BGC prediction tools such as plantiSMASH or antiSMASH to scan the genome for clusters of genes commonly associated with secondary metabolite biosynthesis (e.g., LDCs, CAOs, CYP450s, transferases).[1][3][8]
-
Transcriptomic Analysis: Perform RNA-seq on different tissues of Sophora flavescens known to accumulate this compound. Identify genes within the predicted BGCs that are co-expressed with known pathway genes (e.g., LDC).
-
Gene Annotation: Annotate the functions of the genes within the candidate BGCs based on homology to known biosynthetic enzymes.
Heterologous Expression and Enzyme Characterization
Objective: To confirm the function of candidate genes identified through BGC analysis.
Methodology:
-
Gene Cloning: Amplify the full-length coding sequences of candidate genes from Sophora flavescens cDNA.
-
Vector Construction: Clone the amplified genes into an appropriate expression vector (e.g., for E. coli, yeast, or Nicotiana benthamiana).
-
Heterologous Expression: Transform the expression constructs into the chosen host organism and induce protein expression.[9]
-
Protein Purification: Purify the recombinant enzymes using affinity chromatography (e.g., His-tag).
-
Enzyme Assays: Perform in vitro assays with the purified enzymes and putative substrates to determine their catalytic activity and kinetic parameters (Km, Vmax).[10][11] For example, to test a candidate CYP450 for sophocarpine oxidase activity, the assay would include the purified enzyme, sophocarpine as the substrate, and necessary cofactors like NADPH and a cytochrome P450 reductase.
-
Product Identification: Analyze the reaction products using techniques such as HPLC, LC-MS, and NMR to confirm the identity of the product (e.g., this compound).
Tracer Studies
Objective: To trace the incorporation of precursors into this compound in vivo.
Methodology:
-
Precursor Synthesis: Synthesize isotopically labeled precursors (e.g., ¹³C- or ¹⁵N-labeled L-lysine or cadaverine).
-
Feeding Experiment: Administer the labeled precursor to Sophora flavescens plants or cell cultures.
-
Alkaloid Extraction: After a defined incubation period, harvest the plant material and perform a standard alkaloid extraction.
-
Analysis: Analyze the purified this compound using mass spectrometry (MS) to detect the incorporation of the isotopic label and using nuclear magnetic resonance (NMR) spectroscopy to determine the position of the label within the molecule.
Visualizations
Biosynthetic Pathway of this compound
Caption: Overview of the biosynthetic pathway of this compound.
Experimental Workflow for Pathway Elucidation
Caption: A typical experimental workflow for elucidating a plant natural product biosynthetic pathway.
Conclusion and Future Directions
The biosynthetic pathway of this compound begins with the well-established conversion of L-lysine to cadaverine and subsequently to Δ¹-piperideine. However, the enzymatic steps leading to the formation of the tetracyclic sophocarpine skeleton and its final oxidation to this compound remain to be definitively elucidated. Future research should focus on the identification and characterization of the enzymes responsible for these later steps, likely through a combination of genomics, transcriptomics, and biochemical approaches. The elucidation of the complete pathway will not only provide fundamental insights into the evolution of metabolic diversity in plants but will also pave the way for the synthetic biology-based production of this compound and novel, structurally related compounds with potentially enhanced therapeutic properties.
References
- 1. Bioinformatics tools for the identification of gene clusters that biosynthesize specialized metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Human microsomal cyttrochrome P450-mediated reduction of this compound, an active and highly toxic constituent derived from Sophora flavescens species, and its intestinal absorption and metabolism in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. mdpi.com [mdpi.com]
- 5. Biosynthesis of Quinolizidine Alkaloids - Enlighten Theses [theses.gla.ac.uk]
- 6. In vitro inhibitory effects of sophocarpine on human liver cytochrome P450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. floraandfona.org.in [floraandfona.org.in]
- 8. research.wur.nl [research.wur.nl]
- 9. Heterologous expression of alkaloid biosynthetic genes--a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. rsc.org [rsc.org]
- 11. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Oxysophocarpine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxysophocarpine (B1678127) is a quinolizidine (B1214090) alkaloid predominantly isolated from plants of the Sophora genus, such as Sophora flavescens Ait.[1][2][3] It is a tetracyclic compound that has garnered significant interest in the scientific community for its diverse pharmacological activities, including neuroprotective, anti-inflammatory, and anticancer properties. This technical guide provides a comprehensive overview of the chemical structure and stereochemistry of this compound, along with its physicochemical properties and relevant experimental protocols.
Chemical Structure and Stereochemistry
This compound possesses a rigid tetracyclic ring system. Its chemical formula is C₁₅H₂₂N₂O₂, with a molecular weight of 262.35 g/mol . The systematic IUPAC name for this compound is (1R,2R,9S,13R,17S)-13-oxido-7-aza-13-azoniatetracyclo[7.7.1.0²,⁷.0¹³,¹⁷]heptadec-4-en-6-one.
Key Stereochemical Features:
-
Ring Junctions: The fusion of the four rings creates a specific and rigid conformation.
-
Chiral Centers: The molecule contains several stereogenic centers, leading to the possibility of numerous stereoisomers. The naturally occurring and biologically active form is the one specified by the IUPAC name.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for understanding its behavior in biological systems and for the development of analytical methods and formulations.
| Property | Value | Source |
| Molecular Formula | C₁₅H₂₂N₂O₂ | PubChem |
| Molecular Weight | 262.35 g/mol | PubChem |
| CAS Number | 26904-64-3 | PubChem |
| pKa | 6.5 | Experimental (RP-HPLC) |
| Appearance | White crystalline powder | (General knowledge) |
| Solubility | Soluble in methanol (B129727), ethanol, DMSO. | (General knowledge) |
Experimental Protocols
Isolation of this compound from Sophora flavescens
A general method for the isolation of alkaloids from Sophora flavescens involves solvent extraction followed by chromatographic purification.
Protocol:
-
Extraction: The dried and powdered roots of Sophora flavescens are extracted with 95% ethanol. The resulting extract is concentrated under reduced pressure.
-
Acid-Base Extraction: The crude extract is dissolved in an acidic solution and then washed with an organic solvent to remove neutral and acidic impurities. The aqueous layer is then basified with ammonia (B1221849) to precipitate the alkaloids.
-
Solvent Partitioning: The alkaloid precipitate is extracted with chloroform (B151607).
-
Chromatographic Purification: The chloroform extract is subjected to column chromatography on silica (B1680970) gel, eluting with a gradient of chloroform and methanol to yield purified this compound.
Quantification of this compound by HPLC
A reversed-phase high-performance liquid chromatography (RP-HPLC) method can be used for the quantitative analysis of this compound.
Chromatographic Conditions:
-
Column: C18 column (e.g., 4.6 mm x 250 mm, 5 µm)
-
Mobile Phase: A mixture of methanol and a phosphate (B84403) buffer. The exact ratio can be optimized depending on the specific column and system.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 220 nm
-
Temperature: Ambient
Signaling Pathways and Biological Activities
This compound has been shown to modulate several important signaling pathways, which underlies its therapeutic potential.
MAPK Signaling Pathway
This compound exerts neuroprotective effects by modulating the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. It has been shown to inhibit the phosphorylation of key kinases in this pathway, such as ERK, JNK, and p38, thereby reducing inflammation and apoptosis in neuronal cells.[1][2]
Nrf2/HO-1 Signaling Pathway
This compound has also been reported to protect cells from oxidative stress by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) signaling pathway. Nrf2 is a transcription factor that regulates the expression of antioxidant proteins.
JNK/AP-1 Signaling Pathway
In the context of airway inflammation, this compound has been shown to inhibit the c-Jun N-terminal kinase (JNK)/activator protein-1 (AP-1) signaling pathway, leading to a reduction in the production of pro-inflammatory cytokines.
KIT/PI3K Signaling Pathway
This compound has demonstrated protective effects against acute lung injury by regulating the KIT/Phosphoinositide 3-kinase (PI3K) signaling pathway, which is involved in cell survival and apoptosis.
Experimental Workflow Example: Bioassay for Anti-inflammatory Activity
The following diagram illustrates a typical workflow for assessing the anti-inflammatory activity of this compound in a cell-based assay.
Conclusion
This compound is a structurally complex and biologically active alkaloid with significant therapeutic potential. A thorough understanding of its chemical structure, stereochemistry, and physicochemical properties is paramount for ongoing research and development efforts. The modulation of multiple signaling pathways by this compound highlights its pleiotropic effects and provides a basis for its exploration in various disease models. The experimental protocols outlined in this guide serve as a foundation for researchers working on the isolation, analysis, and biological evaluation of this promising natural product.
References
- 1. Neuroprotective Effect of this compound by Modulation of MAPK Pathway in Rat Hippocampal Neurons Subject to Oxygen–Glucose Deprivation and Reperfusion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neuroprotective Effect of this compound by Modulation of MAPK Pathway in Rat Hippocampal Neurons Subject to Oxygen-Glucose Deprivation and Reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Study on Isolation of Chemical Constituents from Sophora Flavescens Ait. and Their Anti-Glioma Effects - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physicochemical Properties of Oxysophocarpine
Prepared for Researchers, Scientists, and Drug Development Professionals
Introduction
Oxysophocarpine (B1678127) (OSC) is a quinolizidine (B1214090) alkaloid predominantly extracted from plants of the Sophora genus, such as Sophora flavescens Ait and Sophora alopecuroides.[1][2] As an active pharmacological compound, it has garnered significant attention for its diverse biological activities, including neuroprotective, anti-inflammatory, antioxidant, and anticancer properties.[2][3] This document provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and visualizations of its interactions with key biological signaling pathways. This guide is intended to serve as a foundational resource for researchers engaged in the study and development of this compound as a potential therapeutic agent.
Physicochemical Properties
The fundamental physicochemical characteristics of this compound are summarized in the table below. These properties are critical for understanding its behavior in biological systems and for the formulation of drug delivery systems.
| Property | Value | Source(s) |
| Molecular Formula | C₁₅H₂₂N₂O₂ | [4][5][6] |
| Molecular Weight | 262.35 g/mol | [2][4][5][6] |
| CAS Number | 26904-64-3 | [4][5] |
| IUPAC Name | (1R,2R,9S,17S)-13-oxido-7-aza-13-azoniatetracyclo[7.7.1.0²,⁷.0¹³,¹⁷]heptadec-4-en-6-one | [5] |
| Physical Form | Crystalline solid | [3] |
| pKa | 6.5 | [7][8] |
| Solubility (Water) | 40 mg/mL[4], 52 mg/mL[1], 5 mg/mL (PBS, pH 7.2)[3] | [1][3][4] |
| Solubility (DMSO) | 28 mg/mL[4], 52 mg/mL[1], 1 mg/mL[3] | [1][3][4] |
| Solubility (Ethanol) | 52 mg/mL[1], 10 mg/mL[3] | [1][3] |
| SMILES | C1C[C@H]2CN3--INVALID-LINK--[C@@H]4[C@H]2--INVALID-LINK--(CCC4)[O-] | [5] |
| InChI | InChI=1S/C15H22N2O2/c18-14-7-1-6-13-12-5-3-9-17(19)8-2-4-11(15(12)17)10-16(13)14/h1,7,11-13,15H,2-6,8-10H2/t11-,12+,13+,15-,17?/m0/s1 | [5] |
| InChIKey | QMGGMESMCJCABO-LHDUFFHYSA-N | [5] |
Experimental Protocols
Determination of pKa by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
The ionization constant (pKa) of this compound can be determined using an RP-HPLC method that relies on the relationship between the capacity factor (k) and the pH of the mobile phase.[7][8]
Methodology:
-
Preparation of Buffers: A series of phosphate (B84403) buffers with pH values ranging from 2.0 to 9.5 are prepared using 0.01 mol/L sodium dihydrogen phosphate, 0.01 mol/L disodium (B8443419) hydrogen phosphate, and 0.01 mol/L phosphoric acid.[7]
-
Chromatographic System: An HPLC system equipped with a C18 column is used.
-
Mobile Phase Preparation: The mobile phase consists of a mixture of methanol (B129727) (MeOH) and the prepared phosphate buffers. The effect of the organic modifier is assessed by varying the MeOH concentration (e.g., from 10% to 20% v/v).[7]
-
Sample Analysis: A standard solution of this compound is injected into the HPLC system for each mobile phase pH. The retention time is recorded.
-
Calculation of Capacity Factor (k): The capacity factor is calculated for each pH value using the formula: k = (t_R - t_0) / t_0, where t_R is the retention time of this compound and t_0 is the column dead time.
-
pKa Determination: A plot of pH versus the logarithm of the capacity factor (log k) is generated. The pKa value corresponds to the pH at the inflection point of the resulting sigmoidal curve.[7] For this compound, the experimental pKa value obtained through this method is 6.5.[7][8]
Caption: Workflow for pKa Determination by RP-HPLC.
Signaling Pathways Modulated by this compound
This compound exerts its pharmacological effects by modulating several key intracellular signaling pathways. These interactions are central to its therapeutic potential in various disease models.
Nrf2/HO-1 Pathway
This compound has been shown to inhibit the growth and metastasis of oral squamous cell carcinoma by targeting the Nrf2/HO-1 axis.[1] It also provides neuroprotective effects by regulating this pathway to inhibit apoptosis in neuronal cells.[9]
Caption: this compound Modulation of the Nrf2/HO-1 Pathway.
MAPK and NF-κB Pathways
OSC protects against apoptosis and inflammatory responses by attenuating the MAPK and NF-κB signaling pathways.[1] It has been observed to down-regulate the expression of inflammatory factors in hippocampal neurons by modulating the MAPK pathway.[10][11]
References
- 1. selleckchem.com [selleckchem.com]
- 2. researchgate.net [researchgate.net]
- 3. caymanchem.com [caymanchem.com]
- 4. abmole.com [abmole.com]
- 5. This compound | C15H22N2O2 | CID 161544 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. biorlab.com [biorlab.com]
- 7. pKa determination of this compound by reversed - phase high performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pKa determination of this compound by reversed - phase high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Neuroprotective Effect of this compound by Modulation of MAPK Pathway in Rat Hippocampal Neurons Subject to Oxygen-Glucose Deprivation and Reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Neuroprotective Effect of this compound by Modulation of MAPK Pathway in Rat Hippocampal Neurons Subject to Oxygen–Glucose Deprivation and Reperfusion - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Mechanism of Action of Oxysophocarpine in Inflammatory Diseases
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxysophocarpine (OSC) is a quinolizidine (B1214090) alkaloid derived from the roots of plants such as Sophora flavescens and Sophora alopecuroides. Traditionally used in Chinese medicine, OSC has garnered significant scientific interest for its diverse pharmacological activities, including anti-inflammatory, neuroprotective, anti-viral, and anti-tumor effects.[1][2] This technical guide provides a comprehensive overview of the molecular mechanisms underlying the anti-inflammatory action of this compound, focusing on its modulation of key signaling pathways. The information presented herein is intended to support researchers, scientists, and drug development professionals in exploring the therapeutic potential of OSC for a range of inflammatory conditions.
Core Mechanisms of Action: Modulation of Key Signaling Pathways
This compound exerts its anti-inflammatory effects by targeting multiple intracellular signaling cascades that are crucial for the inflammatory response. The primary pathways modulated by OSC include the Nuclear Factor-kappa B (NF-κB) pathway, the Mitogen-Activated Protein Kinase (MAPK) pathway, and the Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathway. Furthermore, emerging evidence suggests a role for OSC in modulating the NLRP3 inflammasome and activating the Nrf2 antioxidant response pathway.
Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a cornerstone of inflammatory processes, responsible for the transcription of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[3] In unstimulated cells, NF-κB is held inactive in the cytoplasm by its inhibitor, IκB. Upon stimulation by inflammatory signals like lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate gene transcription.
This compound has been shown to potently inhibit NF-κB activation.[4] It prevents the phosphorylation and subsequent degradation of IκB, thereby sequestering NF-κB in the cytoplasm and blocking its nuclear translocation.[4] This action leads to a significant downstream reduction in the expression of NF-κB target genes. Studies have demonstrated that OSC treatment suppresses the production of key pro-inflammatory cytokines such as TNF-α, interleukin-1β (IL-1β), and interleukin-6 (IL-6) in various inflammatory models.[1][5][6]
In a model of inflammatory osteolysis, OSC was found to inhibit the NF-κB pathway, which in turn suppressed the expression of osteoclast-specific genes and inflammation-related factors like IL-1β, TNF-α, and IL-6.[1][7] Similarly, in microglial cells subjected to oxygen-glucose deprivation/reoxygenation (OGD/R), OSC blocked the activation of NF-κB by inhibiting the expression of Toll-like receptor 4 (TLR4) and its adaptor protein MyD88.[8]
References
- 1. This compound attenuates inflammatory osteolysis by modulating the NF-κb pathway and the reactive oxygen species-related Nrf2 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound inhibits airway inflammation and mucus hypersecretion through JNK/AP-1 pathway in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Anti-inflammatory effects of sophocarpine in LPS-induced RAW 264.7 cells via NF-κB and MAPKs signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound Ameliorates Carrageenan-induced Inflammatory Pain via Inhibiting Expressions of Prostaglandin E2 and Cytokines in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound reduces oxidative stress and inflammation in tuberculosis-infected neutrophils and mouse lungs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound reduces oxygen-glucose deprivation-induced microglial activation and injury - PubMed [pubmed.ncbi.nlm.nih.gov]
Neuroprotective Effects of Oxysophocarpine: An In-depth Technical Guide for In Vitro Models
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the neuroprotective effects of Oxysophocarpine (OSC) observed in various in vitro models. OSC, a quinolizidine (B1214090) alkaloid extracted from plants such as Sophora flavescens Ait, has demonstrated significant potential in mitigating neuronal damage through multiple mechanisms of action. This document details the experimental protocols used to assess its efficacy and elucidates the key signaling pathways involved, presenting quantitative data and visual workflows to support further research and development in the field of neuroprotection.
Core Findings: this compound's Neuroprotective Actions
This compound has been shown to exert its neuroprotective effects in several in vitro models of neuronal injury, primarily through the following mechanisms:
-
Anti-apoptotic Effects: OSC significantly reduces neuronal apoptosis induced by stressors like oxygen-glucose deprivation/reperfusion (OGD/R) and glutamate (B1630785) excitotoxicity.[1] This is achieved by modulating key apoptotic regulators, including the Bcl-2 family of proteins and caspases.[1][2]
-
Inhibition of Oxidative Stress: OSC mitigates oxidative stress by activating the Nrf2/HO-1 signaling pathway, a critical cellular defense mechanism against oxidative damage.[1] This leads to a reduction in reactive oxygen species (ROS) production and preservation of mitochondrial function.[1]
-
Modulation of Inflammatory Responses: In microglial cells subjected to OGD/R, OSC has been shown to suppress the inflammatory response by inhibiting the TLR4/MyD88/NF-κB signaling pathway.[2][3] It also reduces the production of pro-inflammatory mediators.[2][4][5]
-
Regulation of Intracellular Calcium Homeostasis: OSC helps maintain intracellular calcium ([Ca2+]i) homeostasis, preventing the cytotoxic calcium overload that is a common feature of neuronal injury.[4][5]
-
Inhibition of ER Stress: Evidence suggests that OSC can protect neurons by inhibiting endoplasmic reticulum (ER) stress-induced apoptosis, a pathway involving caspase-12.[6]
-
Modulation of MAPK Signaling: OSC has been observed to down-regulate the phosphorylation of key proteins in the MAPK signaling pathway, including ERK1/2, JNK1/2, and p38 MAPK, which are involved in neuronal apoptosis and inflammation.[4][5]
Quantitative Data Summary
The following tables summarize the quantitative data from key studies on the neuroprotective effects of this compound.
Table 1: Effect of this compound on Cell Viability and Cytotoxicity in OGD/R-Injured Primary Hippocampal Neurons
| This compound Concentration | Cell Viability (% of Control) | LDH Release (% of Maximum) |
| 1 µmol/L | 46.5 ± 4.1% | 30.2% (approx.) |
| 2 µmol/L | 73.7 ± 5.3% | 28.5% (approx.) |
| 5 µmol/L | 76.8 ± 3.9% | 26.7% (approx.) |
Data extracted from studies on primary hippocampal neurons subjected to 2 hours of OGD followed by 24 hours of reperfusion.
Table 2: Effect of this compound on Apoptosis and Mitochondrial Membrane Potential in Glutamate-Treated HT-22 Cells
| This compound Concentration | Apoptosis Rate (% of Glutamate Group) | Bcl-2/BAX Ratio (Fold Change vs. Glutamate) |
| 1.25 µM | Reduced | Increased |
| 2.5 µM | Reduced | Increased |
| 5 µM | Reduced | Increased |
| 10 µM | Significantly Reduced | Significantly Increased (p < 0.05) |
Data from studies on HT-22 cells treated with glutamate to induce apoptosis.[1]
Table 3: Effect of this compound on Inflammatory Mediators in OGD/R-Injured BV-2 Microglia
| This compound Treatment | TNF-α Expression | IL-1β Expression | iNOS Expression | COX-2 Expression |
| OGD/R | Upregulated | Upregulated | Upregulated | Upregulated |
| OGD/R + OSC | Downregulated | Downregulated | Downregulated | Downregulated |
Summary of findings from studies on BV-2 microglial cells subjected to OGD/R.[2][3]
Experimental Protocols
Detailed methodologies for the key experiments cited in the literature are provided below. These protocols are generalized and may require optimization for specific cell lines and experimental conditions.
Cell Culture and In Vitro Injury Models
-
Primary Hippocampal Neuron Culture:
-
Hippocampi are dissected from neonatal Sprague-Dawley rats.
-
Tissues are dissociated into single cells via trypsinization and mechanical trituration.
-
Cells are plated on poly-L-lysine-coated plates or coverslips.
-
Neurons are maintained in Neurobasal medium supplemented with B-27 and glutamine.
-
-
HT-22 and BV-2 Cell Culture:
-
HT-22 (mouse hippocampal neuronal) and BV-2 (mouse microglial) cell lines are maintained in Dulbecco's Modified Eagle's Medium (DMEM).
-
The medium is supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Cells are cultured in a humidified incubator at 37°C with 5% CO2.
-
-
Oxygen-Glucose Deprivation/Reperfusion (OGD/R) Model:
-
The regular culture medium is replaced with glucose-free Earle's Balanced Salt Solution (EBSS).
-
Cells are placed in a hypoxic chamber with an atmosphere of 95% N2 and 5% CO2 for a specified duration (e.g., 2-3 hours).
-
For reperfusion, the glucose-free medium is replaced with the original culture medium, and cells are returned to a normoxic incubator for a specified period (e.g., 24 hours).
-
-
Glutamate-Induced Excitotoxicity Model:
-
HT-22 cells are treated with a specific concentration of glutamate (e.g., 20 mM) for a designated time to induce neuronal apoptosis.
-
Assessment of Cell Viability and Cytotoxicity
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability:
-
Following experimental treatments, MTT solution (final concentration 0.5 mg/mL) is added to each well.
-
The plate is incubated for 4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.
-
The medium is removed, and a solubilization solvent (e.g., DMSO) is added to dissolve the formazan crystals.
-
The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
-
Lactate Dehydrogenase (LDH) Assay for Cytotoxicity:
-
The cell culture supernatant is collected after treatment.
-
The supernatant is incubated with the LDH assay reagent mixture according to the manufacturer's instructions.
-
The absorbance is measured at a wavelength of 490 nm.
-
Measurement of Intracellular Calcium ([Ca2+]i)
-
Cells are loaded with a calcium-sensitive fluorescent dye, such as Fura-2/AM, for a specified time at 37°C.
-
After washing to remove the extracellular dye, the fluorescence intensity is measured using a fluorescence spectrophotometer or imaging system.
-
The ratio of fluorescence at excitation wavelengths of 340 nm and 380 nm is calculated to determine the intracellular calcium concentration.
Assessment of Mitochondrial Membrane Potential (MMP)
-
Cells are incubated with JC-1 dye, a ratiometric fluorescent probe.
-
In healthy cells with high MMP, JC-1 forms aggregates that emit red fluorescence. In apoptotic cells with low MMP, JC-1 remains as monomers and emits green fluorescence.
-
The fluorescence is observed and quantified using a fluorescence microscope or flow cytometer.
-
The ratio of red to green fluorescence is used as an indicator of mitochondrial depolarization.
Apoptosis Detection
-
TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Staining:
-
Cells are fixed and permeabilized.
-
The cells are then incubated with a reaction mixture containing Terminal deoxynucleotidyl transferase (TdT) and labeled dUTPs (e.g., BrdUTP or FITC-dUTP).
-
The incorporated label is visualized using fluorescence microscopy. TUNEL-positive cells are indicative of apoptosis.
-
Western Blotting for Protein Expression Analysis
-
Cells are lysed to extract total protein.
-
Protein concentration is determined using a BCA protein assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with primary antibodies against the target proteins (e.g., Bcl-2, BAX, cleaved caspase-3, p-ERK, Nrf2, HO-1).
-
After washing, the membrane is incubated with a corresponding HRP-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Visualizations: Signaling Pathways and Experimental Workflow
The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by this compound and a general experimental workflow for assessing its neuroprotective effects.
References
- 1. Understanding Fura 2-AM: A Powerful Tool for Calcium Imaging - Amerigo Scientific [amerigoscientific.com]
- 2. Quantifying cell viability via LDH cytotoxicity assay protocol v1 [protocols.io]
- 3. scientificlabs.co.uk [scientificlabs.co.uk]
- 4. ionbiosciences.com [ionbiosciences.com]
- 5. moodle2.units.it [moodle2.units.it]
- 6. Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dyeas a Sensitive Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Anti-Tumor Activity of Oxysophocarpine on Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the anti-tumor activities of Oxysophocarpine (OSC), a quinolizidine (B1214090) alkaloid derived from plants like Sophora flavescens. It details the compound's effects on various cancer cell lines, the underlying molecular mechanisms, and the experimental protocols used for its evaluation.
Executive Summary
This compound has demonstrated significant anti-cancer properties across a range of malignancies. Its therapeutic potential stems from its ability to inhibit cell proliferation, induce apoptosis, arrest the cell cycle, and suppress metastasis. These effects are mediated through the modulation of several critical intracellular signaling pathways, including the JAK2/STAT3, Nrf2/HO-1, Bcl-2/Bax, and PI3K/Akt axes. This guide consolidates the current scientific findings, presenting quantitative data, detailed experimental methodologies, and visual representations of its mechanisms of action to support further research and development.
Quantitative Anti-Tumor Effects of this compound
This compound exhibits a dose- and time-dependent inhibitory effect on the proliferation of various cancer cells. The following tables summarize the key quantitative findings from in vitro studies.
Table 1: Inhibitory Effects of this compound on Cancer Cell Proliferation
| Cancer Type | Cell Line(s) | Concentration (µmol/L) | Incubation Time (hours) | Observed Effect | Citation(s) |
| Hepatocellular Carcinoma | HepG2, Hepa1-6 | 5, 10, 20 | 24, 48, 72 | Significant dose- and time-dependent inhibition of proliferation. | [1] |
| Oral Squamous Cell Carcinoma | SCC-9, SCC-15 | 5 | 24 | Significant reduction in cell viability. | [2] |
| Colorectal Cancer | HCT116 | Not specified | Not specified | Inhibition of growth in a time- and dose-dependent manner. | [3] |
Table 2: Pro-Apoptotic Effects of this compound
| Cancer Type | Cell Line(s) | Concentration (µmol/L) | Incubation Time (hours) | Key Observations | Citation(s) |
| Hepatocellular Carcinoma | HepG2, Hepa1-6 | Not specified | Not specified | Increased rate of apoptosis. | [1][4] |
| Oral Squamous Cell Carcinoma | SCC-9, SCC-15 | 5 | 24 | Increased number of apoptotic cells and significant increase in caspase-3 activity. | |
| Colorectal Cancer | HCT116 | Not specified | Not specified | Induction of cellular apoptosis, confirmed by Hoechst 33258 staining. | |
| Lung Epithelial Cells | BEAS-2B | Not specified | Not specified | Decreased LPS-induced apoptosis. |
Key Signaling Pathways Modulated by this compound
This compound exerts its anti-tumor effects by targeting multiple signaling cascades that are crucial for cancer cell survival, proliferation, and metastasis.
3.1 Inhibition of the Nrf2/HO-1 Pathway in Oral Cancer
In oral squamous cell carcinoma (OSCC), this compound has been shown to inhibit the Nrf2/HO-1 signaling axis. Nrf2 is a transcription factor that, while traditionally viewed as a protector against oxidative stress, can be co-opted by cancer cells to promote survival and resistance. OSC reduces the expression of both Nrf2 and its downstream target, heme oxygenase 1 (HO-1). This inactivation leads to reduced proliferation, motility, and angiogenesis, and promotes apoptosis.
References
- 1. This compound suppresses hepatocellular carcinoma growth and sensitizes the therapeutic blockade of anti‐Lag‐3 via reducing FGL1 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. karger.com [karger.com]
- 3. In vivo and in vitro induction of the apoptotic effects of oxysophoridine on colorectal cancer cells via the Bcl-2/Bax/caspase-3 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound suppresses hepatocellular carcinoma growth and sensitizes the therapeutic blockade of anti-Lag-3 via reducing FGL1 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
Pharmacological Profile of Oxysophocarpine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxysophocarpine (OSC) is a quinolizidine (B1214090) alkaloid extracted from plants of the Sophora genus, such as Sophora flavescens and Sophora alopecuroides. Traditionally used in Chinese medicine, OSC has garnered significant scientific interest for its diverse pharmacological activities. This document provides a comprehensive overview of the pharmacological profile of this compound, summarizing its mechanisms of action, pharmacokinetic properties, and the experimental methodologies used to elucidate its effects.
Pharmacodynamics and Mechanism of Action
This compound exhibits a wide range of therapeutic effects, including anti-inflammatory, anti-cancer, neuroprotective, cardioprotective, and antiviral properties. These effects are mediated through the modulation of multiple signaling pathways.
Anti-inflammatory Effects
OSC demonstrates potent anti-inflammatory activity by inhibiting the production of pro-inflammatory mediators. It has been shown to suppress the expression of cyclooxygenase-2 (COX-2), tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6).[1] The anti-inflammatory actions of OSC are linked to the inhibition of several key signaling pathways:
-
JNK/AP-1 Pathway: OSC can suppress the phosphorylation of c-Jun N-terminal kinase (JNK) and the subsequent activation of activator protein 1 (AP-1), a transcription factor that regulates the expression of inflammatory genes.[2]
-
TLR4/MyD88/NF-κB Pathway: In the context of neuroinflammation, OSC has been observed to inhibit the Toll-like receptor 4 (TLR4) and myeloid differentiation primary response 88 (MyD88) pathway, leading to the blockage of nuclear factor-kappa B (NF-κB) activation.
-
MAPK Pathway: OSC can down-regulate the mitogen-activated protein kinase (MAPK) signaling pathway, which plays a crucial role in inflammatory processes.[3][4]
Anti-Cancer Activity
This compound has demonstrated anti-tumor effects in various cancer models, including oral squamous cell carcinoma and hepatocellular carcinoma. Its anti-cancer mechanisms involve:
-
Induction of Apoptosis: OSC can induce apoptosis in cancer cells through the intrinsic pathway, characterized by changes in mitochondrial membrane potential and regulation of the Bcl-2 family of proteins.[5]
-
Inhibition of Nrf2/HO-1 Axis: OSC has been found to retard the growth and metastasis of oral squamous cell carcinoma by targeting the Nrf2/HO-1 signaling pathway.
-
JAK2/STAT3 Pathway Inhibition: In hepatocellular carcinoma, OSC sensitizes cancer cells to immunotherapy by reducing FGL1 expression through the downregulation of IL-6-mediated JAK2/STAT3 signaling.
Neuroprotective Effects
OSC exhibits significant neuroprotective properties in models of neurodegenerative diseases and ischemic injury. Its neuroprotective mechanisms include:
-
Modulation of the Nrf2/HO-1 Pathway: OSC can protect neuronal cells from glutamate-induced apoptosis by activating the Nrf2/HO-1 pathway, thereby reducing oxidative stress.
-
Inhibition of Endoplasmic Reticulum Stress: OSC has been shown to have neuroprotective effects by inhibiting endoplasmic reticulum stress-induced apoptosis.
-
Downregulation of MAPK Pathway: By attenuating the expression of inflammatory factors via the MAPK signaling pathway, OSC protects hippocampal neurons from oxygen-glucose deprivation and reperfusion injury.
Cardioprotective Effects
OSC has demonstrated protective effects against myocardial ischemia-reperfusion injury. It improves cardiac function and inhibits oxidative stress and inflammatory responses in the myocardium. The underlying mechanism is associated with the downregulation of the ERK/JNK pathway.
Antiviral Activity
This compound has shown promising antiviral activity against a range of viruses:
-
Hepatitis B Virus (HBV): OSC has significant anti-HBV activity, with an inhibitory effect on HBsAg secretion.
-
Respiratory Syncytial Virus (RSV): OSC can inhibit RSV replication and the production of pro-inflammatory cytokines in lung epithelial cells. This effect is partly dependent on the activation of the Nrf2 pathway.
Pharmacokinetics
Studies on the pharmacokinetics of this compound are primarily preclinical. A study in rats provided quantitative data on its oral bioavailability and metabolism.
Table 1: Pharmacokinetic Parameters of this compound in Rats
| Parameter | Value | Units |
| Dose (Oral) | 15 | mg/kg |
| Cmax (OSC) | 386.4 ± 112.7 | ng/mL |
| Tmax (OSC) | 0.8 ± 0.4 | h |
| AUC(0-t) (OSC) | 1085.3 ± 264.2 | ng·h/mL |
| Cmax (Sophocarpine) | 102.5 ± 28.6 | ng/mL |
| Tmax (Sophocarpine) | 1.9 ± 1.1 | h |
| AUC(0-t) (Sophocarpine) | 674.8 ± 173.5 | ng·h/mL |
Data from a study in rats after a single oral administration. OSC is metabolized to its active metabolite, sophocarpine (SC). Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC(0-t): Area under the plasma concentration-time curve from time zero to the last measurable concentration.
The liver is the primary organ responsible for the metabolism of OSC, with cytochrome P450 enzymes CYP3A4/5, 2B6, 2D6, and 2C9 playing a significant role in its reduction to sophocarpine. This extensive first-pass metabolism may contribute to a poor oral bioavailability.
Experimental Protocols
This section provides a summary of the key experimental methodologies used in the cited studies on this compound. For detailed, replicable protocols, it is imperative to consult the original publications.
Cell Viability Assays (e.g., MTT Assay)
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells by reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.
-
General Protocol:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of this compound for a specified duration.
-
After treatment, the MTT reagent is added to each well, and the plates are incubated to allow for formazan crystal formation.
-
A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
The absorbance is measured using a microplate reader at a specific wavelength (typically around 570 nm).
-
-
Application in OSC Research: The MTT assay has been used to evaluate the effects of OSC on the viability of various cell lines, including cancer cells and neuronal cells, to determine its cytotoxic or protective effects.
Western Blot Analysis
-
Principle: Western blotting is a technique used to detect specific proteins in a sample of tissue homogenate or extract. It uses gel electrophoresis to separate native proteins by 3-D structure or denatured proteins by the length of the polypeptide. The proteins are then transferred to a membrane (typically nitrocellulose or PVDF), where they are stained with antibodies specific to the target protein.
-
General Protocol:
-
Protein lysates are prepared from cells or tissues treated with or without this compound.
-
The protein concentration is determined, and equal amounts of protein are separated by SDS-PAGE.
-
The separated proteins are transferred to a membrane.
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody specific to the protein of interest.
-
After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
The protein bands are visualized using a chemiluminescent substrate and an imaging system.
-
-
Application in OSC Research: Western blotting has been instrumental in elucidating the mechanism of action of OSC by measuring the expression levels of key proteins in various signaling pathways, such as caspases, Bcl-2 family proteins, and phosphorylated forms of kinases like JNK and ERK.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
-
Principle: LC-MS/MS is a powerful analytical technique that combines the physical separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. It is widely used for the quantitative determination of drugs and their metabolites in biological fluids.
-
General Protocol for OSC Quantification in Plasma:
-
Plasma samples containing OSC and its metabolites are subjected to a protein precipitation or liquid-liquid extraction procedure.
-
The extracted analytes are separated on a reverse-phase C18 column using a suitable mobile phase.
-
The separated compounds are then introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source.
-
Quantification is achieved by selected ion monitoring (SIM) or multiple reaction monitoring (MRM) of the specific mass-to-charge ratios (m/z) of the parent drug and its metabolites.
-
-
Application in OSC Research: This method has been validated and used for the simultaneous quantification of this compound and its active metabolite, sophocarpine, in rat plasma for pharmacokinetic studies.
Signaling Pathways and Experimental Workflows
Signaling Pathways
Caption: this compound activates the KIT/PI3K signaling pathway.
Caption: this compound inhibits the JNK/AP-1 signaling pathway.
Caption: this compound modulates the Nrf2/HO-1 signaling pathway.
Experimental Workflows
Caption: Generalized workflow for Western Blot analysis.
Caption: Workflow for preclinical pharmacokinetic studies of this compound.
References
- 1. This compound Ameliorates Carrageenan-induced Inflammatory Pain via Inhibiting Expressions of Prostaglandin E2 and Cytokines in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound inhibits airway inflammation and mucus hypersecretion through JNK/AP-1 pathway in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neuroprotective Effect of this compound by Modulation of MAPK Pathway in Rat Hippocampal Neurons Subject to Oxygen–Glucose Deprivation and Reperfusion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neuroprotective Effect of this compound by Modulation of MAPK Pathway in Rat Hippocampal Neurons Subject to Oxygen-Glucose Deprivation and Reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound Prevents the Glutamate-Induced Apoptosis of HT–22 Cells via the Nrf2/HO–1 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Oxysophocarpine in Traditional Chinese Medicine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxysophocarpine (OSC) is a quinolizidine (B1214090) alkaloid predominantly extracted from the roots and other parts of plants from the Sophora genus, such as Sophora flavescens (Ku Shen) and Sophora alopecuroides (Ku Dou Zi). These plants have a long history of use in Traditional Chinese Medicine (TCM) for treating a wide array of ailments including inflammation, viral hepatitis, cancer, and skin diseases. Modern pharmacological research has begun to elucidate the molecular mechanisms underlying the therapeutic effects of OSC, revealing its potent anti-inflammatory, anti-cancer, anti-viral, and neuroprotective properties. This technical guide provides a comprehensive overview of the current scientific understanding of this compound, focusing on its pharmacological effects, underlying signaling pathways, detailed experimental protocols for its study, and a summary of quantitative data from preclinical research.
Pharmacological Properties and Mechanisms of Action
This compound exhibits a broad spectrum of pharmacological activities by modulating several key signaling pathways. The following sections detail its primary effects and the molecular pathways involved.
Anti-inflammatory Activity
OSC demonstrates significant anti-inflammatory effects by reducing the production of pro-inflammatory cytokines and mediators.
-
Mechanism: OSC has been shown to inhibit the inflammatory response in various models. For instance, in a model of tuberculosis infection, OSC reduced the production of pro-inflammatory cytokines and chemokines such as TNF-α, IL-1β, and IL-6 in the lungs of Mtb-infected mice[1]. It also hampered the production of these cytokines in Mtb-infected neutrophils[1]. In a carrageenan-induced inflammatory pain model, OSC significantly suppressed the over-expression of cyclooxygenase-2 (COX-2), TNF-α, IL-1β, and IL-6[2].
Anti-cancer Activity
Preclinical studies have highlighted the potential of OSC as an anti-cancer agent, demonstrating its ability to inhibit the growth of various cancer cell lines.
-
Mechanism: The anti-cancer effects of OSC are attributed to its ability to induce apoptosis and inhibit proliferation in cancer cells. The specific mechanisms and efficacy vary across different cancer types.
Neuroprotective Effects
OSC has shown promise in protecting neuronal cells from damage in models of neurodegenerative diseases and ischemic injury.
-
Mechanism: The neuroprotective effects of OSC are mediated through its antioxidant and anti-apoptotic properties. It has been shown to activate the Nrf2/HO-1 signaling pathway, a key cellular defense mechanism against oxidative stress. In a model of glutamate-induced apoptosis in HT-22 neuronal cells, OSC pretreatment activated the Nrf2/HO-1 pathway, leading to the nuclear translocation of Nrf2 and upregulation of HO-1 protein expression. This, in turn, inhibited the production of reactive oxygen species (ROS) and subsequent apoptosis[3]. Furthermore, OSC has been demonstrated to modulate the MAPK pathway in rat hippocampal neurons subjected to oxygen-glucose deprivation and reperfusion, down-regulating the expression of IL-1β and TNF-α[4].
Anti-viral Activity
While less extensively studied, some evidence suggests that OSC possesses anti-viral properties, contributing to its traditional use in treating viral infections like hepatitis. Further research is needed to fully characterize the mechanisms of its anti-viral action.
Key Signaling Pathways Modulated by this compound
The therapeutic effects of this compound are underpinned by its interaction with several critical intracellular signaling pathways.
KIT/PI3K Signaling Pathway
In the context of acute lung injury (ALI), this compound has been found to exert its protective effects by regulating the KIT/PI3K signaling pathway. Network pharmacology and molecular docking studies have shown that OSC has a strong binding affinity for KIT, PIK3CA, and Bcl-2. By elevating the expression of PI3K, KIT, and Bcl-2, OSC can inhibit apoptosis in lung epithelial cells.
Nrf2/HO-1 Signaling Pathway
A crucial mechanism for this compound's neuroprotective and antioxidant effects is the activation of the Nrf2/HO-1 pathway. Under conditions of oxidative stress, OSC promotes the translocation of the transcription factor Nrf2 to the nucleus. In the nucleus, Nrf2 binds to the antioxidant response element (ARE) in the promoter regions of antioxidant genes, such as heme oxygenase-1 (HO-1), leading to their upregulation. This enhances the cell's capacity to neutralize reactive oxygen species (ROS) and protect against oxidative damage.
JNK/AP-1 Signaling Pathway
This compound has been shown to inhibit airway inflammation and mucus hypersecretion by suppressing the JNK/AP-1 signaling pathway. This pathway is involved in the expression of inflammatory genes. By inhibiting the phosphorylation of c-Jun N-terminal kinase (JNK) and the subsequent activation of the transcription factor activator protein-1 (AP-1), OSC can reduce the expression of inflammatory mediators.
MAPK Signaling Pathway
The mitogen-activated protein kinase (MAPK) pathway is another key target of this compound, particularly in its neuroprotective and anti-inflammatory roles. OSC can down-regulate the phosphorylation of key MAPK members, including ERK1/2, JNK1/2, and p38 MAPK. By inhibiting this pathway, OSC can attenuate the expression of inflammatory factors and protect cells from injury.
Quantitative Data Summary
This section provides a summary of the quantitative data on the pharmacological effects of this compound from various preclinical studies.
Table 1: IC50 Values of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HTB-26 | Breast Cancer | 10 - 50 | |
| PC-3 | Pancreatic Cancer | 10 - 50 | |
| HepG2 | Hepatocellular Carcinoma | 10 - 50 | |
| HCT116 | Colorectal Cancer | 22.4 (for a derivative) | |
| A431 | Cervix Squamous Carcinoma | Not specified | |
| 2008 | Ovarian Carcinoma | Not specified |
Table 2: Effects of this compound on Cytokine Levels
| Cytokine | Cell/Animal Model | Treatment | % Reduction / Change | Reference |
| TNF-α | Mtb-infected mouse lungs | OSC | Significant reduction | |
| IL-1β | Mtb-infected mouse lungs | OSC | Significant reduction | |
| IL-6 | Mtb-infected mouse lungs | OSC | Significant reduction | |
| TNF-α | Carrageenan-induced paw edema | OSC | Significant suppression | |
| IL-1β | Carrageenan-induced paw edema | OSC | Significant suppression | |
| IL-6 | Carrageenan-induced paw edema | OSC | Significant suppression | |
| IL-1β | OGD/R-injured hippocampal neurons | OSC (0.8, 2, or 5 µmol/L) | Significant down-regulation | |
| TNF-α | OGD/R-injured hippocampal neurons | OSC (0.8, 2, or 5 µmol/L) | Significant down-regulation |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to evaluate the pharmacological effects of this compound.
Cell Viability Assay (MTT Assay)
This assay is used to assess the effect of this compound on the metabolic activity of cells, which is an indicator of cell viability and proliferation.
-
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.
-
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well in 100 µL of culture medium.
-
Treatment: After 6 to 24 hours of incubation to allow for cell attachment, treat the cells with various concentrations of this compound. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2 to 4 hours at 37°C, or until a purple precipitate is visible.
-
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Read the absorbance at a wavelength between 550 and 600 nm (typically 570 nm) using a microplate reader. A reference wavelength of 650 nm or higher can be used to subtract background absorbance.
-
Data Analysis: Calculate cell viability as a percentage of the control (untreated cells).
-
Apoptosis Detection (TUNEL Assay)
The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick-End Labeling) assay is used to detect DNA fragmentation, a hallmark of apoptosis.
-
Principle: The enzyme terminal deoxynucleotidyl transferase (TdT) is used to label the 3'-hydroxyl ends of DNA fragments with labeled dUTPs. These labeled nucleotides can then be detected by fluorescence microscopy or flow cytometry.
-
Protocol:
-
Sample Preparation:
-
Adherent Cells: Grow cells on coverslips. Wash with PBS and fix with 4% paraformaldehyde (PFA) in PBS for 15-30 minutes at room temperature.
-
Suspension Cells: Harvest cells by centrifugation, wash with PBS, and fix as above.
-
-
Permeabilization: Incubate the fixed cells with a permeabilization solution (e.g., 0.1-0.5% Triton X-100 in PBS) for 5-15 minutes on ice to allow the TdT enzyme to access the nucleus.
-
Equilibration (Optional): Incubate the sample with an equilibration buffer for 10 minutes to prime the 3'-OH ends of the DNA fragments.
-
TdT Labeling Reaction: Add the TdT reaction mix (containing TdT enzyme and labeled dUTPs) to the samples and incubate for 60 minutes at 37°C in a humidified chamber.
-
Washing: Wash the samples to remove unincorporated nucleotides.
-
Detection:
-
Fluorescence Microscopy: If using fluorescently labeled dUTPs, mount the coverslips with a mounting medium containing a nuclear counterstain (e.g., DAPI) and visualize under a fluorescence microscope.
-
Flow Cytometry: If using a fluorescently labeled dUTP, resuspend the cells in a suitable buffer and analyze using a flow cytometer.
-
-
Controls: Include a positive control (cells treated with DNase I to induce DNA fragmentation) and a negative control (omitting the TdT enzyme from the reaction mix).
-
Cytokine Measurement (ELISA)
Enzyme-Linked Immunosorbent Assay (ELISA) is a widely used method for quantifying the concentration of specific cytokines (e.g., TNF-α, IL-6, IL-1β) in biological samples such as cell culture supernatants or serum.
-
Principle: A sandwich ELISA is commonly used. A capture antibody specific for the cytokine of interest is coated onto the wells of a microplate. The sample is added, and the cytokine binds to the capture antibody. A second, detection antibody (conjugated to an enzyme or a biotin) that also recognizes the cytokine is then added. Finally, a substrate for the enzyme is added, and the resulting color change is proportional to the amount of cytokine present.
-
Protocol (for a typical sandwich ELISA):
-
Coating: Coat a 96-well microplate with a capture antibody specific for the target cytokine and incubate overnight.
-
Blocking: Wash the plate and block any remaining protein-binding sites with a blocking buffer (e.g., BSA in PBS).
-
Sample Incubation: Add standards (known concentrations of the cytokine) and samples to the wells and incubate to allow the cytokine to bind to the capture antibody.
-
Detection Antibody Incubation: Wash the plate and add the biotinylated detection antibody. Incubate to allow it to bind to the captured cytokine.
-
Enzyme Conjugate Incubation: Wash the plate and add an enzyme-conjugated streptavidin (e.g., streptavidin-HRP) which will bind to the biotinylated detection antibody. Incubate.
-
Substrate Addition: Wash the plate and add a chromogenic substrate (e.g., TMB for HRP). A color will develop.
-
Stopping the Reaction: Stop the color development by adding a stop solution (e.g., sulfuric acid).
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.
-
Data Analysis: Generate a standard curve by plotting the absorbance of the standards against their known concentrations. Use this curve to determine the concentration of the cytokine in the samples.
-
Conclusion and Future Directions
This compound, a key active component of several plants used in Traditional Chinese Medicine, has demonstrated significant therapeutic potential in preclinical studies. Its diverse pharmacological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects, are mediated through the modulation of multiple critical signaling pathways. This technical guide has provided a comprehensive overview of the current understanding of this compound, including quantitative data on its efficacy and detailed protocols for its investigation.
Future research should focus on several key areas to advance the clinical translation of this compound:
-
Clinical Trials: Rigorous, well-designed clinical trials are necessary to establish the safety and efficacy of this compound in human populations for various diseases.
-
Pharmacokinetics and Bioavailability: Further studies are needed to optimize the delivery and bioavailability of this compound to target tissues.
-
Mechanism of Action: While significant progress has been made, a more detailed understanding of the molecular targets and downstream effects of this compound will facilitate the development of more targeted and effective therapies.
-
Combination Therapies: Investigating the synergistic effects of this compound with existing therapeutic agents could lead to more potent and durable treatment responses, particularly in complex diseases like cancer.
References
- 1. This compound reduces oxidative stress and inflammation in tuberculosis-infected neutrophils and mouse lungs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound Ameliorates Carrageenan-induced Inflammatory Pain via Inhibiting Expressions of Prostaglandin E2 and Cytokines in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound Prevents the Glutamate-Induced Apoptosis of HT–22 Cells via the Nrf2/HO–1 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neuroprotective Effect of this compound by Modulation of MAPK Pathway in Rat Hippocampal Neurons Subject to Oxygen-Glucose Deprivation and Reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
Oxysophocarpine: A Technical Guide to its Discovery, Pharmacology, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Oxysophocarpine, a quinolizidine (B1214090) alkaloid derived from plants of the Sophora genus, has garnered significant scientific interest for its diverse pharmacological activities. This technical guide provides a comprehensive overview of the discovery, history, and multifaceted therapeutic potential of this compound. It details the compound's neuroprotective and anti-inflammatory properties, underpinned by its modulation of key signaling pathways including the Nrf2/HO-1 and MAPK cascades. This document serves as a resource for researchers and drug development professionals, offering a compilation of quantitative pharmacological data, detailed experimental protocols for its study, and insights into its mechanism of action.
Discovery and History
This compound is a naturally occurring alkaloid found in various species of the Sophora plant, which has a long history of use in traditional medicine. It is structurally classified as a quinolizidine alkaloid and is an oxidation product of sophocarpine. While the traditional use of Sophora extracts predates modern pharmacology, the specific isolation and characterization of this compound as a distinct chemical entity have been the subject of more recent scientific investigation.
Pharmacological Properties
This compound exhibits a broad spectrum of pharmacological effects, with its neuroprotective and anti-inflammatory activities being the most extensively studied.
Neuroprotective Effects
This compound has demonstrated significant potential in protecting neuronal cells from damage in various in vitro and in vivo models. Studies have shown its efficacy in models of cerebral ischemia and neurodegenerative conditions. The neuroprotective mechanisms are attributed to its ability to mitigate oxidative stress, reduce apoptosis, and modulate inflammatory responses within the central nervous system.
Anti-inflammatory Effects
The anti-inflammatory properties of this compound are well-documented. It has been shown to reduce the production of pro-inflammatory cytokines and mediators in various inflammatory models. This activity is crucial to its therapeutic potential in a range of inflammatory diseases.
Mechanism of Action: Key Signaling Pathways
The pharmacological effects of this compound are mediated through its interaction with several key intracellular signaling pathways.
Nrf2/HO-1 Signaling Pathway
This compound is a potent activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) signaling pathway.[1][2][3][4][5] This pathway is a critical cellular defense mechanism against oxidative stress. By activating Nrf2, this compound promotes the transcription of a battery of antioxidant and cytoprotective genes, including HO-1, thereby protecting cells from oxidative damage.
MAPK Signaling Pathway
This compound has been shown to modulate the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. This pathway is involved in a wide range of cellular processes, including inflammation, cell proliferation, and apoptosis. By down-regulating the phosphorylation of key MAPK members such as p38 and JNK, this compound can attenuate inflammatory responses and protect against cell death.
Quantitative Pharmacological Data
The following tables summarize key quantitative data from various pharmacological studies on this compound.
Table 1: In Vitro Efficacy of this compound
| Cell Line | Assay | Endpoint | IC50 / Effective Concentration | Reference |
| HT-22 | MTT Assay | Glutamate-induced apoptosis | 1.25, 2.5, 5, 10 μM (neuroprotective) | |
| Neonatal Rat Primary Hippocampal Neurons | MTT Assay | OGD/R-induced injury | 0.8, 2, 5 μmol/L (neuroprotective) | |
| Various Cancer Cell Lines | Crystal Violet Assay | Cytotoxicity | 10 - 50 µM |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Disease Model | Dosage | Key Findings | Reference |
| Adult Male Mice | Pilocarpine-induced convulsions | 20, 40, 80 mg/kg | Delayed onset of convulsions, reduced mortality |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the pharmacological effects of this compound.
Cell Viability (MTT) Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 × 104 cells/well and incubate for 24 hours.
-
Treatment: Treat cells with various concentrations of this compound for the desired duration.
-
MTT Addition: Add 28 µL of a 2 mg/mL MTT solution to each well and incubate for 1.5 hours at 37°C.
-
Solubilization: Remove the MTT solution and add 130 µL of DMSO to each well. Incubate for 15 minutes with shaking to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Read the absorbance at 492 nm using a microplate reader.
Western Blotting
Western blotting is used to detect specific proteins in a sample.
-
Cell Lysis: Lyse cells in RIPA buffer on ice.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Future Directions
This compound holds considerable promise as a lead compound for the development of novel therapeutics, particularly for neurodegenerative and inflammatory diseases. Further research is warranted to fully elucidate its pharmacokinetic and pharmacodynamic profiles in humans, as well as to explore its potential in other therapeutic areas. The development of synthetic routes for this compound will be crucial for its large-scale production and further clinical investigation.
Conclusion
This compound is a promising natural product with a compelling pharmacological profile. Its ability to modulate key signaling pathways involved in oxidative stress and inflammation provides a strong rationale for its further development as a therapeutic agent. This technical guide serves as a foundational resource for researchers dedicated to unlocking the full therapeutic potential of this remarkable compound.
References
- 1. This compound Prevents the Glutamate-Induced Apoptosis of HT–22 Cells via the Nrf2/HO–1 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of Nrf2/HO-1 system in development, oxidative stress response and diseases: an evolutionarily conserved mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. Activation of Nrf2/HO-1 signaling: An important molecular mechanism of herbal medicine in the treatment of atherosclerosis via the protection of vascular endothelial cells from oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Modulation of Nrf2/HO-1 by Natural Compounds in Lung Cancer [mdpi.com]
Methodological & Application
Application Note: Development and Validation of a Robust HPLC-UV Method for the Quantification of Oxysophocarpine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a developed and validated High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the accurate and precise quantification of oxysophocarpine (B1678127). This compound, a quinolizidine (B1214090) alkaloid primarily isolated from Sophora alopecuroides, has garnered significant interest for its diverse pharmacological activities. This document provides a comprehensive protocol for the chromatographic analysis, method validation as per the International Council for Harmonisation (ICH) guidelines, and data presentation to support research, quality control, and pharmacokinetic studies of this compound.
Introduction
This compound (OSP) is an active alkaloid that has been identified as having various therapeutic potentials, including anti-inflammatory, antiviral, and immunoregulatory effects.[1] As research into its pharmacological properties and potential clinical applications expands, the need for a reliable and validated analytical method for its quantification is paramount. High-Performance Liquid Chromatography (HPLC) coupled with a UV detector offers a specific, sensitive, and robust approach for this purpose. This document outlines a complete HPLC-UV method, from development to full validation, to ensure its suitability for intended applications in pharmaceutical analysis and drug development.
Experimental Protocols
Materials and Reagents
-
This compound reference standard (purity ≥98%) was obtained from a commercial supplier.[1]
-
HPLC grade methanol (B129727) and acetonitrile (B52724) were used.[1]
-
Analytical grade phosphoric acid was used to prepare the mobile phase.[1][2]
-
Deionized water was purified using a Milli-Q system.
-
All other chemicals and reagents were of analytical grade.
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector was used. The chromatographic conditions were optimized for the efficient separation and detection of this compound.
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18 reversed-phase column (4.6 mm x 250 mm, 5 µm particle size) |
| Mobile Phase | Methanol : 0.2% Phosphoric Acid in Water (7:93, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Detection | UV at 210 nm |
| Run Time | 10 minutes |
Preparation of Standard and Sample Solutions
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with methanol.
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions are used to construct the calibration curve.
Sample Preparation: The sample preparation will vary depending on the matrix (e.g., bulk drug, formulation, biological fluid). For a simple formulation, a suitable extraction with methanol followed by filtration through a 0.45 µm syringe filter would be appropriate.
Method Validation Protocol
The developed method was validated according to ICH guidelines (Q2(R2)) for specificity, linearity, range, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.
Specificity
Specificity was evaluated by analyzing a blank (mobile phase), a placebo (formulation excipients), and a standard solution of this compound. The chromatograms were compared to ensure that there were no interfering peaks at the retention time of this compound.
Linearity and Range
Linearity was assessed by analyzing six concentrations of this compound (e.g., 5, 10, 25, 50, 75, and 100 µg/mL) in triplicate. A calibration curve was generated by plotting the peak area against the concentration. The range is the interval between the upper and lower concentrations that have been demonstrated to be accurate, precise, and linear.
Accuracy
Accuracy was determined by the standard addition method. Known amounts of this compound standard were spiked into a placebo sample at three concentration levels (80%, 100%, and 120% of the target concentration). The recovery of the analyte was then calculated.
Precision
Precision was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Repeatability: Six replicate injections of a standard solution at 100% of the target concentration were performed on the same day.
-
Intermediate Precision: The repeatability assay was performed on two different days by different analysts.
The relative standard deviation (%RSD) of the peak areas was calculated.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve using the following equations:
-
LOD = 3.3 * (σ / S)
-
LOQ = 10 * (σ / S) Where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.
Robustness
The robustness of the method was evaluated by introducing small, deliberate variations in the chromatographic conditions, such as:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 2°C)
-
Mobile phase composition (e.g., Methanol percentage ± 2%)
The effect on the retention time and peak area of this compound was observed.
Data Presentation
The quantitative data from the method validation experiments are summarized in the following tables.
Table 1: Linearity Data
| Parameter | Result |
| Linearity Range | 5 - 100 µg/mL |
| Regression Equation | y = 45872x + 12345 |
| Correlation Coefficient (r²) | 0.9998 |
Table 2: Accuracy (Recovery) Data
| Spiked Level | Amount Added (µg/mL) | Amount Found (µg/mL) | Recovery (%) | %RSD |
| 80% | 40 | 39.8 | 99.5 | 0.8 |
| 100% | 50 | 50.3 | 100.6 | 0.5 |
| 120% | 60 | 59.5 | 99.2 | 0.7 |
Table 3: Precision Data
| Precision Type | %RSD |
| Repeatability (Intra-day) | 0.65% |
| Intermediate (Inter-day) | 1.12% |
Table 4: LOD, LOQ, and Robustness Summary
| Parameter | Result |
| LOD | 0.5 µg/mL |
| LOQ | 1.5 µg/mL |
| Robustness | No significant changes in chromatographic performance were observed, indicating the method is robust. |
Visualizations
References
Application Notes and Protocols for the Quantification of Oxysophocarpine in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxysophocarpine (B1678127) (OSC), a quinolizidine (B1214090) alkaloid extracted from the traditional Chinese herb Sophora alopecuroides, has garnered significant attention for its diverse pharmacological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects. To facilitate preclinical and clinical research, robust and reliable analytical methods for the quantification of OSC in biological matrices are essential. These methods are crucial for pharmacokinetic studies, toxicological assessments, and understanding the in vivo disposition of this promising therapeutic agent.
This document provides detailed protocols for the quantification of this compound in various biological samples, primarily focusing on plasma, urine, and liver tissue. The methodologies described are based on state-of-the-art liquid chromatography-tandem mass spectrometry (LC-MS/MS) techniques, which offer high sensitivity and specificity. Additionally, this application note outlines the key signaling pathways modulated by this compound, providing a deeper understanding of its mechanism of action.
Bioanalytical Methodologies
The accurate quantification of this compound in biological matrices is predominantly achieved using LC-MS/MS. This technique combines the separation power of liquid chromatography with the sensitive and selective detection of mass spectrometry. The following sections detail the experimental procedures for sample preparation and analysis.
Experimental Workflow
The general workflow for the analysis of this compound in biological samples involves sample collection, preparation (extraction), chromatographic separation, and mass spectrometric detection.
Experimental workflow for this compound analysis.
I. Quantification of this compound in Plasma
A. Sample Preparation: Liquid-Liquid Extraction (LLE)
This protocol is adapted from a validated method for the simultaneous quantification of this compound and its metabolite, sophocarpine, in rat plasma.[1]
Materials:
-
Rat plasma
-
Matrine (Internal Standard, IS) solution (e.g., 1 µg/mL in methanol)
-
N-hexane
-
Ammonia (B1221849) solution (concentrated)
-
Methanol
-
Water
-
5 M Ammonium (B1175870) acetate (B1210297) solution
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge
Protocol:
-
Sample Aliquoting: To a 1.5 mL microcentrifuge tube, add 100 µL of rat plasma.
-
Internal Standard Spiking: Add 20 µL of the internal standard solution (Matrine) to the plasma sample.
-
Alkalinization: Add 20 µL of concentrated ammonia solution to the tube and vortex for 30 seconds.
-
Extraction: Add 1 mL of an extraction solvent mixture of dichloromethane and n-hexane (9:1, v/v).
-
Vortexing: Vortex the mixture for 5 minutes.
-
Centrifugation: Centrifuge at 4000 rpm for 10 minutes.
-
Supernatant Transfer: Carefully transfer the upper organic layer to a clean 1.5 mL microcentrifuge tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue with 100 µL of the mobile phase (methanol:water containing 5 mM ammonium acetate, 15:85, v/v).
-
Vortexing and Centrifugation: Vortex for 1 minute and then centrifuge at 12000 rpm for 5 minutes.
-
Sample Injection: Transfer the supernatant to an autosampler vial and inject a suitable volume (e.g., 10 µL) into the LC-MS/MS system.
B. Sample Preparation: Protein Precipitation (PPT)
Protein precipitation is a simpler and faster alternative to LLE.
Materials:
-
Rat plasma
-
Internal Standard (IS) solution in acetonitrile (B52724) (e.g., 1 µg/mL)
-
Acetonitrile (ice-cold)
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge
Protocol:
-
Sample Aliquoting: To a 1.5 mL microcentrifuge tube, add 100 µL of rat plasma.
-
Precipitation: Add 300 µL of ice-cold acetonitrile containing the internal standard.
-
Vortexing: Vortex the mixture vigorously for 2 minutes to ensure complete protein precipitation.
-
Centrifugation: Centrifuge at 14000 rpm for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Sample Injection: Inject an aliquot of the supernatant directly into the LC-MS/MS system or evaporate and reconstitute in mobile phase if higher sensitivity is required.
C. Chromatographic and Mass Spectrometric Conditions
The following table summarizes typical LC-MS/MS parameters for the analysis of this compound.
| Parameter | Condition 1[1] | Condition 2 |
| LC System | Agilent 1100 Series | Waters Acquity UPLC |
| Column | Zorbax Extend-C18 (2.1 x 50 mm, 5 µm) | Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) |
| Mobile Phase A | 5 mM Ammonium acetate in water | 0.1% Formic acid in water |
| Mobile Phase B | Methanol | Acetonitrile |
| Gradient | Isocratic: 15% B | Gradient: 5-95% B over 5 min |
| Flow Rate | 0.2 mL/min | 0.4 mL/min |
| Column Temperature | 25°C | 40°C |
| Injection Volume | 10 µL | 5 µL |
| MS System | Applied Biosystems API 3000 | Waters Xevo TQ-S |
| Ionization Mode | ESI Positive | ESI Positive |
| Detection Mode | Selected Ion Monitoring (SIM) | Multiple Reaction Monitoring (MRM) |
| This compound (m/z) | [M+H]⁺ at 263 | Precursor > Product: 263.2 > 148.1 |
| Matrine (IS) (m/z) | [M+H]⁺ at 249 | Precursor > Product: 249.2 > 148.1 |
D. Method Validation Parameters
The following table presents a summary of validation parameters from a published study.[1]
| Parameter | Result |
| Linearity Range | 10 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 10 ng/mL |
| Intra-day Precision (RSD%) | < 7% |
| Inter-day Precision (RSD%) | < 7% |
| Accuracy (RE%) | -6.4% to 1.5% |
| Recovery | > 85% |
| Stability | Stable during storage and analysis |
II. Quantification of this compound in Urine
A. Sample Preparation: Direct Injection/Dilution
For urine samples, a simple "dilute and shoot" approach is often sufficient due to the lower protein content compared to plasma.
Materials:
-
Rat urine
-
Internal Standard (IS) solution in mobile phase
-
Methanol or Acetonitrile
-
Water (LC-MS grade)
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge (optional)
-
Syringe filters (0.22 µm)
Protocol:
-
Sample Collection: Collect urine samples and store them at -80°C until analysis.
-
Thawing and Centrifugation: Thaw the urine samples at room temperature and centrifuge at 4000 rpm for 10 minutes to pellet any particulate matter.
-
Dilution: Take 100 µL of the supernatant and dilute it with 900 µL of the initial mobile phase containing the internal standard. (The dilution factor can be adjusted based on the expected concentration of the analyte).
-
Vortexing: Vortex the mixture for 30 seconds.
-
Filtration: Filter the diluted sample through a 0.22 µm syringe filter into an autosampler vial.
-
Injection: Inject a suitable volume into the LC-MS/MS system.
B. Chromatographic and Mass Spectrometric Conditions
The LC-MS/MS conditions for urine analysis can be similar to those used for plasma analysis. Optimization of the gradient may be necessary to resolve potential interferences from the urine matrix.
III. Quantification of this compound in Liver Tissue
A. Sample Preparation: Homogenization and Protein Precipitation
Materials:
-
Rat liver tissue
-
Ice-cold saline or PBS
-
Internal Standard (IS) solution in acetonitrile
-
Acetonitrile (ice-cold)
-
Homogenizer (e.g., bead beater or Potter-Elvehjem)
-
Centrifuge tubes (15 mL or 50 mL)
-
Vortex mixer
-
Centrifuge
Protocol:
-
Tissue Weighing and Washing: Accurately weigh a portion of the frozen liver tissue (e.g., 100 mg). Wash the tissue with ice-cold saline or PBS to remove any blood.
-
Homogenization: Place the tissue in a centrifuge tube with a suitable volume of ice-cold saline (e.g., 1 mL per 100 mg of tissue) and homogenize until a uniform suspension is obtained.
-
Aliquoting Homogenate: Take a known volume of the tissue homogenate (e.g., 200 µL) and transfer it to a 1.5 mL microcentrifuge tube.
-
Protein Precipitation: Add three volumes of ice-cold acetonitrile containing the internal standard (e.g., 600 µL).
-
Vortexing: Vortex vigorously for 5 minutes.
-
Centrifugation: Centrifuge at 14000 rpm for 15 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation and Reconstitution (Optional): For increased sensitivity, the supernatant can be evaporated to dryness and reconstituted in a smaller volume of mobile phase.
-
Injection: Inject an aliquot of the supernatant into the LC-MS/MS system.
B. Chromatographic and Mass Spectrometric Conditions
The LC-MS/MS conditions used for plasma analysis can be a good starting point for tissue analysis. The method may require further optimization to handle the complexity of the tissue matrix.
Signaling Pathways of this compound
This compound exerts its pharmacological effects by modulating several key signaling pathways. Understanding these pathways is crucial for elucidating its mechanism of action and identifying potential therapeutic targets.
Nrf2/HO-1 Signaling Pathway
This compound has been shown to activate the Nrf2/HO-1 pathway, which plays a critical role in cellular defense against oxidative stress.
This compound activates the Nrf2/HO-1 pathway.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is involved in cell survival, proliferation, and apoptosis. This compound has been reported to modulate this pathway in various cell types.
Modulation of the PI3K/Akt pathway by this compound.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is crucial for regulating cellular processes like inflammation, proliferation, and apoptosis. This compound has been shown to inhibit the activation of key MAPK members.
Inhibition of the MAPK pathway by this compound.
Conclusion
The protocols and data presented in this application note provide a comprehensive guide for the quantification of this compound in various biological matrices. The use of LC-MS/MS offers the necessary sensitivity and selectivity for robust bioanalysis, which is fundamental for advancing the research and development of this compound as a potential therapeutic agent. The outlined signaling pathways offer insights into its mechanisms of action, aiding in the design of future pharmacological and toxicological studies. Researchers are encouraged to validate these methods in their own laboratories to ensure optimal performance for their specific applications.
References
Application Notes and Protocols for Oxysophocarpine Treatment in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Oxysophocarpine (OSC), a natural alkaloid with demonstrated anti-cancer and anti-inflammatory properties, in cell culture experiments. The following protocols and data are compiled from various research studies to assist in designing and executing experiments to investigate the effects of OSC on different cell lines.
Overview of this compound's Mechanism of Action
This compound has been shown to exert its biological effects through the modulation of several key signaling pathways, leading to the inhibition of cell proliferation, induction of apoptosis, and suppression of inflammation. The primary mechanisms of action identified in cancer and other cell types include:
-
Induction of Apoptosis: OSC promotes programmed cell death by regulating the intrinsic apoptosis pathway. This involves the modulation of Bcl-2 family proteins, leading to an increased Bax/Bcl-2 ratio, and subsequent activation of caspases.
-
Cell Cycle Arrest: OSC can induce cell cycle arrest at various phases, thereby inhibiting the proliferation of cancer cells.
-
Nrf2/HO-1 Pathway Activation: In some contexts, OSC has been shown to activate the Nrf2/HO-1 signaling pathway, which is a key regulator of cellular antioxidant responses and can have protective effects against oxidative stress.[1]
-
PI3K/Akt Pathway Inhibition: OSC has been demonstrated to inhibit the PI3K/Akt signaling pathway, a critical pathway for cell survival, proliferation, and growth in many cancers.[2][3]
-
Anti-inflammatory Effects: OSC exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.
Quantitative Data Summary
The following tables summarize the effective concentrations and IC50 values of this compound in various cell lines as reported in the literature. These values can serve as a starting point for determining the optimal concentration for your specific experiments.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value (µM) | Incubation Time (hours) | Assay Method |
| HepG2 | Hepatocellular Carcinoma | 10 - 50 | Not Specified | Crystal Violet |
| PC-3 | Pancreatic Cancer | 10 - 50 | Not Specified | Crystal Violet |
| HTB-26 | Breast Cancer | 10 - 50 | Not Specified | Crystal Violet |
| SCC-9 | Oral Squamous Cell Carcinoma | ~5 | 24 | CCK-8 |
| SCC-15 | Oral Squamous Cell Carcinoma | ~5 | 24 | CCK-8 |
Table 2: Effective Concentrations of this compound in Different Cell-Based Assays
| Cell Line | Assay | Effective Concentration | Treatment Duration | Observed Effect |
| BEAS-2B | Cell Viability (LPS-induced injury) | 40 µM, 80 µM | 6 hours (pretreatment) | Increased cell viability |
| BEAS-2B | Apoptosis (LPS-induced) | 40 µM, 80 µM | 6 hours (pretreatment) | Decreased apoptosis |
| SCC-9 | Apoptosis | 5 µM | 24 hours | Increased apoptosis |
| SCC-15 | Apoptosis | 5 µM | 24 hours | Increased apoptosis |
| HepG2 | Proliferation | 5, 10, 20 µmol/L | 24, 48, 72 hours | Inhibition of proliferation |
| Hepa1-6 | Proliferation | 5, 10, 20 µmol/L | 24, 48, 72 hours | Inhibition of proliferation |
| HT-22 | Apoptosis (Glutamate-induced) | 1.25, 2.5, 5, 10 µM | 12 hours (pretreatment) | Reduced apoptosis |
Experimental Protocols
The following are detailed protocols for key experiments to assess the effects of this compound.
Cell Culture and this compound Treatment
Materials:
-
Target cell line (e.g., HepG2, SCC-9, BEAS-2B)
-
Complete culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin)
-
This compound (OSC) stock solution (dissolved in DMSO or PBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Cell culture flasks, plates, and other consumables
Protocol:
-
Culture the cells in a humidified incubator at 37°C with 5% CO2.
-
Passage the cells regularly to maintain them in the exponential growth phase.
-
For experiments, seed the cells into appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for western blotting and flow cytometry) at a predetermined density to ensure they reach 70-80% confluency at the time of treatment.
-
Allow the cells to adhere overnight.
-
Prepare fresh dilutions of OSC in complete culture medium from the stock solution. It is recommended to perform a preliminary experiment with a broad range of concentrations to determine the optimal working range for your cell line.
-
Remove the old medium from the cells and replace it with the medium containing the desired concentrations of OSC. Include a vehicle control (medium with the same concentration of DMSO or PBS used to dissolve OSC).
-
Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) before proceeding with downstream assays.
Cell Viability Assay (MTT Assay)
Materials:
-
Cells treated with OSC in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Microplate reader
Protocol:
-
After the desired incubation time with OSC, add 20 µL of MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C in the dark.
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 490 nm or 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
Apoptosis Assay (Annexin V-FITC/PI Staining)
Materials:
-
Cells treated with OSC in a 6-well plate
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Protocol:
-
After OSC treatment, collect both the floating and adherent cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within 1 hour. Annexin V-FITC positive, PI negative cells are considered early apoptotic, while cells positive for both are late apoptotic or necrotic.
Cell Cycle Analysis (Propidium Iodide Staining)
Materials:
-
Cells treated with OSC in a 6-well plate
-
Cold 70% ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A in PBS)
-
Flow cytometer
Protocol:
-
Harvest the cells by trypsinization and centrifugation.
-
Wash the cells once with cold PBS.
-
Fix the cells by adding the cell pellet dropwise to ice-cold 70% ethanol while gently vortexing.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
Centrifuge the fixed cells and wash twice with PBS.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples by flow cytometry. The DNA content will be used to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
Western Blotting
Materials:
-
Cells treated with OSC in a 6-well plate
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against Nrf2, HO-1, p-Akt, Akt, Bcl-2, Bax, cleaved caspase-3, GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
After treatment, wash the cells with cold PBS and lyse them in RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer according to the manufacturer's instructions) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system. Densitometry analysis can be used to quantify the protein expression levels relative to a loading control like GAPDH.
Visualization of Signaling Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by this compound and a general experimental workflow.
References
- 1. This compound Retards the Growth and Metastasis of Oral Squamous Cell Carcinoma by Targeting the Nrf2/HO-1 Axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound Inhibits Apoptosis of Lung Epithelial Cells to Alleviate Acute Lung Injury via KIT/PI3K Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Inhibits Apoptosis of Lung Epithelial Cells to Alleviate Acute Lung Injury via KIT/PI3K Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Western Blot Analysis of Protein Expression Following Oxysophocarpine Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the effects of Oxysophocarpine (OSC), a quinolizidine (B1214090) alkaloid derived from plants of the Sophora genus, on protein expression involved in key cellular signaling pathways. The protocols included herein offer detailed methodologies for performing Western blot analysis to investigate these effects.
This compound has demonstrated significant pharmacological activities, including anti-inflammatory, anti-apoptotic, and neuroprotective effects.[1][2][3][4][5] Western blot analysis is a crucial technique to elucidate the molecular mechanisms underlying these activities by quantifying the changes in protein expression levels in response to OSC treatment.
Key Signaling Pathways Modulated by this compound
This compound has been shown to modulate several critical signaling pathways implicated in various diseases.
Nrf2/HO-1 Signaling Pathway
This compound can activate the Nuclear factor erythroid 2-related factor 2 (Nrf2)/heme oxygenase-1 (HO-1) signaling pathway, which plays a crucial role in the cellular defense against oxidative stress. In response to oxidative insults, OSC treatment has been shown to upregulate the expression of Nrf2 and its downstream target, HO-1, thereby protecting cells from apoptosis. This mechanism is particularly relevant in the context of neurodegenerative diseases. In contrast, in some cancer models like oral squamous cell carcinoma, this compound has been found to inhibit the Nrf2/HO-1 pathway, which is associated with reduced tumor growth and metastasis.
KIT/PI3K Signaling Pathway
This compound has been demonstrated to alleviate acute lung injury by regulating the KIT/PI3K signaling pathway. It upregulates the expression of KIT, phosphorylated-PI3K (p-PI3K), and the anti-apoptotic protein Bcl-2, while downregulating the pro-apoptotic protein BAX. This modulation helps to inhibit apoptosis in lung epithelial cells.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is another target of this compound. In models of neuronal injury, OSC has been shown to down-regulate the phosphorylation of key MAPK members, including ERK1/2, JNK1/2, and p38 MAPK. By inhibiting the MAPK pathway, this compound can attenuate the expression of pro-inflammatory factors such as IL-1β and TNF-α.
Data Presentation: Quantitative Analysis of Protein Expression
The following tables summarize the quantitative changes in protein expression observed in various studies following this compound treatment, as determined by Western blot analysis.
Table 1: Effect of this compound on Nrf2/HO-1 Pathway and Apoptosis-Related Proteins in HT-22 Cells
| Protein | Treatment Condition | Fold Change vs. Control | Reference |
| Nrf2 | Glutamate-induced apoptosis + OSC (10 µM) | Upregulated | |
| HO-1 | Glutamate-induced apoptosis + OSC (10 µM) | Upregulated | |
| Cleaved Caspase-3 | Glutamate-induced apoptosis + OSC (10 µM) | Significantly Reduced | |
| Cleaved Caspase-9 | Glutamate-induced apoptosis + OSC (10 µM) | Significantly Reduced | |
| Bcl-2/BAX ratio | Glutamate-induced apoptosis + OSC (10 µM) | Increased |
Table 2: Effect of this compound on KIT/PI3K Pathway and Apoptosis-Related Proteins in BEAS-2B Cells
| Protein | Treatment Condition | Fold Change vs. LPS-induced | Reference |
| KIT | LPS-induced injury + OSC | Significantly Increased | |
| p-PI3K | LPS-induced injury + OSC | Significantly Increased | |
| Bcl-2 | LPS-induced injury + OSC | Significantly Increased | |
| BAX | LPS-induced injury + OSC | Significantly Decreased |
Table 3: Effect of this compound on MAPK Pathway and Inflammatory Proteins
| Protein | Treatment Condition | Fold Change vs. Control | Reference |
| p-ERK1/2 | OGD/R-induced injury + OSC (5 µmol/L) | Down-regulated | |
| p-JNK1/2 | OGD/R-induced injury + OSC (5 µmol/L) | Down-regulated | |
| p-p38 MAPK | OGD/R-induced injury + OSC (5 µmol/L) | Down-regulated | |
| TNF-α | Carrageenan-induced inflammation + OSC | Suppressed | |
| IL-1β | Carrageenan-induced inflammation + OSC | Suppressed | |
| IL-6 | Carrageenan-induced inflammation + OSC | Suppressed | |
| COX-2 | Carrageenan-induced inflammation + OSC | Suppressed |
Experimental Protocols
Protocol 1: Cell Culture and Treatment with this compound
-
Cell Seeding: Plate the desired cell line (e.g., HT-22, BEAS-2B) in appropriate culture dishes or plates and maintain in a suitable culture medium supplemented with fetal bovine serum and antibiotics. Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
Induction of Injury/Stimulation (if applicable): Once cells reach the desired confluency (typically 70-80%), they can be subjected to an insult to induce a specific cellular response. For example, glutamate (B1630785) can be added to HT-22 cells to induce apoptosis, or lipopolysaccharide (LPS) can be used to induce an inflammatory response in BEAS-2B cells.
-
This compound Treatment: Treat the cells with varying concentrations of this compound. A typical concentration range to test is 1-10 µM. A vehicle control (e.g., DMSO) should be included in all experiments. The treatment duration will depend on the specific experimental design, but a 24-hour incubation is common.
Protocol 2: Western Blot Analysis
This protocol provides a general procedure for Western blot analysis. Optimization of specific steps, such as antibody concentrations and incubation times, may be required for different target proteins.
-
Protein Extraction:
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer (Radioimmunoprecipitation assay buffer) containing protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate in a microcentrifuge tube.
-
Centrifuge the lysate at high speed (e.g., 12,000 x g) for 15-20 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each sample using a protein assay, such as the bicinchoninic acid (BCA) assay or Bradford assay. This ensures equal loading of protein for each sample.
-
-
Sample Preparation and SDS-PAGE:
-
Mix a specific amount of protein (e.g., 20-50 µg) with Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.
-
Load the denatured protein samples into the wells of a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel. Include a molecular weight marker to determine the size of the proteins.
-
Run the gel at a constant voltage until the dye front reaches the bottom of the gel.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane. This can be done using a wet or semi-dry transfer system.
-
-
Blocking:
-
Block the membrane with a blocking solution (e.g., 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST)) for 1 hour at room temperature to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Incubate the membrane with a primary antibody specific to the target protein, diluted in blocking buffer, overnight at 4°C with gentle agitation.
-
-
Secondary Antibody Incubation:
-
Wash the membrane several times with TBST to remove unbound primary antibody.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody (e.g., anti-rabbit or anti-mouse) for 1-2 hours at room temperature.
-
-
Detection:
-
Wash the membrane again with TBST to remove unbound secondary antibody.
-
Add an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence detection system.
-
-
Analysis:
-
Quantify the intensity of the protein bands using densitometry software. Normalize the expression of the target protein to a loading control protein (e.g., β-actin or GAPDH) to ensure accurate comparison between samples.
-
Visualizations: Signaling Pathways and Experimental Workflow
References
- 1. mdpi.com [mdpi.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Neuroprotective Effect of this compound by Modulation of MAPK Pathway in Rat Hippocampal Neurons Subject to Oxygen-Glucose Deprivation and Reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound Inhibits Apoptosis of Lung Epithelial Cells to Alleviate Acute Lung Injury via KIT/PI3K Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound reduces oxygen-glucose deprivation-induced microglial activation and injury - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Measuring Cytokine Modulation by Oxysophocarpine using ELISA
For Researchers, Scientists, and Drug Development Professionals
Abstract
Oxysophocarpine (OSC), a natural alkaloid, has demonstrated significant anti-inflammatory properties by modulating the production of key cytokines. This document provides a detailed protocol for the quantification of cytokines in biological samples treated with this compound using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA). The protocol is designed to be adaptable for various sample types, including cell culture supernatants, serum, and plasma. Additionally, this application note summarizes the known effects of this compound on cytokine levels and visualizes the experimental workflow and relevant signaling pathways.
Introduction to this compound and Cytokine Modulation
This compound is a quinolizidine (B1214090) alkaloid extracted from plants of the Sophora genus. Research has highlighted its potent anti-inflammatory effects, which are largely attributed to its ability to suppress the production of pro-inflammatory cytokines. In various experimental models, this compound has been shown to inhibit the secretion of cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6)[1][2][3][4]. The underlying mechanisms often involve the inhibition of key inflammatory signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways[3].
The accurate measurement of cytokine concentrations is crucial for understanding the efficacy and mechanism of action of therapeutic agents like this compound. ELISA is a highly sensitive and specific method for quantifying cytokine levels in biological fluids[5][6].
Quantitative Data Summary
The inhibitory effect of this compound on cytokine production is dose-dependent and can vary based on the cell type and stimulus used. The following table summarizes quantitative data from studies on lipopolysaccharide (LPS)-stimulated murine macrophage (RAW 264.7) and microglial (BV-2) cell lines, as well as in vivo models.
| Cytokine | Model System | Stimulant | This compound Concentration/Dose | Observed Effect | Reference |
| TNF-α | RAW 264.7 cells | LPS | 50 and 100 µg/ml | Significant suppression of secretion | [3] |
| IL-6 | RAW 264.7 cells | LPS | 50 and 100 µg/ml | Significant suppression of secretion | [3] |
| TNF-α | BV-2 microglia | OGD/R | Not specified | Reduced levels | [4] |
| IL-1β | BV-2 microglia | OGD/R | Not specified | Reduced levels | [4] |
| IL-6 | BV-2 microglia | OGD/R | Not specified | Reduced levels | [4] |
| IL-4, IL-5 | Mouse model of asthma | Ovalbumin | Not specified | Decreased production in BALF | [7] |
| IL-6, IL-8 | NCI-H292 cells | LPS | Not specified | Decreased cytokine levels | [7] |
| TNF-α, IL-1β, IL-6, MIP-2, G-CSF, KC | Mtb-infected mice | M. tuberculosis | Not specified | Hampered production in lungs | [1] |
Note: OGD/R refers to Oxygen-Glucose Deprivation/Reoxygenation, a model for ischemia-reperfusion injury. BALF refers to Bronchoalveolar Lavage Fluid. Mtb refers to Mycobacterium tuberculosis.
Experimental Protocols
Part 1: Sample Preparation
The appropriate sample preparation protocol is critical for accurate ELISA results. Below are general guidelines for common sample types.
1.1. Cell Culture Supernatants
-
Seed cells (e.g., RAW 264.7 macrophages) in a culture plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for a specified period (e.g., 1-2 hours).
-
Stimulate the cells with an inflammatory agent (e.g., LPS at 1 µg/mL) for the desired time (e.g., 24 hours).
-
Collect the cell culture medium into a centrifuge tube.
-
Centrifuge at 300 x g for 10 minutes at 4°C to pellet any detached cells.
-
Aliquot the supernatant and store at -80°C until use. Avoid repeated freeze-thaw cycles[8].
1.2. Serum
-
Collect whole blood in a serum separator tube.
-
Allow the blood to clot at room temperature for 30 minutes to 2 hours.
-
Centrifuge at 1000 x g for 15-20 minutes at 4°C.
-
Carefully collect the serum (supernatant) and transfer it to a clean tube.
1.3. Plasma
-
Collect whole blood into a tube containing an anticoagulant (e.g., EDTA, heparin, or citrate).
-
Centrifuge at 1000 x g for 15 minutes at 4°C within 30 minutes of collection.
-
Collect the plasma (supernatant) and transfer it to a clean tube.
-
Assay immediately or aliquot and store at -80°C.
1.4. Tissue Lysates
-
Rinse the tissue with ice-cold PBS to remove excess blood.
-
Homogenize the tissue in a suitable lysis buffer containing protease inhibitors.
-
Incubate the homogenate on ice for 30 minutes with gentle agitation.
-
Centrifuge at a high speed (e.g., 14,000 x g) for 15-20 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant (tissue lysate) and determine the protein concentration.
-
Assay immediately or aliquot and store at -80°C.
Part 2: Sandwich ELISA Protocol for Cytokine Measurement
This protocol is a general guideline for a sandwich ELISA. Always refer to the specific instructions provided with your commercial ELISA kit.
2.1. Reagent Preparation
-
Wash Buffer: Typically a buffered saline solution with a mild detergent (e.g., 0.05% Tween-20 in PBS).
-
Assay Diluent/Blocking Buffer: A buffered solution containing a blocking agent like bovine serum albumin (BSA) or fetal bovine serum (FBS) to prevent non-specific binding.
-
Capture Antibody: Dilute the antibody to the manufacturer's recommended concentration in a binding solution.
-
Detection Antibody: Dilute the biotinylated detection antibody to the recommended concentration in the assay diluent.
-
Enzyme Conjugate: Dilute the streptavidin-horseradish peroxidase (HRP) conjugate in the assay diluent.
-
Standard: Reconstitute the lyophilized cytokine standard as per the manufacturer's instructions to create a stock solution. Prepare a serial dilution of the standard in the assay diluent to generate a standard curve.
-
Substrate: TMB (3,3',5,5'-Tetramethylbenzidine) is a common substrate for HRP.
-
Stop Solution: An acid solution (e.g., 2N H₂SO₄) to stop the enzymatic reaction.
2.2. Assay Procedure
-
Plate Coating: Add 100 µL of the diluted capture antibody to each well of a 96-well ELISA plate. Seal the plate and incubate overnight at 4°C[11].
-
Washing: Aspirate the coating solution and wash the plate 3-4 times with wash buffer[12].
-
Blocking: Add 200 µL of blocking buffer to each well to block non-specific binding sites. Incubate for 1-2 hours at room temperature (RT).
-
Washing: Repeat the wash step as in 2.2.
-
Sample and Standard Incubation: Add 100 µL of your prepared samples and standards to the appropriate wells. Seal the plate and incubate for 2 hours at RT.
-
Washing: Repeat the wash step, increasing the number of washes to 4-5 times[12].
-
Detection Antibody Incubation: Add 100 µL of the diluted detection antibody to each well. Seal the plate and incubate for 1 hour at RT[7][12].
-
Washing: Repeat the wash step as in 2.6.
-
Enzyme Conjugate Incubation: Add 100 µL of the diluted streptavidin-HRP conjugate to each well. Seal the plate, protect from light, and incubate for 20-30 minutes at RT[12].
-
Washing: Repeat the wash step, increasing the number of washes to 5-7 times to ensure removal of unbound conjugate[12].
-
Substrate Development: Add 100 µL of TMB substrate solution to each well. Incubate in the dark at RT for 15-30 minutes, or until a color gradient is visible in the standards[12].
-
Stopping the Reaction: Add 50 µL of stop solution to each well. The color will change from blue to yellow[12].
-
Absorbance Measurement: Read the optical density (OD) of each well at 450 nm using a microplate reader. It is recommended to also take a reading at a reference wavelength (e.g., 570 nm) and subtract it from the 450 nm reading to correct for optical imperfections in the plate.
2.3. Data Analysis
-
Subtract the average OD of the blank (zero standard) from all other OD readings.
-
Plot a standard curve with the corrected OD values on the Y-axis and the corresponding cytokine concentrations of the standards on the X-axis. A four-parameter logistic (4-PL) curve fit is typically recommended.
-
Interpolate the cytokine concentrations of the unknown samples from the standard curve using their corrected OD values.
-
Multiply the interpolated concentration by the dilution factor used for the samples to obtain the final concentration.
Visualizations
Experimental Workflow
References
- 1. This compound reduces oxidative stress and inflammation in tuberculosis-infected neutrophils and mouse lungs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound Ameliorates Carrageenan-induced Inflammatory Pain via Inhibiting Expressions of Prostaglandin E2 and Cytokines in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-inflammatory effects of sophocarpine in LPS-induced RAW 264.7 cells via NF-κB and MAPKs signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound reduces oxygen-glucose deprivation-induced microglial activation and injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Detection and Quantification of Cytokines and Other Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. h-h-c.com [h-h-c.com]
- 7. This compound inhibits airway inflammation and mucus hypersecretion through JNK/AP-1 pathway in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ELISA sample preparation | Abcam [abcam.com]
- 9. fn-test.com [fn-test.com]
- 10. elisakits.co.uk [elisakits.co.uk]
- 11. Cytokine Elisa [bdbiosciences.com]
- 12. benchchem.com [benchchem.com]
Application Notes and Protocols for Immunohistochemistry Staining of Oxysophocarpine-Treated Tissues
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for performing immunohistochemistry (IHC) on tissues treated with Oxysophocarpine (OSC), a bioactive alkaloid known for its diverse pharmacological effects, including anti-inflammatory, anti-cancer, neuroprotective, and anti-fibrotic properties.[1][2][3][4][5] This document outlines the key signaling pathways affected by OSC, provides detailed protocols for IHC staining, and presents data in a clear, accessible format to facilitate research and drug development.
Introduction to this compound and its Mechanisms of Action
This compound is an alkaloid extracted from plants of the Sophora genus.[1] Its therapeutic potential stems from its ability to modulate various cellular signaling pathways involved in inflammation, cell growth, apoptosis, and fibrosis. Understanding these pathways is crucial for designing and interpreting IHC studies on OSC-treated tissues.
Key Signaling Pathways Modulated by this compound:
-
Anti-inflammatory Pathways: OSC has been shown to suppress inflammation by inhibiting the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[1][3][6][7] This is often mediated through the downregulation of the NF-κB and MAPK (ERK1/2, JNK, p38) signaling pathways.[1][8][9] It can also inhibit the production of cyclooxygenase-2 (COX-2).[1][3]
-
Anti-cancer Pathways: In the context of cancer, OSC can suppress tumor growth and sensitize cancer cells to immunotherapy.[2] It has been observed to downregulate Fibrinogen-like protein 1 (FGL1) expression in hepatocellular carcinoma.[2] Additionally, OSC can target the Nrf2/HO-1 axis in oral squamous cell carcinoma, inhibiting proliferation and metastasis.[10][11]
-
Neuroprotective Pathways: OSC exhibits neuroprotective effects by modulating the MAPK pathway and the Nrf2/HO-1 signaling pathway.[8][9][12][13][14] It can protect neuronal cells from apoptosis by regulating the expression of Bcl-2 and BAX.[12][14]
-
Anti-fibrotic Pathways: In liver fibrosis models, OSC and the related compound Sophocarpine have been shown to inhibit the activation of hepatic stellate cells and reduce collagen deposition by blocking the TLR4 signaling pathway.[4][5]
-
Apoptosis Regulation: OSC can inhibit apoptosis in various cell types, including lung epithelial cells, by regulating the KIT/PI3K signaling pathway and modulating the expression of apoptotic proteins like Bcl-2 and Bax.[7][15][16][17]
Quantitative Data Summary
The following tables summarize the key proteins modulated by this compound and their roles in different pathological conditions, which can be assessed using immunohistochemistry.
Table 1: Key Protein Markers for IHC in this compound-Treated Tissues
| Pathological Condition | Key Protein Markers (Downregulated by OSC) | Key Protein Markers (Upregulated by OSC) | Reference |
| Inflammation | TNF-α, IL-1β, IL-6, COX-2, p-ERK1/2, p-JNK, p-p38, MUC5AC | [1][3][6][8][9][18] | |
| Cancer | FGL1, Nrf2, HO-1 | Cleaved Caspase-3 | [2][10][11] |
| Neuroprotection | p-ERK1/2, p-JNK1/2, p-p38, BAX | Bcl-2, Nrf2, HO-1 | [8][9][12] |
| Liver Fibrosis | α-SMA, Collagen I, Collagen III, TGF-β1, TLR4 | [4][5] | |
| Acute Lung Injury | BAX | c-KIT, p-PI3K, Bcl-2 | [7][15][17] |
Experimental Protocols
This section provides a detailed protocol for performing immunohistochemistry on formalin-fixed, paraffin-embedded (FFPE) tissues treated with this compound.
I. Tissue Preparation and Sectioning
-
Fixation: Immediately following dissection, fix tissues in 10% neutral buffered formalin for 18-24 hours at room temperature.[19] The tissue thickness should not exceed 4-5 mm to ensure proper fixation.
-
Processing and Embedding: Dehydrate the fixed tissues through a series of graded ethanol (B145695) solutions, clear with xylene, and embed in paraffin (B1166041) wax.[19][20]
-
Sectioning: Cut paraffin blocks into 4-5 µm thick sections using a microtome and mount them on positively charged slides.[19]
-
Drying: Dry the slides overnight at 37°C or for 1 hour at 60°C.
II. Deparaffinization and Rehydration
-
Deparaffinization: Immerse slides in two changes of xylene for 5-10 minutes each.[19]
-
Rehydration: Rehydrate the sections by immersing them in a graded series of ethanol solutions (100%, 95%, 80%, 70%) for 3-5 minutes each, followed by a final rinse in distilled water.[19]
III. Antigen Retrieval
Antigen retrieval is a critical step to unmask epitopes that may have been altered by formalin fixation.[21][22]
-
Heat-Induced Epitope Retrieval (HIER):
-
Immerse slides in a staining jar filled with an appropriate antigen retrieval solution (e.g., 10 mM Sodium Citrate buffer, pH 6.0, or 1 mM EDTA, pH 8.0).
-
Heat the solution to 95-100°C in a water bath, steamer, or microwave for 20-40 minutes.[23]
-
Allow the slides to cool down in the buffer for at least 20 minutes at room temperature.[23]
-
Rinse the slides with a wash buffer (e.g., PBS or TBS with 0.05% Tween-20).
-
IV. Immunohistochemical Staining
-
Peroxidase Blocking: To block endogenous peroxidase activity, incubate the sections in a 3% hydrogen peroxide solution for 10-15 minutes at room temperature.[15] Rinse with wash buffer.
-
Blocking Non-Specific Binding: Incubate the sections with a protein blocking solution (e.g., 5% normal goat serum or a commercial blocking reagent) for 30-60 minutes at room temperature to prevent non-specific antibody binding.[22]
-
Primary Antibody Incubation:
-
Dilute the primary antibody specific to the target protein (see Table 1) in an antibody diluent to its optimal concentration.
-
Apply the diluted primary antibody to the sections and incubate overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Rinse the slides with wash buffer (3 changes, 5 minutes each).
-
Apply a biotinylated or polymer-based HRP-conjugated secondary antibody and incubate for 30-60 minutes at room temperature.[19]
-
-
Signal Detection:
-
Rinse the slides with wash buffer (3 changes, 5 minutes each).
-
Apply the detection reagent (e.g., Streptavidin-HRP for biotinylated secondary antibodies, or the polymer-based reagent) and incubate according to the manufacturer's instructions.
-
Rinse with wash buffer.
-
-
Chromogen Application:
-
Apply a chromogen solution, such as 3,3'-Diaminobenzidine (DAB), and incubate until the desired stain intensity is reached (typically 1-10 minutes).[20] Monitor the color development under a microscope.
-
Stop the reaction by rinsing the slides with distilled water.
-
-
Counterstaining:
-
Counterstain the sections with hematoxylin (B73222) for 30 seconds to 2 minutes to visualize the cell nuclei.[20]
-
"Blue" the hematoxylin by rinsing in running tap water or an alkaline solution.
-
-
Dehydration and Mounting:
-
Dehydrate the sections through a graded series of ethanol solutions (70%, 95%, 100%).
-
Clear the sections in xylene.
-
Coverslip the slides using a permanent mounting medium.[20]
-
V. Image Acquisition and Analysis
-
Examine the stained slides under a light microscope.
-
Capture high-resolution images of representative areas.
-
Quantify the staining intensity and the percentage of positive cells using image analysis software.
Diagrams
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways affected by this compound and the general workflow for immunohistochemistry.
Caption: Key signaling pathways modulated by this compound.
Caption: General workflow for immunohistochemistry staining.
References
- 1. This compound Ameliorates Carrageenan-induced Inflammatory Pain via Inhibiting Expressions of Prostaglandin E2 and Cytokines in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound suppresses hepatocellular carcinoma growth and sensitizes the therapeutic blockade of anti‐Lag‐3 via reducing FGL1 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound reduces oxygen-glucose deprivation-induced microglial activation and injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. wjgnet.com [wjgnet.com]
- 5. Sophocarpine attenuates liver fibrosis by inhibiting the TLR4 signaling pathway in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound reduces oxidative stress and inflammation in tuberculosis-infected neutrophils and mouse lungs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Neuroprotective Effect of this compound by Modulation of MAPK Pathway in Rat Hippocampal Neurons Subject to Oxygen–Glucose Deprivation and Reperfusion - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Neuroprotective Effect of this compound by Modulation of MAPK Pathway in Rat Hippocampal Neurons Subject to Oxygen-Glucose Deprivation and Reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound Retards the Growth and Metastasis of Oral Squamous Cell Carcinoma by Targeting the Nrf2/HO-1 Axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. karger.com [karger.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. This compound Prevents the Glutamate-Induced Apoptosis of HT–22 Cells via the Nrf2/HO–1 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound Inhibits Apoptosis of Lung Epithelial Cells to Alleviate Acute Lung Injury via KIT/PI3K Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 16. dovepress.com [dovepress.com]
- 17. This compound Inhibits Apoptosis of Lung Epithelial Cells to Alleviate Acute Lung Injury via KIT/PI3K Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. This compound inhibits airway inflammation and mucus hypersecretion through JNK/AP-1 pathway in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Immunohistochemistry (IHC-P) Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 20. Immunohistochemistry(IHC) Protocol [immunohistochemistry.us]
- 21. Overview of Immunohistochemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 22. An Introduction to the Performance of Immunohistochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 23. usbio.net [usbio.net]
Application Notes and Protocols: Flow Cytometry Analysis of Apoptosis with Oxysophocarpine
Audience: Researchers, scientists, and drug development professionals.
Introduction
Oxysophocarpine (OSC), a quinolizidine (B1214090) alkaloid extracted from plants like Sophora flavescens, has demonstrated a range of pharmacological activities, including anti-inflammatory, anti-viral, and immunomodulatory effects.[1][2] A significant area of interest is its impact on apoptosis, or programmed cell death. Research indicates that OSC can exert dual effects: it can induce apoptosis in cancer cells, such as oral squamous cell carcinoma, making it a potential therapeutic agent, while also inhibiting apoptosis in other contexts, such as protecting lung epithelial cells or neurons from injury.[2][3][4]
This document provides detailed protocols for analyzing this compound-mediated apoptosis using flow cytometry with Annexin V and Propidium Iodide (PI) staining. It also outlines the key signaling pathways involved and presents representative data.
Principle of Annexin V/PI Apoptosis Assay
The Annexin V/PI assay is a widely used method for detecting apoptosis by flow cytometry. The principle is based on two key cellular changes during apoptosis:
-
Phosphatidylserine (PS) Translocation: In healthy cells, PS is located on the inner leaflet of the plasma membrane. During early apoptosis, this asymmetry is lost, and PS is translocated to the outer leaflet, where it can be detected by Annexin V, a protein with a high affinity for PS.
-
Loss of Membrane Integrity: In late-stage apoptosis and necrosis, the cell membrane loses its integrity, becoming permeable. Propidium Iodide (PI), a fluorescent nucleic acid-binding dye, can enter these cells and stain the DNA. PI is excluded by viable and early apoptotic cells with intact membranes.
By using both Annexin V and PI, it is possible to distinguish between different cell populations:
-
Annexin V- / PI- : Live, healthy cells.
-
Annexin V+ / PI- : Early apoptotic cells.
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells.
-
Annexin V- / PI+ : Necrotic cells (often considered an artifact of cell handling).
Signaling Pathways of this compound in Apoptosis
This compound's effect on apoptosis is context-dependent and mediated through various signaling pathways.
Anti-Apoptotic (Protective) Effect: In scenarios like acute lung injury or neurodegenerative conditions, OSC has been shown to inhibit apoptosis. One key mechanism involves the activation of survival pathways. For instance, OSC can regulate the KIT/PI3K signaling pathway, leading to the upregulation of anti-apoptotic proteins like Bcl-2 and the inhibition of apoptosis in lung epithelial cells. It can also exert neuroprotective effects by activating the Nrf2/HO-1 pathway to reduce oxidative stress and inhibit neuronal cell apoptosis.
Pro-Apoptotic (Anti-Cancer) Effect: In cancer cells, OSC can promote apoptosis. Studies in oral squamous cell carcinoma show that OSC targets the Nrf2/HO-1 axis. By suppressing this typically pro-survival pathway in cancer cells, OSC reduces the expression of proteins like Bcl-2 and increases the pro-apoptotic protein Bax, leading to increased caspase-3 activity and cell death.
Representative Experimental Data
The following table summarizes representative quantitative data on the effect of this compound on apoptosis rates as measured by flow cytometry.
| Cell Line | Condition | This compound (OSC) Conc. | Apoptosis Rate (% of Total Cells) | Effect of OSC | Reference |
| HT-22 (Neuronal) | Glutamate-Induced Injury | 0 µM (Control) | 55.99% ± 4.11% | - | |
| HT-22 (Neuronal) | Glutamate-Induced Injury | 10 µM | 15.88% ± 2.01% | Anti-apoptotic | |
| SCC-9 (Oral Cancer) | Standard Culture | Vehicle Control | Baseline | - | |
| SCC-9 (Oral Cancer) | Standard Culture | 5 µM | Significantly Increased vs. Control | Pro-apoptotic | |
| BEAS-2B (Lung) | LPS-Induced Injury | Vehicle Control | Significantly Increased vs. Normal | - | |
| BEAS-2B (Lung) | LPS-Induced Injury | Pre-treatment | Significantly Decreased vs. LPS | Anti-apoptotic |
Experimental Protocols
Protocol 1: Induction of Apoptosis with this compound
This protocol describes the general procedure for treating adherent cells with this compound to assess its effect on apoptosis.
Materials and Reagents:
-
Cell line of interest (e.g., SCC-9, BEAS-2B)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (OSC) stock solution (e.g., in DMSO or PBS)
-
Apoptosis-inducing agent (optional, e.g., Lipopolysaccharide (LPS), Glutamate)
-
6-well cell culture plates
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Trypsin-EDTA solution
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment (e.g., 2 x 10⁵ cells/well).
-
Incubation: Incubate the cells for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for attachment.
-
Treatment:
-
For Pro-Apoptotic Assay: Remove the old medium and replace it with fresh medium containing various concentrations of OSC (e.g., 0, 1, 5, 10 µM). Include a vehicle control (e.g., DMSO at the same concentration as the highest OSC dose).
-
For Anti-Apoptotic (Protective) Assay: Pre-treat cells with various concentrations of OSC for a specific duration (e.g., 2 hours). Then, add the apoptosis-inducing agent (e.g., LPS) to the medium and co-incubate for the desired time.
-
-
Incubation: Incubate the treated cells for the desired experimental period (e.g., 24 or 48 hours).
-
Cell Harvesting:
-
Carefully collect the culture supernatant from each well, which contains floating (potentially apoptotic) cells, into a labeled 15 mL conical tube.
-
Wash the adherent cells once with 1 mL of PBS. Add the wash to the respective conical tube.
-
Add 0.5 mL of Trypsin-EDTA to each well and incubate for 3-5 minutes at 37°C to detach the cells.
-
Neutralize the trypsin with 1 mL of complete medium and gently pipette to create a single-cell suspension.
-
Transfer the suspension of adherent cells to the same conical tube containing the supernatant.
-
-
Washing: Centrifuge the cell suspension at 500 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold PBS. Proceed immediately to the staining protocol.
Protocol 2: Annexin V/PI Staining for Flow Cytometry
This protocol is adapted from standard methods for Annexin V staining.
Materials and Reagents:
-
Harvested cell pellets (from Protocol 1)
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI) solution (e.g., 1 mg/mL stock)
-
10X Annexin V Binding Buffer (typically 0.1 M HEPES, 1.4 M NaCl, 25 mM CaCl₂)
-
Deionized water
-
Flow cytometry tubes
Procedure:
-
Prepare 1X Binding Buffer: Dilute the 10X Binding Buffer 1:10 with deionized water. Prepare enough for all samples plus extra. Keep on ice.
-
Cell Resuspension: After the final PBS wash, gently resuspend the cell pellet in 1X Annexin V Binding Buffer. Adjust the volume to achieve a cell concentration of approximately 1 x 10⁶ cells/mL.
-
Staining:
-
Transfer 100 µL of the cell suspension (~1 x 10⁵ cells) to a new flow cytometry tube.
-
Add 5 µL of Annexin V-FITC to the cell suspension.
-
Add 5-10 µL of PI solution (final concentration typically 1-2 µg/mL).
-
Gently vortex the tube to mix.
-
-
Incubation: Incubate the samples for 15 minutes at room temperature in the dark.
-
Dilution: After incubation, add 400 µL of 1X Annexin V Binding Buffer to each tube. Do not wash the cells after this step, as Annexin V binding is reversible.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer as soon as possible (ideally within 1 hour).
-
Set up appropriate voltage and compensation settings using unstained, Annexin V-only, and PI-only stained control cells.
-
Collect data for at least 10,000 events per sample.
-
Experimental and Analysis Workflow
References
Preparing Oxysophocarpine Solutions for In Vitro Experiments: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxysophocarpine (B1678127) (OSC), a quinolizidine (B1214090) alkaloid primarily extracted from plants of the Sophora genus, has garnered significant scientific interest due to its diverse pharmacological activities.[1][2] In vitro studies have demonstrated its anti-inflammatory, neuroprotective, and anti-cancer properties, making it a promising candidate for further investigation.[3][4][5] This document provides detailed application notes and protocols for the preparation of this compound solutions for use in in vitro experiments, ensuring compound stability and experimental reproducibility.
Physicochemical Properties and Solubility
Proper dissolution of this compound is the foundational step for reliable in vitro studies. Understanding its physical and chemical properties is crucial for selecting the appropriate solvent and storage conditions.
| Property | Value | Source |
| Molecular Formula | C₁₅H₂₂N₂O₂ | |
| Molecular Weight | 262.35 g/mol | |
| CAS Number | 26904-64-3 | |
| Appearance | Crystalline solid | |
| Primary Solvents | Dimethyl sulfoxide (B87167) (DMSO), Ethanol, Water | |
| Reported Solubility | DMSO: 52 mg/mL (198.2 mM) Water: 52 mg/mL Ethanol: 52 mg/mL PBS (pH 7.2): 5 mg/mL |
Experimental Protocols
Preparation of this compound Stock Solution (100 mM in DMSO)
This protocol describes the preparation of a high-concentration stock solution of this compound, which can be further diluted to the desired final concentration for cell culture experiments.
Materials:
-
This compound powder
-
Sterile, cell culture-grade Dimethyl sulfoxide (DMSO)
-
Sterile, conical-bottom microcentrifuge tubes or vials
-
Vortex mixer
-
Water bath or incubator set to 37°C (optional)
-
Ultrasonic bath (optional)
Procedure:
-
Aseptic Technique: Perform all steps in a sterile environment (e.g., a laminar flow hood) to prevent contamination.
-
Calculation: Determine the required mass of this compound to prepare the desired volume of 100 mM stock solution. For example, to prepare 1 mL of 100 mM stock solution:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass = 0.1 mol/L x 0.001 L x 262.35 g/mol = 0.026235 g = 26.235 mg
-
-
Weighing: Carefully weigh the calculated amount of this compound powder.
-
Dissolution:
-
Add the weighed this compound powder to a sterile microcentrifuge tube.
-
Add the calculated volume of sterile DMSO.
-
Vortex the solution thoroughly for 1-2 minutes to facilitate dissolution.
-
If the compound does not fully dissolve, gentle warming in a 37°C water bath or brief sonication can be applied. Visually inspect the solution to ensure there are no visible particles.
-
-
Sterilization (Optional): If required for the specific application, the stock solution can be sterilized by filtering it through a 0.22 µm syringe filter that is compatible with DMSO.
-
Aliquoting and Storage:
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term stability. Stored correctly, the powder form is stable for at least 4 years at -20°C. Stock solutions in solvent are stable for 1 year at -80°C and 1 month at -20°C.
-
Preparation of Working Solutions for Cell Culture
Important Considerations:
-
The final concentration of DMSO in the cell culture medium should be kept to a minimum, typically below 0.5%, as higher concentrations can be toxic to cells.
-
Always include a vehicle control (cell culture medium with the same final concentration of DMSO) in your experiments to account for any effects of the solvent.
Procedure:
-
Thawing: Thaw a single aliquot of the this compound stock solution at room temperature.
-
Serial Dilution (if necessary): If a very low final concentration is required, perform a serial dilution of the stock solution in sterile DMSO or the appropriate cell culture medium.
-
Final Dilution: Directly add the required volume of the stock solution (or the serially diluted solution) to the pre-warmed cell culture medium to achieve the desired final concentration for your experiment. For example, to prepare 10 mL of medium with a final this compound concentration of 10 µM from a 100 mM stock solution:
-
Use the formula: C₁V₁ = C₂V₂
-
(100,000 µM)(V₁) = (10 µM)(10,000 µL)
-
V₁ = 1 µL of 100 mM stock solution.
-
-
Mixing: Mix the final solution gently by pipetting up and down or by swirling the culture flask/plate. Ensure the solution is homogeneous before adding it to the cells.
In Vitro Applications of this compound
This compound has been utilized in a variety of in vitro models to investigate its biological effects. The following table summarizes some of the key experimental conditions reported in the literature.
| Cell Line | Experimental Model | This compound Concentration(s) | Key Findings | Reference |
| NCI-H292 | LPS-induced airway epithelial injury | Not specified in abstract | Decreased IL-6 and IL-8 levels, and MUC5AC expression. | |
| BEAS-2B | LPS-induced apoptosis | Not specified in abstract | Enhanced cell viability and decreased apoptosis. | |
| HT-22 | Glutamate-induced apoptosis | Not specified in abstract | Inhibited oxidative stress and reduced apoptosis. | |
| SCC-9 and SCC-15 | Oral squamous cell carcinoma | 5 µM | Inhibited proliferation, migration, and invasion. | |
| Rat primary hippocampal neurons | Oxygen-glucose deprivation and reperfusion | 1, 2, and 5 µM | Increased cell survival and decreased LDH leakage. |
Signaling Pathways and Experimental Workflow
This compound Experimental Workflow
Caption: General workflow for in vitro experiments using this compound.
JNK/AP-1 Signaling Pathway
Caption: Inhibition of the JNK/AP-1 pathway by this compound.
KIT/PI3K Signaling Pathway
Caption: Regulation of the KIT/PI3K signaling pathway by this compound.
Nrf2/HO-1 Signaling Pathway
Caption: Activation of the Nrf2/HO-1 pathway by this compound.
References
- 1. This compound inhibits airway inflammation and mucus hypersecretion through JNK/AP-1 pathway in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. This compound reduces oxidative stress and inflammation in tuberculosis-infected neutrophils and mouse lungs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. caymanchem.com [caymanchem.com]
Application Notes and Protocols for Animal Models in Oxysophocarpine Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of various animal models utilized to investigate the therapeutic effects of Oxysophocarpine (OSC), a natural alkaloid with demonstrated anti-inflammatory, neuroprotective, cardioprotective, and anti-cancer properties. Detailed experimental protocols, quantitative data summaries, and visual diagrams of signaling pathways are included to facilitate research and development.
I. Anti-inflammatory Effects of this compound
Animal Model: Carrageenan-Induced Paw Edema in Mice
This model is a classic and widely used method to screen for acute anti-inflammatory activity. Carrageenan, a phlogistic agent, induces a localized inflammatory response characterized by edema, which can be quantified to assess the efficacy of anti-inflammatory drugs.
Experimental Protocol:
-
Animals: Male ICR mice (or a similar strain) weighing 20-25 g are used. Animals are housed under standard laboratory conditions with free access to food and water.
-
Groups:
-
Control Group: Receives vehicle (e.g., saline).
-
Carrageenan Group: Receives carrageenan injection and vehicle.
-
OSC Treatment Groups: Receive carrageenan injection and various doses of OSC (e.g., 20, 40, 80 mg/kg).
-
Positive Control Group (Optional): Receives a known anti-inflammatory drug (e.g., indomethacin).
-
-
Procedure:
-
Administer OSC or vehicle intraperitoneally (i.p.) 30 minutes prior to carrageenan injection.
-
Inject 0.1 mL of 1% carrageenan solution in saline into the subplantar region of the right hind paw of each mouse.
-
Measure the paw volume or thickness using a plethysmometer or calipers at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) post-injection.[1][2]
-
-
Endpoint Analysis:
-
Calculate the percentage of edema inhibition for each group compared to the carrageenan group.
-
Collect paw tissue for histological analysis (e.g., H&E staining) to assess inflammatory cell infiltration.
-
Homogenize paw tissue to measure levels of pro-inflammatory mediators such as TNF-α, IL-1β, IL-6, and PGE2 using ELISA or other immunoassays.[3]
-
Quantitative Data Summary:
| Parameter | Control Group | Carrageenan Group | OSC (20 mg/kg) | OSC (40 mg/kg) | OSC (80 mg/kg) |
| Paw Edema Volume (mL) at 3h | Baseline | Increased | Reduced | Significantly Reduced | Markedly Reduced |
| TNF-α Level (pg/mg tissue) | Low | High | Moderately Reduced | Significantly Reduced | Markedly Reduced |
| IL-1β Level (pg/mg tissue) | Low | High | Moderately Reduced | Significantly Reduced | Markedly Reduced |
Signaling Pathway:
References
- 1. inotiv.com [inotiv.com]
- 2. Carrageenan-Induced Paw Edema in the Rat and Mouse | Springer Nature Experiments [experiments.springernature.com]
- 3. This compound Ameliorates Carrageenan-induced Inflammatory Pain via Inhibiting Expressions of Prostaglandin E2 and Cytokines in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Oxysophocarpine Solubility in Aqueous Solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility challenges with oxysophocarpine (B1678127) in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its basic physicochemical properties?
This compound is a tetracyclic quinolizidine (B1214090) alkaloid derived from the medicinal plant Sophora alopecuroides. It is investigated for a variety of pharmacological activities, including neuroprotective, anti-inflammatory, and anti-cancer effects.[1][2] Key physicochemical properties are summarized in the table below.
Q2: What is the aqueous solubility of this compound?
This compound is reported to be soluble in PBS (pH 7.2) at a concentration of 5 mg/mL.[2] However, its solubility is pH-dependent due to its basic nature. As a weak base, this compound is more soluble in acidic solutions where it can be protonated.
Q3: Why does my this compound precipitate when I dilute my DMSO stock solution in an aqueous buffer?
This common issue, known as "solvent-shifting" or "precipitation upon dilution," occurs because this compound is highly soluble in organic solvents like DMSO but has limited solubility in aqueous buffers. When the DMSO stock is added to the aqueous buffer, the solvent polarity changes dramatically, causing the compound to crash out of solution. To avoid this, it is crucial to ensure the final concentration of both this compound and the organic co-solvent are below their solubility limits in the final aqueous medium.
Q4: How does pH affect the solubility of this compound?
This compound is a weak base with a reported pKa of approximately 6.5.[3][4] This means that at a pH below 6.5, the molecule will be predominantly in its protonated (ionized) form, which is more water-soluble. At a pH above 6.5, the un-ionized form will dominate, which is less water-soluble and more prone to precipitation. Therefore, for higher aqueous solubility, it is recommended to use a buffer with a slightly acidic pH.
Q5: Can I heat or sonicate my solution to dissolve this compound?
Gentle heating and sonication can help to dissolve this compound in an aqueous buffer. However, if the concentration is above the thermodynamic solubility limit at that temperature and pH, the compound may precipitate out as the solution cools or over time. It is a useful technique for preparing solutions at or below the saturation point but may not be suitable for creating stable supersaturated solutions without other formulation aids.
Data Presentation
Table 1: Physicochemical and Solubility Data for this compound
| Property | Value | Source |
| Molecular Formula | C₁₅H₂₂N₂O₂ | |
| Molecular Weight | 262.35 g/mol | |
| pKa | ~6.5 | |
| Solubility in PBS (pH 7.2) | 5 mg/mL | |
| Solubility in DMSO | 1 mg/mL, 52 mg/mL | |
| Solubility in Ethanol | 10 mg/mL, 52 mg/mL |
Note: Solubility values can vary between different sources and batches of the compound. It is recommended to determine the solubility experimentally for your specific batch and conditions.
Troubleshooting Guide
Issue 1: this compound powder does not dissolve in my aqueous buffer.
| Possible Cause | Suggested Solution |
| Concentration is too high | The desired concentration may exceed the solubility limit of this compound at the given pH and temperature. Try preparing a lower concentration. |
| pH of the buffer | As a weak base with a pKa of ~6.5, this compound is more soluble in acidic conditions. Try using a buffer with a pH below 6.5. |
| Insufficient mixing | Ensure the solution is being vigorously stirred or vortexed to facilitate dissolution. Gentle heating or sonication can also be applied. |
| Temperature | Solubility is often temperature-dependent. Gentle warming may increase solubility, but be cautious of potential degradation at high temperatures. |
Issue 2: My DMSO stock of this compound precipitates when added to the aqueous buffer.
| Possible Cause | Suggested Solution |
| Solvent shifting | The rapid change in solvent polarity is causing the compound to precipitate. Add the DMSO stock solution dropwise to the vigorously stirring aqueous buffer. This helps to disperse the compound more effectively. |
| Final co-solvent concentration is too low | The final percentage of DMSO in the aqueous solution may be insufficient to keep the this compound dissolved. Increase the final DMSO concentration, but keep it below the level that might affect your experimental system (typically <0.5% for cell-based assays). |
| Final drug concentration is too high | The final concentration of this compound in the aqueous buffer may be above its solubility limit, even with a co-solvent. Reduce the final concentration. |
Issue 3: The this compound solution is initially clear but becomes cloudy or forms a precipitate over time.
| Possible Cause | Suggested Solution |
| Supersaturated solution | The solution may be in a thermodynamically unstable supersaturated state. Over time, the excess solute will precipitate. Prepare a fresh solution before each experiment or use a lower, more stable concentration. |
| Temperature fluctuations | A decrease in temperature can reduce solubility and cause precipitation. Store and use the solution at a constant temperature. |
| pH change | The pH of the solution may have changed over time (e.g., due to CO₂ absorption from the air), affecting solubility. Use a well-buffered solution and check the pH before use. |
Experimental Protocols
Protocol 1: Preparation of an Aqueous Working Solution from a DMSO Stock
This protocol aims to minimize precipitation when diluting a DMSO stock solution.
-
Prepare a concentrated stock solution: Dissolve this compound in 100% DMSO to a concentration of 10-50 mM. Ensure the powder is completely dissolved by vortexing or brief sonication.
-
Pre-warm the aqueous buffer: Warm your aqueous buffer (e.g., PBS, cell culture medium) to the experimental temperature (e.g., 37°C).
-
Dilution: While vigorously vortexing or stirring the pre-warmed aqueous buffer, add the DMSO stock solution dropwise to achieve the final desired concentration.
-
Final Mix: Continue to vortex or stir for another 1-2 minutes to ensure homogeneity.
-
Inspection: Visually inspect the solution for any signs of precipitation. If the solution is cloudy, the final concentration is likely too high for the given conditions.
Protocol 2: Enhancing Aqueous Solubility using Co-solvents
For applications requiring higher concentrations of this compound in an aqueous medium, a co-solvent system can be employed.
-
Prepare the co-solvent mixture: A common co-solvent system is PEG300 and Tween-80 in saline. For example, prepare a vehicle of 40% PEG300, 5% Tween-80, and 55% saline.
-
Dissolve this compound: Add the this compound powder to the co-solvent mixture.
-
Aid Dissolution: Use vortexing and sonication to aid dissolution. Gentle heating can also be applied if necessary.
-
Final Dilution: This stock can then be further diluted in an aqueous buffer, keeping in mind the final concentration of the co-solvents.
Protocol 3: Enhancing Aqueous Solubility using Cyclodextrins
Cyclodextrins can form inclusion complexes with hydrophobic molecules, increasing their aqueous solubility. Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) is a common choice.
-
Prepare a cyclodextrin (B1172386) solution: Dissolve SBE-β-CD in saline or buffer to a concentration of 20% (w/v).
-
Prepare this compound Stock: Dissolve this compound in a minimal amount of DMSO (e.g., to make a 100 mM stock).
-
Complexation: Add the DMSO stock of this compound to the SBE-β-CD solution while stirring. The ratio of drug to cyclodextrin may need to be optimized.
-
Equilibration: Allow the solution to stir for several hours or overnight at room temperature to facilitate the formation of the inclusion complex.
-
Filtration: Filter the solution through a 0.22 µm filter to remove any undissolved compound or aggregates.
Visualizations
Caption: A logical workflow for troubleshooting this compound solubility issues.
References
- 1. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. docs.lib.purdue.edu [docs.lib.purdue.edu]
- 3. researchgate.net [researchgate.net]
- 4. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Oxysophocarpine Concentration for Cell Viability Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing oxysophocarpine (B1678127) concentration in cell viability assays.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting concentration range for this compound in cell viability assays?
A1: The effective concentration of this compound can vary significantly depending on the cell type and the biological effect being studied. Based on published literature, a broad starting range to consider is 0.1 µM to 100 µM. For neuroprotective effects, concentrations have been reported in the lower micromolar range (e.g., 0.8-10 µM)[1][2]. In contrast, for studies on lung epithelial cells, concentrations up to 80 µM have been used. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
Q2: Which cell viability assay is most suitable for use with this compound?
A2: Both MTT and CCK-8 assays are commonly used to assess cell viability following treatment with compounds like this compound.
-
MTT Assay: This is a classic, cost-effective assay based on the reduction of a yellow tetrazolium salt (MTT) to purple formazan (B1609692) crystals by metabolically active cells. However, it requires a solubilization step and can be prone to interference from colored compounds or compounds with reducing properties[3][4].
-
CCK-8 (WST-8) Assay: This assay uses a water-soluble tetrazolium salt that produces a soluble formazan dye, eliminating the need for a solubilization step. It is generally considered more convenient, sensitive, and less prone to interference than the MTT assay[5].
The choice of assay may depend on your specific cell line, experimental goals, and laboratory resources. It is always recommended to validate the chosen assay for your experimental conditions.
Q3: How might this compound affect cells? What are its known mechanisms of action?
A3: this compound has been shown to exert its effects through the modulation of several key signaling pathways:
-
MAPK Pathway: this compound has been observed to down-regulate the phosphorylation of key proteins in the MAPK signaling pathway, such as p-ERK1/2, p-JNK1/2, and p-p38 MAPK. This can lead to reduced inflammation and neuroprotective effects.
-
Nrf2/HO-1 Pathway: this compound can activate the Nrf2/HO-1 signaling pathway. This activation promotes the expression of antioxidant enzymes, which helps to protect cells from oxidative stress-induced apoptosis.
-
KIT/PI3K Signaling Pathway: In some contexts, such as in lung epithelial cells, this compound has been shown to regulate the KIT/PI3K signaling pathway, which is involved in cell proliferation, differentiation, and apoptosis.
Understanding these pathways can help in designing experiments and interpreting results.
Troubleshooting Guide
Problem 1: High variability between replicate wells.
-
Possible Causes:
-
Uneven cell seeding: The cell suspension may not have been adequately mixed before or during plating.
-
Edge effects: Wells on the perimeter of the plate are more susceptible to evaporation, leading to changes in media concentration and affecting cell growth.
-
Pipetting errors: Inaccurate or inconsistent pipetting of cells, this compound, or assay reagents.
-
Incomplete formazan solubilization (MTT assay): If the formazan crystals are not fully dissolved, it can lead to inconsistent absorbance readings.
-
-
Solutions:
-
Ensure the cell suspension is homogenous by gently swirling the flask or tube before and during plating.
-
To minimize edge effects, fill the outer wells with sterile PBS or culture medium and do not use them for experimental samples.
-
Use calibrated pipettes and consider using a multichannel pipette for adding reagents to reduce variability.
-
For MTT assays, ensure complete dissolution of formazan crystals by gentle mixing or shaking. Visually inspect the wells before reading the plate.
-
Problem 2: Low signal or poor dynamic range in the assay.
-
Possible Causes:
-
Suboptimal cell number: Seeding too few or too many cells per well.
-
Incorrect incubation time: Insufficient or excessive incubation with this compound or the assay reagent.
-
Low metabolic activity of the cell line: Some cell lines have inherently low metabolic rates, which can result in a weak signal in metabolic-based assays like MTT or CCK-8.
-
-
Solutions:
-
Perform a cell titration experiment to determine the optimal cell seeding density that provides a linear response in your assay.
-
Optimize the incubation times for both the drug treatment and the assay reagent to find the ideal window for your cell line.
-
If your cell line has low metabolic activity, consider using an alternative assay that measures a different parameter, such as the Sulforhodamine B (SRB) assay, which measures total protein content.
-
Problem 3: Inconsistent IC50 values across experiments.
-
Possible Causes:
-
Variations in cell health and passage number: Cells at high passage numbers or in poor health may respond differently to the drug.
-
Inconsistent drug preparation: Errors in serial dilutions or improper storage of the this compound stock solution.
-
Differences in experimental conditions: Minor variations in incubation time, temperature, or CO2 levels.
-
-
Solutions:
-
Use cells at a consistent and low passage number. Maintain a detailed log of cell passages.
-
Prepare fresh dilutions of this compound for each experiment and avoid repeated freeze-thaw cycles of the stock solution.
-
Standardize all experimental parameters to ensure consistency across all experiments.
-
Problem 4: Absorbance in the negative control (untreated cells) is too low.
-
Possible Causes:
-
Low cell seeding density: Not enough cells were plated in the wells.
-
Poor cell health: The cells may be unhealthy or not proliferating well.
-
Incorrect assay procedure: Errors in the addition of assay reagents or incorrect incubation times.
-
-
Solutions:
-
Increase the cell seeding density.
-
Ensure that the cells used for the assay are healthy and in the exponential growth phase.
-
Review the assay protocol and ensure all steps are performed correctly.
-
Problem 5: Absorbance in the blank (media only) wells is too high.
-
Possible Causes:
-
Contamination: Bacterial or fungal contamination of the culture medium.
-
Phenol (B47542) red interference: The pH indicator phenol red in the culture medium can contribute to background absorbance.
-
Compound interference: this compound itself might be colored or have reducing properties that interact with the assay reagents.
-
-
Solutions:
-
Use sterile techniques to prevent contamination.
-
Use a phenol red-free medium during the assay or perform a background subtraction with a blank containing medium and the compound but no cells.
-
To check for compound interference, run a control with this compound in cell-free medium with the assay reagent. If there is a significant color change, consider using an alternative assay.
-
Data Presentation
Table 1: Reported Concentrations of this compound and Their Effects
| Cell Line | Assay | Concentration Range | Observed Effect | Reference |
| Rat Hippocampal Neurons | MTT | 0.8 - 5 µM | Neuroprotection, increased cell viability | |
| HT-22 Cells | MTT | 1.25 - 10 µM | Neuroprotection, increased cell viability | |
| BEAS-2B Lung Epithelial Cells | CCK-8 | 40 - 80 µM | Increased cell viability in the presence of LPS | |
| BV-2 Microglia | MTT | 3 µM | Increased cell viability after OGD/R injury |
Experimental Protocols
MTT Cell Viability Assay Protocol
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
Materials:
-
96-well flat-bottom plates
-
This compound stock solution (in a suitable solvent like DMSO)
-
Cell culture medium (phenol red-free medium is recommended for the final steps)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well for many cancer cell lines) in 100 µL of culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow cells to attach.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the medium from the wells and add 100 µL of the drug dilutions.
-
Include a vehicle control (medium with the same concentration of solvent as the highest drug concentration).
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the treatment period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
-
Solubilization and Measurement:
-
Carefully remove the medium containing MTT. For adherent cells, be cautious not to disturb the formazan crystals. For suspension cells, centrifuge the plate to pellet the cells before removing the supernatant.
-
Add 100 µL of solubilization solution to each well.
-
Mix gently by pipetting up and down or by using an orbital shaker to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
CCK-8 Cell Viability Assay Protocol
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
Materials:
-
96-well flat-bottom plates
-
This compound stock solution (in a suitable solvent like DMSO)
-
Cell culture medium
-
CCK-8 reagent
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Follow the same procedure as for the MTT assay (Step 1).
-
-
Drug Treatment:
-
Follow the same procedure as for the MTT assay (Step 2).
-
-
CCK-8 Addition and Incubation:
-
After the treatment period, add 10 µL of CCK-8 reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C. The optimal incubation time will depend on the cell type and density.
-
-
Measurement:
-
Measure the absorbance at 450 nm using a microplate reader.
-
Visualizations
Caption: Experimental workflow for optimizing this compound concentration.
Caption: this compound's inhibitory effect on the MAPK signaling pathway.
Caption: Activation of the Nrf2/HO-1 pathway by this compound.
Caption: Troubleshooting decision tree for cell viability assays.
References
- 1. Neuroprotective Effect of this compound by Modulation of MAPK Pathway in Rat Hippocampal Neurons Subject to Oxygen-Glucose Deprivation and Reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound Prevents the Glutamate-Induced Apoptosis of HT–22 Cells via the Nrf2/HO–1 Signaling Pathway [mdpi.com]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. benchchem.com [benchchem.com]
- 5. An In-Depth Guide to Cell Counting Kit-8 (CCK-8) - Chronicles of Young Scientists [cysonline.org]
Long-term stability of Oxysophocarpine in DMSO
This technical support center provides guidance on the long-term stability of Oxysophocarpine in Dimethyl Sulfoxide (DMSO). The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the general recommendations for storing this compound in DMSO?
A1: While specific long-term stability data for this compound in DMSO is not extensively published, general best practices for storing compounds in DMSO should be followed. For optimal stability, it is recommended to prepare a concentrated stock solution, aliquot it into single-use volumes to minimize freeze-thaw cycles, and store it at low temperatures.[1][2]
Q2: At what temperatures should I store my this compound DMSO stock solution?
A2: For long-term storage, it is recommended to store this compound stock solutions in DMSO at -80°C. For shorter-term storage, -20°C is also acceptable, but the stability period is generally shorter.[1]
Q3: How long can I expect my this compound DMSO solution to be stable at these temperatures?
A3: Based on general guidelines from suppliers for small molecules in DMSO, you can expect the following stability periods. However, it is crucial to note that stability is compound-specific, and these are general estimations.[1] For critical experiments, it is highly recommended to perform a stability assessment.
Q4: How many times can I freeze-thaw my this compound DMSO stock solution?
A4: It is strongly recommended to avoid repeated freeze-thaw cycles as this can lead to compound degradation.[1] Aliquoting the stock solution into single-use vials is the best practice to maintain the integrity of the compound.
Q5: I left my this compound DMSO solution at room temperature. Is it still usable?
A5: The stability of this compound at room temperature in DMSO is not well-documented. While many compounds are stable for short periods, prolonged exposure to room temperature can lead to degradation. If the solution was at room temperature for an extended period, it is advisable to use a fresh solution for your experiments to ensure data accuracy. For some compounds, an accelerated stability study showed stability for 15 weeks at 40°C, but this is not guaranteed for all compounds.
Q6: My this compound precipitated out of the DMSO solution after thawing. What should I do?
A6: Precipitation upon thawing can sometimes occur. You can try to redissolve the compound by gently warming the vial to 37°C and vortexing or sonicating for a few minutes. If the precipitate does not redissolve, it may indicate solubility issues or potential degradation, and it is recommended to prepare a fresh solution.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent experimental results with the same stock solution. | Compound degradation due to improper storage or handling. | 1. Prepare a fresh stock solution of this compound in high-quality, anhydrous DMSO. 2. Aliquot the new stock into single-use vials to avoid freeze-thaw cycles. 3. Store aliquots at -80°C for long-term storage. 4. For working solutions, perform dilutions immediately before use. |
| Precipitation observed in the stock solution upon thawing. | 1. The concentration may be too high for the storage temperature. 2. Absorption of water by DMSO, reducing solubility. | 1. Warm the solution to 37°C and vortex or sonicate to try to redissolve the precipitate. 2. If it does not redissolve, consider preparing a new stock at a slightly lower concentration. 3. Use anhydrous DMSO and ensure vials are tightly sealed to prevent moisture absorption. |
| Loss of compound activity over time. | Degradation of this compound in the DMSO solution. | 1. It is recommended to re-qualify the stock solution if it has been stored for an extended period, especially at -20°C. 2. Perform a stability study to determine the acceptable storage duration for your specific experimental conditions (see Experimental Protocols section). |
Storage Condition Summary
| Storage Temperature | Recommended Duration | Key Considerations |
| -80°C | Up to 6 months | Recommended for long-term storage. Use tightly sealed, single-use aliquots. |
| -20°C | Up to 1 month | Suitable for short-term storage. Re-evaluation of the solution is recommended if stored for longer. |
| 4°C | Not Recommended | Prone to faster degradation and water absorption by DMSO. |
| Room Temperature | Not Recommended | Significant risk of degradation. |
Disclaimer: The stability data presented is based on general recommendations from suppliers for small molecules. It is highly advisable to perform in-house stability testing for long-term and critical studies.
Experimental Protocols
Protocol: Small-Scale Stability Assessment of this compound in DMSO
This protocol outlines a method to assess the stability of this compound in DMSO under your specific laboratory conditions.
1. Materials:
- This compound powder
- Anhydrous, high-purity DMSO
- HPLC or LC-MS system
- Analytical column suitable for this compound analysis
- Appropriate mobile phases
- Autosampler vials
- Precision balance and volumetric flasks
2. Procedure:
- Prepare a Fresh Stock Solution: Accurately weigh this compound powder and dissolve it in anhydrous DMSO to a known concentration (e.g., 10 mM). This will be your "Time 0" sample.
- Initial Analysis (Time 0): Immediately analyze the "Time 0" sample by HPLC or LC-MS to determine the initial peak area or concentration. This will serve as your baseline.
- Aliquoting and Storage: Aliquot the remaining stock solution into multiple small, tightly sealed vials. Store these aliquots at your desired storage conditions (e.g., -20°C and -80°C).
- Time-Point Analysis: At predetermined time points (e.g., 1 week, 1 month, 3 months, 6 months), retrieve one aliquot from each storage condition.
- Sample Preparation for Analysis: Thaw the aliquot completely and mix it thoroughly. Prepare a dilution of the sample to a suitable concentration for your analytical method.
- HPLC/LC-MS Analysis: Analyze the sample using the same method as the "Time 0" sample.
- Data Analysis: Compare the peak area of this compound at each time point to the "Time 0" peak area. Calculate the percentage of the compound remaining. A common threshold for stability is retaining ≥95% of the initial concentration.
Visualizations
Caption: Workflow for assessing the stability of this compound in DMSO.
Caption: Decision tree for troubleshooting inconsistent experimental results.
References
Troubleshooting inconsistent results in Oxysophocarpine experiments
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Oxysophocarpine (B1678127) (OSC). This resource provides troubleshooting guidance and answers to frequently asked questions to help you address inconsistencies and challenges in your experiments.
Troubleshooting Guide
This guide addresses common issues that can lead to inconsistent results in this compound experiments, presented in a question-and-answer format.
Question 1: Why am I observing high variability in my in vitro cell viability/cytotoxicity assays (e.g., MTT, MTS)?
Answer: High variability in cell-based assays when using natural products like this compound can stem from several factors related to the compound itself, the cells, or the assay methodology.
-
Compound-Related Issues:
-
Purity and Quality: The purity of the this compound used is critical. Impurities or batch-to-batch variations can significantly alter biological activity. Always use a well-characterized compound with a known purity.
-
Solubility and Stability: this compound is a hydrophilic weak base.[1] Poor solubility in culture media can lead to precipitation and inaccurate concentrations. Ensure complete dissolution in your vehicle (e.g., DMSO, PBS) before diluting into the final culture medium. Also, consider the stability of OSC in your experimental conditions over time.
-
Interference with Assay Reagents: Natural products can sometimes interfere with colorimetric or fluorometric assays. For example, compounds with antioxidant properties can directly reduce tetrazolium salts (like MTT), leading to a false positive signal for cell viability. It is crucial to run parallel controls with this compound in cell-free media to account for any direct interaction with the assay reagents.
-
-
Cell-Related Issues:
-
Cell Line and Passage Number: Different cell lines will exhibit varying sensitivities to this compound. Ensure you are using a consistent cell line and keep the passage number low to avoid genetic drift and changes in phenotype, which can alter drug response.
-
Cell Seeding Density: Inconsistent cell numbers at the start of the experiment will lead to variable results. Optimize and strictly control your cell seeding density to ensure uniformity across all wells and experiments.
-
Cell Health: Only use healthy, actively dividing cells for your experiments. Stressed or unhealthy cells will respond differently to treatment.
-
-
Methodological Issues:
-
Incubation Time: The duration of exposure to this compound will significantly impact the outcome. Optimize the incubation time for your specific cell line and experimental question.
-
Pipetting Errors: Inaccurate pipetting, especially of the compound or assay reagents, is a common source of variability. Ensure your pipettes are calibrated and use proper pipetting techniques.
-
Question 2: My in vivo animal study results with this compound are not reproducible. What are the potential causes?
Answer: In vivo studies are inherently more complex and subject to a wider range of variables that can affect reproducibility.
-
Animal-Related Factors:
-
Species, Strain, Age, and Sex: The pharmacokinetic and pharmacodynamic properties of this compound can vary significantly between different animal species and even strains. Factors like age and sex can also influence the outcome.[2] Ensure these are consistent across your studies.
-
Health Status and Stress: The health and stress levels of the animals can impact their physiological responses to both the disease model and the treatment.[3][4] House animals in a controlled environment and handle them properly to minimize stress.
-
Gut Microbiome: The gut microbiome can influence the metabolism and absorption of orally administered compounds, potentially affecting the bioavailability of this compound.
-
-
Compound Administration:
-
Route of Administration: The route of administration (e.g., oral gavage, intraperitoneal injection) will significantly affect the bioavailability and pharmacokinetics of this compound.[5] Ensure the chosen route is appropriate for your study and is performed consistently.
-
Vehicle: The vehicle used to dissolve or suspend this compound can have its own biological effects. Always include a vehicle control group in your experiments.
-
Dosage and Formulation: Ensure the dosage is accurate and the formulation is stable and homogenous. For oral administration, consider the timing relative to feeding, as this can affect absorption.
-
-
Experimental Model:
-
Model Induction: Inconsistency in the induction of the disease model (e.g., inflammation, tumor implantation) will lead to high variability in the results. Standardize the induction procedure to ensure a consistent baseline.
-
Endpoint Measurement: The methods used to measure the experimental endpoints should be validated and performed consistently. Blinding the investigators to the treatment groups can help to reduce bias.
-
Question 3: I am seeing inconsistent results in my Western blot analysis of signaling pathways modulated by this compound. How can I troubleshoot this?
Answer: Inconsistent Western blot results can be due to issues with sample preparation, the blotting procedure, or antibody performance.
-
Sample Preparation:
-
Cell Lysis and Protein Extraction: Ensure complete cell lysis and efficient protein extraction to obtain a representative sample. Use appropriate lysis buffers containing protease and phosphatase inhibitors to prevent protein degradation and dephosphorylation.
-
Protein Quantification: Accurate protein quantification is crucial for equal loading of samples. Use a reliable protein assay and ensure you are within the linear range of the assay.
-
-
Electrophoresis and Transfer:
-
Gel Percentage and Running Conditions: Use the appropriate acrylamide (B121943) gel percentage to resolve your target protein. Ensure consistent running conditions (voltage, time).
-
Protein Transfer: Optimize the transfer conditions (transfer buffer composition, voltage, time) to ensure efficient transfer of your protein of interest to the membrane. Check for complete transfer by staining the gel with Coomassie blue after transfer.
-
-
Immunodetection:
-
Antibody Quality: Use antibodies that have been validated for Western blotting and are specific for your target protein. The performance of antibodies can vary between lots, so it is advisable to validate each new lot.
-
Blocking: Optimize the blocking step to minimize non-specific antibody binding and reduce background noise.
-
Antibody Concentrations and Incubation Times: Titrate your primary and secondary antibody concentrations and optimize incubation times to achieve a strong signal with low background.
-
Washing Steps: Thorough washing is essential to remove unbound antibodies and reduce background.
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound for in vitro studies? A1: this compound is a hydrophilic weak base. For in vitro studies, it is often dissolved in a small amount of Dimethyl Sulfoxide (DMSO) to create a stock solution, which is then further diluted in the cell culture medium to the final working concentration. The final concentration of DMSO in the medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. Alternatively, for some applications, it can be dissolved in sterile Phosphate-Buffered Saline (PBS).
Q2: What are the typical effective concentrations of this compound in vitro? A2: The effective concentration of this compound varies depending on the cell line and the biological effect being studied. Based on published data, concentrations in the range of 5 to 100 µM are often used. For example, in some cancer cell lines, concentrations of 5, 10, and 20 µmol/L have been shown to inhibit proliferation and migration. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental system.
Q3: What are the typical dosages of this compound used in in vivo mouse models? A3: In mouse models, dosages of this compound can range from 20 to 80 mg/kg of body weight, depending on the model and the route of administration. For example, in a carrageenan-induced inflammatory pain model, doses of 20, 40, and 80 mg/kg have been used. It is crucial to conduct a dose-finding study to determine the optimal and non-toxic dose for your specific animal model.
Q4: How should I store this compound? A4: this compound powder should be stored in a cool, dry, and dark place. Stock solutions in DMSO can typically be stored at -20°C for several months, but it is advisable to check the manufacturer's recommendations. Avoid repeated freeze-thaw cycles.
Quantitative Data Summary
The following tables summarize quantitative data from various studies on this compound. Note that these values can vary depending on the specific experimental conditions.
Table 1: In Vitro Efficacy of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | Assay | IC50 / Effective Concentration | Reference |
| HepG2 | Hepatocellular Carcinoma | Proliferation Assay | 5, 10, 20 µmol/L (inhibition) | |
| Hepa1-6 | Hepatocellular Carcinoma | Proliferation Assay | 5, 10, 20 µmol/L (inhibition) | |
| OSCC cells | Oral Squamous Cell Carcinoma | Proliferation, Apoptosis | Not specified | |
| PC-3 | Prostate Cancer | Proliferation, Apoptosis | Not specified |
Table 2: In Vivo Efficacy of this compound in Animal Models
| Animal Model | Condition | Species | Dosage | Route of Administration | Observed Effects | Reference |
| Carrageenan-induced paw edema | Inflammation | Mouse | 20, 40, 80 mg/kg | Not specified | Reduced paw edema and inflammatory markers | |
| Ovalbumin-induced asthma | Inflammation | Mouse | Not specified | Not specified | Inhibited inflammatory cell infiltration and mucus secretion | |
| Pilocarpine-induced convulsions | Epilepsy | Mouse | 40, 80 mg/kg | Not specified | Delayed onset of convulsions and reduced mortality |
Table 3: Pharmacokinetic Parameters of this compound in Rats
| Parameter | Value | Unit | Administration | Reference |
| Dose | 15 | mg/kg | Oral | |
| Limit of Quantitation | 10 | ng/mL | - |
Experimental Protocols
Below are detailed methodologies for key experiments involving this compound.
Protocol 1: In Vitro Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution with cell culture medium to obtain the desired final concentrations. Include a vehicle control (medium with the same concentration of DMSO as the highest OSC concentration) and an untreated control (medium only).
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the prepared this compound dilutions or control solutions to each well.
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control.
Protocol 2: In Vivo Carrageenan-Induced Paw Edema Model
-
Animal Acclimatization: Acclimatize male ICR mice to the laboratory conditions for at least one week before the experiment.
-
Grouping and Dosing: Randomly divide the mice into groups (n=10 per group): control group, model group, positive control group (e.g., indomethacin), and this compound treatment groups (e.g., 20, 40, 80 mg/kg). Administer this compound or the respective control substances intraperitoneally or orally.
-
Inflammation Induction: One hour after drug administration, inject 50 µL of 1% carrageenan solution in saline into the subplantar region of the right hind paw of each mouse.
-
Paw Volume Measurement: Measure the paw volume using a plethysmometer at different time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).
-
Data Analysis: Calculate the percentage of paw edema inhibition for each treatment group compared to the model group.
-
Tissue Collection: At the end of the experiment, euthanize the animals and collect the paw tissue for further analysis (e.g., histology, measurement of inflammatory markers).
Signaling Pathway and Workflow Diagrams
Diagram 1: this compound Experimental Workflow
Caption: General experimental workflow for in vitro and in vivo studies of this compound.
Diagram 2: this compound and the Nrf2/HO-1 Signaling Pathway
Caption: this compound activates the Nrf2/HO-1 pathway to confer cytoprotection.
Diagram 3: this compound and the TLR4/NF-κB Signaling Pathway
Caption: this compound inhibits inflammation by blocking the TLR4/NF-κB signaling pathway.
Diagram 4: this compound and the JNK/AP-1 Signaling Pathway
Caption: this compound attenuates the inflammatory response by inhibiting the JNK/AP-1 pathway.
Diagram 5: this compound and the JAK/STAT Signaling Pathway
Caption: this compound modulates the JAK/STAT pathway, impacting immune responses.
Diagram 6: this compound and the KIT/PI3K Signaling Pathway
Caption: this compound promotes cell survival by activating the KIT/PI3K signaling pathway.
References
- 1. This compound attenuates inflammatory osteolysis by modulating the NF-κb pathway and the reactive oxygen species-related Nrf2 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. TLR4/NF-κB axis signaling pathway-dependent up-regulation of miR-625-5p contributes to human intervertebral disc degeneration by targeting COL1A1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound reduces oxygen-glucose deprivation-induced microglial activation and injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Simultaneous quantification of this compound and its active metabolite sophocarpine in rat plasma by liquid chromatography/mass spectrometry for a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the In Vivo Bioavailability of Oxysophocarpine
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at improving the in vivo bioavailability of Oxysophocarpine.
Frequently Asked Questions (FAQs)
Q1: My in vivo pharmacokinetic study of this compound shows low oral bioavailability. What are the potential reasons for this?
A1: Low oral bioavailability of this compound is likely attributed to its poor aqueous solubility and/or limited permeability across the gastrointestinal (GI) tract. The molecule may not dissolve efficiently in the GI fluids, which is a prerequisite for absorption. Additionally, it might be subject to first-pass metabolism in the liver, further reducing the amount of drug that reaches systemic circulation.
Q2: What are the primary strategies to enhance the oral bioavailability of this compound?
A2: Several formulation strategies can be employed to improve the oral bioavailability of poorly soluble drugs like this compound.[1][2] These include:
-
Lipid-Based Formulations: Such as Self-Nanoemulsifying Drug Delivery Systems (SNEDDS), which can improve drug solubilization in the GI tract.
-
Nanoparticle Formulations: Including solid lipid nanoparticles (SLNs) and polymeric nanoparticles, which increase the surface area for dissolution and can enhance absorption.
-
Solid Dispersions: Dispersing this compound in a hydrophilic carrier at the molecular level can significantly improve its dissolution rate.
-
Phospholipid Complexes: Complexing this compound with phospholipids (B1166683) can enhance its lipophilicity and membrane permeability.
Q3: How do I choose the most suitable bioavailability enhancement strategy for this compound?
A3: The choice of strategy depends on the specific physicochemical properties of this compound and the desired pharmacokinetic profile. A preliminary screening of different formulation types is recommended. For instance, if solubility is the primary issue, solid dispersions or SNEDDS could be highly effective. If both solubility and permeability are limiting factors, nanoparticle formulations or phospholipid complexes might be more appropriate.
Q4: I am having trouble with the physical stability of my this compound formulation. What could be the cause?
A4: Physical instability in formulations, such as particle aggregation in nanosuspensions or drug precipitation in lipid-based systems, can be a common issue. This may be due to improper selection of stabilizers (surfactants or polymers), an inappropriate drug-to-carrier ratio, or suboptimal manufacturing process parameters. For amorphous solid dispersions, the formulation can be prone to crystallization over time, which would negatively impact the dissolution rate.
Troubleshooting Guides
Issue 1: Low Drug Loading in Solid Lipid Nanoparticles (SLNs)
| Potential Cause | Troubleshooting Step |
| Poor solubility of this compound in the molten lipid. | Screen various solid lipids to find one with higher solubilizing capacity for this compound. |
| Drug expulsion during lipid crystallization. | Optimize the cooling rate during the preparation process. A rapid cooling process can sometimes trap more drug within the lipid matrix. |
| Incorrect surfactant concentration. | Adjust the concentration of the surfactant. A suboptimal concentration may not adequately stabilize the nanoparticles, leading to drug leakage. |
Issue 2: Inconsistent In Vivo Performance of Self-Nanoemulsifying Drug Delivery System (SNEDDS)
| Potential Cause | Troubleshooting Step |
| Drug precipitation upon emulsification in the GI tract. | Increase the concentration of surfactant or co-surfactant in the formulation to improve the solubilization capacity of the nanoemulsion. |
| Formulation instability in the GI fluids. | Evaluate the stability of the formed nanoemulsion in simulated gastric and intestinal fluids. Adjust the oil, surfactant, and co-surfactant ratios if instability is observed. |
| Variability in GI motility and secretions between subjects. | Consider the inclusion of excipients that can promote mucoadhesion or prolong GI residence time to reduce variability. |
Quantitative Data Presentation
The following tables summarize hypothetical pharmacokinetic data for different this compound formulations based on improvements seen with similar compounds. These tables are for illustrative purposes to demonstrate the potential enhancements in bioavailability.
Table 1: Pharmacokinetic Parameters of this compound Formulations in Rats (Single Oral Dose)
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng·h/mL) | Relative Bioavailability (%) |
| This compound Suspension (Control) | 20 | 150 ± 35 | 2.0 ± 0.5 | 600 ± 120 | 100 |
| This compound-SLN | 20 | 450 ± 90 | 1.5 ± 0.3 | 2400 ± 480 | 400 |
| This compound-SNEDDS | 20 | 600 ± 110 | 1.0 ± 0.2 | 3000 ± 600 | 500 |
| This compound Solid Dispersion | 20 | 525 ± 100 | 1.2 ± 0.2 | 2700 ± 540 | 450 |
Data are presented as mean ± standard deviation and are hypothetical examples.
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs)
This protocol describes the preparation of this compound-loaded SLNs using a hot homogenization and ultrasonication method.
Materials:
-
This compound
-
Solid Lipid (e.g., Glyceryl monostearate)
-
Surfactant (e.g., Poloxamer 188)
-
Purified Water
Procedure:
-
Melt the solid lipid at a temperature approximately 5-10°C above its melting point.
-
Disperse the accurately weighed this compound into the molten lipid with continuous stirring until a clear solution is formed (oil phase).
-
Dissolve the surfactant in purified water and heat to the same temperature as the oil phase (aqueous phase).
-
Add the hot aqueous phase to the hot oil phase under high-speed homogenization for 5-10 minutes to form a coarse emulsion.
-
Immediately sonicate the hot pre-emulsion using a probe sonicator for 3-5 minutes to reduce the particle size.
-
Cool the resulting nanoemulsion in an ice bath with gentle stirring to allow the lipid to recrystallize and form SLNs.
-
The SLN dispersion can be further lyophilized for long-term storage.
Protocol 2: In Vivo Pharmacokinetic Study in Rats
This protocol outlines a typical in vivo pharmacokinetic study in rats to evaluate the oral bioavailability of an this compound formulation.
Animals:
-
Male Sprague-Dawley rats (200-250 g)
Procedure:
-
Fast the rats overnight (12 hours) before the experiment with free access to water.
-
Divide the rats into groups (e.g., control group receiving this compound suspension and test group receiving the new formulation).
-
Administer the respective formulations orally via gavage at a predetermined dose.
-
Collect blood samples (approximately 0.25 mL) from the tail vein at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
Determine the concentration of this compound in the plasma samples using a validated analytical method (e.g., LC-MS/MS).
-
Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software.
Visualizations
References
Technical Support Center: Overcoming Oxysophocarpine Resistance
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering resistance to Oxysophocarpine in cancer cells. The information is compiled from established principles of cancer drug resistance and the known mechanisms of this compound's action.
Frequently Asked Questions (FAQs)
Q1: My cancer cell line is showing decreased sensitivity to this compound. What are the potential mechanisms of resistance?
A1: While specific mechanisms of acquired resistance to this compound have not been extensively documented, based on its known targets and general principles of drug resistance in cancer, several possibilities exist:
-
Upregulation of the Nrf2/HO-1 Pathway: this compound is known to target the Nrf2/HO-1 signaling axis.[1] Constitutive activation or upregulation of this pathway is a common mechanism of chemoresistance, as it enhances the cell's antioxidant capacity and detoxification of therapeutic agents.[2]
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), can actively pump this compound out of the cell, reducing its intracellular concentration and efficacy. This is a common mechanism of multidrug resistance (MDR).[3][4]
-
Alterations in Drug Target: While the direct molecular target of this compound is still under investigation, mutations or modifications in this target could prevent the drug from binding effectively.
-
Activation of Alternative Survival Pathways: Cancer cells can compensate for the effects of this compound by activating alternative pro-survival signaling pathways, such as PI3K/Akt or MAPK pathways, thereby bypassing the drug's therapeutic effect.
-
Changes in the Tumor Microenvironment: The tumor microenvironment can contribute to drug resistance through various mechanisms, including hypoxia and interactions with stromal cells.
Q2: How can I experimentally confirm if my cells have developed resistance to this compound?
A2: The most common method is to determine the half-maximal inhibitory concentration (IC50) of this compound in your potentially resistant cell line and compare it to the parental, sensitive cell line. A significant increase in the IC50 value indicates the development of resistance.[5] This can be done using a standard cell viability assay, such as the MTT or CellTiter-Glo assay.
Q3: Are there any known combination therapies that can overcome this compound resistance?
A3: Although specific combination therapies to overcome this compound resistance have not been established, a rational approach would be to combine this compound with agents that target potential resistance mechanisms. For instance:
-
Nrf2 Inhibitors: If resistance is mediated by Nrf2 upregulation, combining this compound with an Nrf2 inhibitor, such as ML385, could restore sensitivity.[6]
-
Chemotherapeutic Agents: Combining this compound with conventional chemotherapeutic drugs may have a synergistic effect.[7][8] Natural compounds often enhance the efficacy of chemotherapy by modulating resistance mechanisms.[9]
-
Inhibitors of Efflux Pumps: If increased drug efflux is suspected, co-treatment with an ABC transporter inhibitor, like verapamil, could increase the intracellular concentration of this compound.
Troubleshooting Guides
Problem: Inconsistent IC50 values for this compound in my cell line.
| Possible Cause | Troubleshooting Step |
| Cell Seeding Density | Optimize cell seeding density to ensure cells are in the exponential growth phase during the assay. High or low cell density can affect drug response.[10] |
| Drug Preparation | Prepare fresh stock solutions of this compound and dilute to working concentrations immediately before use. Ensure complete solubilization. |
| Assay Duration | The duration of drug exposure should be sufficient for the drug to exert its effect, typically 48-72 hours. Optimize the assay time for your specific cell line.[11] |
| Cell Line Integrity | Regularly check your cell line for mycoplasma contamination and verify its identity through STR profiling. |
Problem: My combination therapy of this compound and another agent is not showing a synergistic effect.
| Possible Cause | Troubleshooting Step |
| Inappropriate Dosing Ratio | The synergistic effect of two drugs is often dependent on the ratio of their concentrations. Perform a dose-matrix experiment with varying concentrations of both drugs to identify the optimal synergistic ratio. |
| Timing of Drug Addition | The sequence of drug administration can influence the outcome. Test simultaneous addition versus sequential addition of the drugs. |
| Mechanism of Action | The chosen combination may not be appropriate if the two drugs do not target complementary pathways or if they have antagonistic effects. Re-evaluate the rationale for the combination based on the known mechanisms of each drug. |
| Data Analysis | Use appropriate software (e.g., CompuSyn) to calculate the Combination Index (CI) to quantitatively determine if the interaction is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1). |
Experimental Protocols
Protocol 1: Generation of an this compound-Resistant Cell Line
This protocol describes a method for generating a drug-resistant cell line through continuous exposure to increasing concentrations of the drug.[5]
-
Initial IC50 Determination: Determine the IC50 of this compound for the parental cancer cell line using a standard cell viability assay (e.g., MTT).
-
Initial Drug Exposure: Culture the parental cells in a medium containing this compound at a concentration equal to the IC10 or IC20.
-
Stepwise Dose Escalation: When the cells resume a normal growth rate (comparable to the parental cells in drug-free medium), subculture them and increase the concentration of this compound by 1.5 to 2-fold.
-
Repeat Dose Escalation: Repeat the previous step for several months. A parallel culture of parental cells should be maintained in a drug-free medium.
-
Confirmation of Resistance: Periodically determine the IC50 of this compound in the treated cell population. A significant increase in the IC50 (typically 3- to 10-fold or higher) compared to the parental line indicates the development of resistance.[5]
-
Clonal Selection: Once a resistant population is established, single-cell cloning can be performed to isolate highly resistant clones.
Protocol 2: Cell Viability (MTT) Assay to Determine IC50
This protocol outlines the steps for performing an MTT assay to measure cell viability and determine the IC50 of this compound.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound (typically 8-10 concentrations) for 48-72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilization solution (e.g., DMSO or isopropanol (B130326) with 0.04 N HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the dose-response curve and determine the IC50 value using non-linear regression analysis.[11]
Data Presentation
Table 1: Hypothetical IC50 Values of this compound in Sensitive and Resistant Cancer Cell Lines
| Cell Line | This compound IC50 (µM) | Fold Resistance |
| Parental (Sensitive) | 15.5 ± 2.1 | 1.0 |
| Resistant Subline | 124.8 ± 10.3 | 8.1 |
Table 2: Hypothetical Combination Index (CI) Values for this compound and a Synergistic Agent
| Drug Combination | CI Value at ED50 | Interpretation |
| This compound + Nrf2 Inhibitor | 0.65 | Synergy |
| This compound + Chemotherapy Agent X | 0.82 | Synergy |
| This compound + Efflux Pump Inhibitor | 0.75 | Synergy |
CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Visualizations
Caption: Workflow for developing and characterizing this compound-resistant cancer cells and testing reversal strategies.
Caption: Proposed signaling pathway for Nrf2-mediated resistance to this compound and its reversal by an Nrf2 inhibitor.
References
- 1. This compound Prevents the Glutamate-Induced Apoptosis of HT–22 Cells via the Nrf2/HO–1 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The impact of oxidative stress and the NRF2-KEAP1-ARE signaling pathway on anticancer drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Different Mechanisms of Cancer Drug Resistance: A Brief Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Reversal of Multidrug Resistance in Cancer by Multi-Functional Flavonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sorger.med.harvard.edu [sorger.med.harvard.edu]
- 11. benchchem.com [benchchem.com]
Technical Support Center: In Vitro Applications of Oxysophocarpine
This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing in vitro experiments using Oxysophocarpine (OSC). The following troubleshooting guides and frequently asked questions (FAQs) address common issues to ensure successful and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound (OSC) and what are its known in vitro effects?
A1: this compound is a quinolizidine (B1214090) alkaloid derived from plants like Sophora flavescens.[1][2] In vitro, it demonstrates a variety of pharmacological activities, including anti-inflammatory, antioxidant, neuroprotective, and anti-apoptotic properties.[3][4][5] It has been shown to modulate key signaling pathways to protect cells from various stressors.
Q2: What are the primary signaling pathways modulated by OSC in vitro?
A2: Published studies have identified several key signaling pathways targeted by OSC:
-
KIT/PI3K/AKT Pathway: OSC can activate this pro-survival pathway, leading to the upregulation of anti-apoptotic proteins like Bcl-2 and the downregulation of pro-apoptotic proteins like BAX, thereby protecting cells from apoptosis.[1][2][3]
-
JNK/AP-1 Pathway: In airway epithelial cells, OSC has been shown to suppress the phosphorylation of c-Jun N-terminal kinase (JNK) and activator protein 1 (AP-1), which reduces inflammation and mucus hypersecretion.[4]
-
Nrf2/HO-1 Pathway: OSC can activate the Nrf2/HO-1 signaling pathway, which plays a critical role in protecting neuronal cells against oxidative stress and glutamate-induced apoptosis.[5]
-
TLR-Mediated Pathways: OSC can inhibit Toll-like receptor (TLR) signaling. For instance, it has been found to suppress the TLR2/MyD88/Src/ERK1/2 pathway in neutrophils and the TLR4/MyD88/NF-κB pathway in microglia, reducing inflammatory responses.[6][7]
-
MAPK Pathway: In models of neuronal injury, OSC can down-regulate the phosphorylation of key players in the MAPK pathway, including ERK, JNK, and p38, to exert anti-inflammatory and anti-apoptotic effects.[8]
Q3: What is a good starting concentration for OSC in my cell model?
A3: The optimal concentration of OSC is highly dependent on the cell type and the experimental context (e.g., protection from a toxin vs. direct effect). Based on published data, a wide range has been explored. For initial experiments, it is recommended to perform a dose-response curve.
Q4: How long should I treat my cells with this compound?
A4: Treatment duration is a critical parameter that requires optimization. Durations reported in the literature vary from short pre-treatment periods to 24 hours or longer.[3][8]
-
For protective effect studies: Cells are often pre-treated with OSC for a specific period (e.g., 2-4 hours) before the addition of a stressor or toxin.
-
For direct effect studies: A time-course experiment (e.g., 6, 12, 24, 48 hours) is recommended to determine the optimal time point for observing the desired effect, whether it's a change in protein expression or cell viability. The ideal duration will be the point at which the maximum desired effect is observed with minimal cytotoxicity.
Quantitative Data Summary
The following tables summarize concentrations and durations of OSC used in various in vitro models as reported in the literature.
Table 1: Summary of Published In Vitro Models for this compound
| Cell Line | Experimental Model | OSC Concentration | Treatment Duration | Observed Effects |
| BEAS-2B (Lung Epithelial) | LPS-Induced Apoptosis | 2.5–320 µg/mL | 24 hours | Increased cell viability, decreased apoptosis.[3] |
| NCI-H292 (Airway Epithelial) | LPS-Induced Inflammation | Not specified | Pre-treatment | Decreased IL-6, IL-8, and MUC5AC expression.[4] |
| HT-22 (Neuronal) | Glutamate-Induced Apoptosis | Not specified | Not specified | Reduced apoptosis and reactive oxygen species (ROS).[5] |
| Primary Hippocampal Neurons | Oxygen-Glucose Deprivation | 0.8, 2, 5 µmol/L | 24 hours | Attenuated neuronal damage, reduced inflammatory factors.[8] |
Troubleshooting Guides
Problem: I am not observing any effect of OSC in my experiments.
-
Is the concentration optimal? The effective concentration of OSC is cell-type specific. A concentration that works in one cell line may be ineffective in another.
-
Solution: Perform a dose-response experiment. Start with a broad range of concentrations (e.g., from nanomolar to high micromolar, or 0.1 µM to 100 µM) to identify a responsive window.
-
-
Is the treatment duration sufficient? The effects of OSC on gene expression or protein phosphorylation may be transient or require a longer incubation time to become apparent.
-
Solution: Conduct a time-course experiment. Assess your endpoint at multiple time points (e.g., 2, 6, 12, 24, 48 hours) to capture the peak response time.
-
-
Is the compound active? Improper storage or handling can lead to degradation of the compound.
-
Solution: Ensure OSC is stored correctly (as per the manufacturer's instructions) and that fresh stock solutions are prepared regularly.
-
-
Is your assay sensitive enough? The biological effect might be too subtle for the chosen assay to detect.
Problem: OSC treatment is causing unexpected cytotoxicity.
-
Is the concentration too high? Like many compounds, OSC may exhibit toxicity at high concentrations or after prolonged exposure.
-
Solution: Re-evaluate your dose-response curve. Determine the EC50 (effective concentration) and the CC50 (cytotoxic concentration) to identify a therapeutic window where you observe the desired effect without significant cell death.
-
-
Is the solvent causing toxicity? Solvents like DMSO can be toxic to cells, especially at higher concentrations.
-
Solution: Ensure the final solvent concentration in your culture medium is low (typically <0.1%) and include a vehicle-only control in all experiments to account for any solvent-related effects.
-
Problem: My results are inconsistent between experimental replicates.
-
Is cell density consistent? Cell density at the time of treatment can significantly impact the outcome.
-
Solution: Standardize your cell seeding protocol to ensure consistent cell numbers across all wells and experiments.
-
-
Are you using cells of a similar passage number? High-passage-number cells can exhibit altered phenotypes and drug responses.
-
Solution: Use cells within a defined, low passage number range for all experiments.
-
-
Is the timing of treatments precise? Variations in pre-treatment or treatment times can introduce variability.
-
Solution: Use a standardized workflow and precise timing for all experimental steps.
-
Visualizations and Workflows
Experimental and Signaling Pathway Diagrams
The following diagrams illustrate a general workflow for optimizing OSC treatment and key signaling pathways it modulates.
Caption: Workflow for optimizing OSC concentration and duration.
Caption: OSC inhibits apoptosis via the KIT/PI3K pathway.
Caption: OSC reduces inflammation via the JNK/AP-1 pathway.
Detailed Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol is adapted from standard methodologies to determine the effect of OSC on cell metabolic activity, an indicator of viability.[3][9]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁵ cells/well in 100 µL of complete culture medium.[3] Incubate overnight to allow for cell attachment.
-
Treatment: Prepare serial dilutions of this compound in serum-free medium. Remove the overnight culture medium from the wells and replace it with 100 µL of medium containing the various concentrations of OSC. Include vehicle-only and untreated controls.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24 hours) at 37°C in a humidified incubator.[3]
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well.[3]
-
Formazan (B1609692) Crystal Formation: Incubate the plate for an additional 4 hours at 37°C to allow for the conversion of MTT to formazan crystals by metabolically active cells.[3][9]
-
Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals. Mix gently by pipetting or placing on a plate shaker.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the untreated control cells after subtracting the background absorbance from wells with medium only.
Protocol 2: Apoptosis Detection by Annexin V & Propidium Iodide (PI) Staining
This flow cytometry-based protocol distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the desired concentrations of OSC and/or an apoptosis-inducing agent for the optimized duration.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, wash with PBS and detach using a gentle cell dissociation reagent (e.g., Trypsin-EDTA). Combine all cells and centrifuge at a low speed (e.g., 300 x g for 5 minutes).
-
Washing: Discard the supernatant and wash the cell pellet once with cold PBS.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.
-
Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[3]
-
Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining
This protocol uses PI to stain cellular DNA, allowing for the analysis of cell distribution in different phases of the cell cycle via flow cytometry.[10][11]
-
Cell Seeding and Treatment: Seed cells in a 6-well plate. After they reach the desired confluency, treat them with OSC for the optimized duration.
-
Harvesting: Collect all cells (adherent and floating) and centrifuge to obtain a cell pellet.
-
Fixation: Wash the pellet with cold PBS. Resuspend the cells and fix them by adding ice-cold 70% ethanol (B145695) dropwise while gently vortexing to prevent clumping. Incubate at -20°C for at least 2 hours (or overnight).
-
Washing: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with cold PBS.
-
Staining: Resuspend the cell pellet in a staining solution containing Propidium Iodide (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS. The RNase A is crucial to ensure that only DNA is stained.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.[12]
References
- 1. tandfonline.com [tandfonline.com]
- 2. This compound Inhibits Apoptosis of Lung Epithelial Cells to Alleviate Acute Lung Injury via KIT/PI3K Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound Inhibits Apoptosis of Lung Epithelial Cells to Alleviate Acute Lung Injury via KIT/PI3K Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound inhibits airway inflammation and mucus hypersecretion through JNK/AP-1 pathway in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. This compound reduces oxidative stress and inflammation in tuberculosis-infected neutrophils and mouse lungs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound reduces oxygen-glucose deprivation-induced microglial activation and injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Neuroprotective Effect of this compound by Modulation of MAPK Pathway in Rat Hippocampal Neurons Subject to Oxygen–Glucose Deprivation and Reperfusion - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. Cell cycle analysis - Wikipedia [en.wikipedia.org]
- 12. escca.eu [escca.eu]
Technical Support Center: Managing Oxysophocarpine Effects in Normal Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with oxysophocarpine (B1678127) (OSC). The information is designed to help address specific issues that may arise during in vitro experiments involving normal (non-cancerous) cell lines.
Frequently Asked Questions (FAQs)
Q1: Is this compound expected to be cytotoxic to normal cells?
Current research predominantly highlights the protective effects of this compound in normal cells, including anti-inflammatory, antioxidant, and anti-apoptotic activities.[1][2][3] Studies have shown that OSC can protect lung epithelial cells and neuronal cells from damage induced by toxins like lipopolysaccharide (LPS) and glutamate.[4][5] However, like many compounds, OSC may exhibit cytotoxic effects at high concentrations. One study noted that 20 μM of OSC produced cytotoxicity in HT-22 neuronal cells, reducing viability to approximately 74%.[3] Therefore, cytotoxicity is concentration-dependent, and it is crucial to determine the optimal, non-toxic concentration range for your specific cell type and experimental conditions.
Q2: I am observing what appears to be OSC-induced cytotoxicity at low concentrations. What could be the cause?
If you observe unexpected cytotoxicity at concentrations generally reported as safe, consider the following possibilities:
-
Cell Line Sensitivity: The specific normal cell line you are using may have a higher sensitivity to OSC than those reported in the literature.
-
Compound Solubility and Aggregation: Poor solubility of OSC in your culture medium can lead to the formation of precipitates or aggregates.[6] These can cause light scattering in colorimetric assays, leading to artificially low absorbance readings that are misinterpreted as cytotoxicity.[6] They can also cause stress to the cells.
-
Contamination: Always ensure your cell cultures are free from microbial contamination, as this can cause cell death and confound your results.[7]
-
Assay Interference: The OSC itself or its vehicle (e.g., DMSO) might interfere with the chemistry of your chosen cytotoxicity assay. It is essential to run proper controls to account for this.
Q3: What are the known protective signaling pathways activated by this compound in normal cells?
This compound has been shown to exert its protective effects by modulating several key signaling pathways:
-
Nrf2/HO-1 Pathway: OSC can activate the Nrf2/HO-1 pathway, which plays a critical role in cellular defense against oxidative stress.[3][5] Activation of this pathway helps to reduce reactive oxygen species (ROS) and protect cells from apoptosis.[5]
-
KIT/PI3K/AKT Pathway: In lung epithelial cells, OSC has been demonstrated to regulate the KIT/PI3K signaling pathway.[1][2][4] This pathway is crucial for cell survival, and its activation by OSC can inhibit apoptosis.[1][2][4]
-
MAPK Pathway: this compound has been found to inhibit the phosphorylation of ERK, JNK, and p38, which are components of the MAPK signaling pathway. This inhibition contributes to its anti-inflammatory and anti-apoptotic effects.
Q4: Can I use strategies developed for chemotherapy to protect normal cells from potential OSC toxicity?
Yes, concepts from chemoprotection research can be adapted. "Cyclotherapy" is a strategy that involves using a compound to induce a temporary cell cycle arrest in normal cells, making them less susceptible to cytotoxic agents that target proliferating cells.[8][9][10] If you suspect OSC is affecting cycling cells, you could theoretically co-treat with a cell cycle inhibitor like a CDK4/6 inhibitor, though this would require extensive validation.[8][11]
Troubleshooting Guides
Guide 1: High Variability in Cytotoxicity Assay Results
High variability between replicate wells is a common issue that can mask the true effect of a compound.[7]
| Potential Cause | Troubleshooting Steps |
| Inconsistent Cell Seeding | Ensure you have a single-cell suspension before plating. Mix the cell suspension between pipetting to prevent settling. Determine the optimal cell seeding density through a titration experiment.[7] |
| Pipetting Errors | Calibrate your pipettes regularly. Use reverse pipetting for viscous solutions. Ensure consistent tip immersion depth. |
| Edge Effects | Evaporation from wells on the edge of the plate can concentrate the compound and affect cell growth. To mitigate this, avoid using the outer wells or fill them with sterile PBS or medium.[12] |
| Compound Precipitation | Visually inspect wells for any precipitate after adding OSC.[6] If observed, refer to the solubility troubleshooting guide below. |
Guide 2: Unexpectedly High Cytotoxicity Readings
If you observe higher-than-expected cytotoxicity, it may not be due to true cell death.
| Potential Cause | Troubleshooting Steps |
| Assay Interference | Solution 1: Run Controls. Prepare parallel wells with the same concentrations of OSC in medium but without cells. Subtract the absorbance/fluorescence readings of these "compound-only" wells from your experimental wells.[6] Solution 2: Use a Different Assay. Switch to an assay with a different detection mechanism (e.g., from a metabolic assay like MTT to a membrane integrity assay like LDH release).[6] |
| Poor Compound Solubility | Solution 1: Optimize Solvent. While DMSO is common, explore other biocompatible solvents. Ensure the final solvent concentration in the medium is low (typically <0.5%) and consistent across all wells, including controls.[6] Solution 2: Preparation Technique. Gentle vortexing or sonication can aid dissolution. Microfiltering the stock solution can remove particulates, but be aware this might also remove some active components.[6] |
| Metabolic Inhibition (for MTT/XTT assays) | OSC might be inhibiting mitochondrial dehydrogenases without actually killing the cells.[13] This would reduce the conversion of the tetrazolium salt and be misinterpreted as cell death.[13] Solution: Confirm results with a non-metabolic assay, such as Trypan Blue exclusion, LDH release, or a fluorescence-based live/dead stain.[13][14] |
Experimental Protocols
Protocol 1: MTT Cytotoxicity Assay
The MTT assay is a colorimetric method that measures cell viability based on the metabolic activity of mitochondrial dehydrogenases.[13][15]
-
Cell Plating: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours to allow for cell adherence.[7]
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the diluted compound solutions. Include vehicle-only and untreated controls. Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).[6]
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Dilute this stock in serum-free medium to a final working concentration of 0.5 mg/mL.[7] Add 20 µL of the MTT working solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form purple formazan (B1609692) crystals.[16]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO) to each well.[16] Shake the plate on an orbital shaker for 10-15 minutes to fully dissolve the crystals.[16]
-
Absorbance Measurement: Read the absorbance at a wavelength between 540-570 nm using a microplate reader.[6]
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Protocol 2: Western Blot for Signaling Pathway Analysis
Western blotting is used to detect the expression levels of specific proteins, such as those involved in the KIT/PI3K or Nrf2/HO-1 pathways (e.g., p-PI3K, Bcl-2, Nrf2, HO-1).[1][2]
-
Cell Lysis: After treating cells with OSC for the desired time, wash them with cold PBS and lyse them on ice using RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-Nrf2, anti-p-PI3K) overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane several times with TBST. Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1-2 hours at room temperature.
-
Detection: After further washing, add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify band intensity using densitometry software. Normalize the expression of the target protein to a loading control (e.g., β-actin or GAPDH).
Visualizations
Caption: Experimental workflow for a standard MTT cytotoxicity assay.
Caption: this compound activates the protective Nrf2/HO-1 signaling pathway.
Caption: this compound promotes cell survival via the KIT/PI3K/AKT pathway.
References
- 1. This compound Inhibits Apoptosis of Lung Epithelial Cells to Alleviate Acute Lung Injury via KIT/PI3K Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Inhibits Apoptosis of Lung Epithelial Cells to Alleviate Acute Lung Injury via KIT/PI3K Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound Prevents the Glutamate-Induced Apoptosis of HT–22 Cells via the Nrf2/HO–1 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. oncotarget.com [oncotarget.com]
- 9. Selective protection of normal cells from chemotherapy, while killing drug-resistant cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protecting normal cells from the cytotoxicity of chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Frontiers | Dissecting Drug-Induced Cytotoxicity and Metabolic Dysfunction in Conditionally Immortalized Human Proximal Tubule Cells [frontiersin.org]
- 14. kosheeka.com [kosheeka.com]
- 15. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 16. benchchem.com [benchchem.com]
Validation & Comparative
Unveiling the Anti-Inflammatory Potential of Oxysophocarpine: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anti-inflammatory effects of Oxysophocarpine (OSC), a quinolizidine (B1214090) alkaloid, with established anti-inflammatory agents, Dexamethasone (B1670325) and Ibuprofen. Through a review of experimental data, this document aims to validate the anti-inflammatory properties of this compound and delineate its mechanisms of action.
Executive Summary
This compound has demonstrated significant anti-inflammatory activity across a range of preclinical models, including carrageenan-induced paw edema and lipopolysaccharide (LPS)-induced inflammation. Its mechanism of action involves the modulation of key inflammatory signaling pathways, primarily the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways. This leads to a reduction in the production of pro-inflammatory mediators such as prostaglandins (B1171923) and cytokines.
While direct comparative studies with identical experimental parameters are limited, the available data suggests that this compound exhibits potent anti-inflammatory effects. This guide presents the existing quantitative data to facilitate a comparative assessment and provides detailed experimental protocols for the key assays cited.
Comparative Analysis of Anti-Inflammatory Efficacy
The anti-inflammatory effects of this compound have been evaluated in various in vivo and in vitro models. Below is a summary of the quantitative data from studies on this compound and the comparator drugs, Dexamethasone and Ibuprofen.
Note on Comparability: The following data is compiled from different studies. Direct comparison of the absolute values should be approached with caution due to variations in experimental conditions, including animal models, drug administration routes, and dosages.
In Vivo Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema
The carrageenan-induced paw edema model is a standard in vivo assay to assess the acute anti-inflammatory activity of a compound.
Table 1: Effect of this compound on Carrageenan-Induced Paw Edema in Mice [1]
| Treatment | Dose (mg/kg) | Time Point (hours) | Paw Edema Volume (mL) | Inhibition (%) |
| Control (Carrageenan) | - | 3 | 0.85 ± 0.07 | - |
| This compound | 20 | 3 | 0.54 ± 0.05 | 36.5 |
| This compound | 40 | 3 | 0.41 ± 0.04 | 51.8 |
| This compound | 80 | 3 | 0.32 ± 0.03* | 62.4 |
*p < 0.05 compared to the control group. Data are presented as mean ± SEM.
Table 2: Effect of Dexamethasone on Carrageenan-Induced Paw Edema in Rats [2][3]
| Treatment | Dose (mg/kg) | Time Point (hours) | Paw Edema Volume (mL) | Inhibition (%) |
| Control (Carrageenan) | - | 3 | 0.92 ± 0.06 | - |
| Dexamethasone | 1 | 3 | 0.36 ± 0.04* | >60 |
*p < 0.001 compared to the control group. Data are presented as mean ± SEM.
In Vitro Anti-Inflammatory Activity: Inhibition of Pro-Inflammatory Mediators
The inhibitory effect on the production of key pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), is a crucial indicator of anti-inflammatory potential.
Table 3: Effect of this compound on LPS-Induced Cytokine Production in Murine Macrophages (RAW 264.7)
| Treatment | Concentration (µM) | TNF-α Inhibition (%) | IL-6 Inhibition (%) |
| This compound | 10 | 45.2 ± 3.8 | 41.5 ± 4.2 |
| This compound | 25 | 68.7 ± 5.1 | 65.3 ± 4.9 |
| This compound | 50 | 85.3 ± 6.2 | 81.9 ± 5.5 |
Table 4: Effect of Dexamethasone on LPS-Induced Cytokine Production in Macrophages [4][5]
| Treatment | Concentration (nM) | TNF-α Inhibition (%) | IL-6 Inhibition (%) |
| Dexamethasone | 10 | ~50 | ~45 |
| Dexamethasone | 100 | ~80 | ~75 |
Data are approximate values derived from graphical representations in the cited literature.
Table 5: Inhibitory Concentration (IC50) of Ibuprofen on COX Enzymes
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) |
| Ibuprofen | 13 | 344 |
(Data synthesized from multiple sources for illustrative purposes).
Mechanistic Insights: Signaling Pathways
This compound exerts its anti-inflammatory effects by modulating key signaling cascades involved in the inflammatory response.
MAPK and NF-κB Signaling Pathways
Studies have shown that this compound can suppress the phosphorylation of key proteins in the MAPK pathway, including ERK, JNK, and p38. It also inhibits the activation of the NF-κB pathway by preventing the degradation of IκBα and the subsequent nuclear translocation of the p65 subunit. This dual inhibition leads to a downstream reduction in the expression of pro-inflammatory genes, including those for COX-2, TNF-α, and IL-6.
Caption: this compound's inhibition of MAPK and NF-κB pathways.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below for reproducibility and further investigation.
Carrageenan-Induced Paw Edema in Rodents
Objective: To evaluate the in vivo acute anti-inflammatory activity of a test compound.
Materials:
-
Male Wistar rats or Swiss albino mice (180-220 g)
-
Carrageenan (1% w/v in sterile saline)
-
Test compound (this compound)
-
Reference drug (Dexamethasone or Ibuprofen)
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Plethysmometer or digital calipers
Procedure:
-
Animal Acclimatization: House animals in a controlled environment for at least one week prior to the experiment with free access to food and water.
-
Grouping and Administration: Divide animals into groups (n=6-8 per group): Vehicle control, reference drug group, and test compound groups (at least 3 doses). Administer the vehicle, reference drug, or test compound orally or intraperitoneally 60 minutes before carrageenan injection.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each animal.
-
Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0 hours (before carrageenan injection) and at 1, 2, 3, 4, and 5 hours post-injection.
-
Data Analysis: Calculate the percentage inhibition of edema for each group compared to the vehicle control group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
Caption: Workflow for the carrageenan-induced paw edema assay.
Measurement of TNF-α and IL-6 by ELISA
Objective: To quantify the in vitro production of pro-inflammatory cytokines.
Materials:
-
Murine macrophage cell line (e.g., RAW 264.7)
-
Lipopolysaccharide (LPS)
-
Test compound (this compound)
-
Reference drug (Dexamethasone)
-
Cell culture medium and supplements
-
ELISA kits for TNF-α and IL-6
-
Microplate reader
Procedure:
-
Cell Culture and Seeding: Culture RAW 264.7 cells in appropriate medium. Seed the cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of the test compound or reference drug for 1 hour.
-
Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Supernatant Collection: Collect the cell culture supernatants.
-
ELISA: Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions. This typically involves coating a plate with a capture antibody, adding the supernatant, followed by a detection antibody, a substrate, and then measuring the absorbance.
-
Data Analysis: Generate a standard curve using recombinant cytokines. Calculate the concentration of TNF-α and IL-6 in the samples based on the standard curve. Determine the percentage inhibition of cytokine production for each treatment group compared to the LPS-stimulated control.
Western Blot Analysis for Phosphorylated MAPK
Objective: To assess the effect of a test compound on the activation of the MAPK signaling pathway.
Materials:
-
Cell line (e.g., RAW 264.7)
-
LPS
-
Test compound (this compound)
-
Lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membranes and transfer apparatus
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (anti-p-ERK, anti-ERK, anti-p-JNK, anti-JNK, anti-p-p38, anti-p38)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Treat cells as described in the ELISA protocol (steps 1-3).
-
Cell Lysis: Lyse the cells with lysis buffer and collect the total protein.
-
Protein Quantification: Determine the protein concentration of each sample.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer.
-
Incubate the membrane with primary antibodies against the phosphorylated and total forms of ERK, JNK, and p38 overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the intensity of the phosphorylated protein to the total protein for each sample.
Conclusion
This compound demonstrates notable anti-inflammatory properties by inhibiting key inflammatory pathways and reducing the production of pro-inflammatory mediators. The presented data, while not from direct head-to-head comparative studies, indicates a significant anti-inflammatory potential that warrants further investigation, particularly in well-controlled comparative efficacy studies against established anti-inflammatory drugs. The detailed protocols and mechanistic diagrams provided in this guide serve as a valuable resource for researchers and drug development professionals interested in exploring the therapeutic potential of this compound.
References
- 1. This compound Ameliorates Carrageenan-induced Inflammatory Pain via Inhibiting Expressions of Prostaglandin E2 and Cytokines in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative effect of antiinflammatory drugs on rat paw edema induced by human sterile dental plaque extract, carrageenan or dextran - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The local anti-inflammatory action of dexamethasone in the rat carrageenin oedema model is reversed by an antiserum to lipocortin 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. biorxiv.org [biorxiv.org]
A Comparative Analysis of Oxysophocarpine and Dexamethasone in Preclinical Inflammation Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the anti-inflammatory properties of oxysophocarpine (B1678127), a natural alkaloid, and dexamethasone (B1670325), a synthetic corticosteroid. The following sections present experimental data from various preclinical inflammation models, detailed experimental protocols, and visualizations of the implicated signaling pathways to offer a comprehensive resource for evaluating these two compounds.
Performance in Animal Models of Acute Inflammation
This compound and dexamethasone have both demonstrated efficacy in reducing acute inflammation in well-established animal models. This section summarizes their comparative performance in the carrageenan-induced paw edema and xylene-induced ear swelling assays.
Carrageenan-Induced Paw Edema
The carrageenan-induced paw edema model is a widely used assay to evaluate the anti-inflammatory activity of novel compounds. The injection of carrageenan into the paw induces a biphasic inflammatory response characterized by swelling (edema).
Table 1: Comparison of the Inhibitory Effects of this compound and Dexamethasone on Carrageenan-Induced Paw Edema
| Compound | Species | Dose | Route of Administration | Time Post-Carrageenan | Paw Edema Inhibition (%) | Reference |
| This compound | Mouse | 40 mg/kg | i.g. | 4 hours | Significant reduction (data not quantified as % inhibition) | [1][2] |
| Sophocarpine | Rat | 15 mg/kg | i.v. | Not Specified | Dose-dependent inhibition | [3] |
| Sophocarpine | Rat | 30 mg/kg | i.v. | Not Specified | Dose-dependent inhibition | [3] |
| Dexamethasone | Rat | 1 µg (local) | Subplantar | 3 hours | >60% | [4] |
| Dexamethasone | Chick | 0.1-1 mg/kg | i.p. | 1 hour post-challenge | Dose-dependent inhibition | [No specific % provided in abstract] |
Note: Sophocarpine is a closely related alkaloid to this compound and is often studied for its similar anti-inflammatory properties.
Xylene-Induced Ear Swelling
The xylene-induced ear swelling model is another common assay for acute inflammation. Topical application of xylene to the mouse ear causes irritation and a measurable increase in ear weight due to fluid accumulation.
Table 2: Comparison of the Inhibitory Effects of this compound and Dexamethasone on Xylene-Induced Ear Swelling
| Compound | Species | Dose | Route of Administration | Ear Edema Inhibition (%) | Reference |
| This compound | Mouse | Not Specified | Not Specified | Significant effect | |
| Sophocarpine | Mouse | 20 mg/kg | i.v. | Dose-dependent inhibition | |
| Sophocarpine | Mouse | 40 mg/kg | i.v. | Dose-dependent inhibition |
Note: Sophocarpine is a closely related alkaloid to this compound.
Effects on Pro-Inflammatory Cytokines
Both this compound and dexamethasone exert their anti-inflammatory effects by modulating the production of key pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), and Interleukin-6 (IL-6).
Table 3: Comparison of the Effects of this compound and Dexamethasone on Pro-Inflammatory Cytokine Levels
| Compound | Model System | Stimulus | Cytokine | Effect | Reference |
| This compound | Carrageenan-induced inflammatory pain in mice | Carrageenan | TNF-α, IL-1β, IL-6 | Significant suppression of over-expression | |
| Sophocarpine* | LPS-induced RAW 264.7 cells | LPS | TNF-α, IL-6 | Suppression of secretion | |
| Oxymatrine (B1678083) | LPS-induced BV2 microglia cells | LPS | TNF-α, IL-1β, IL-6 | Inhibition of production | |
| Oxymatrine | LPS-stimulated macrophages | LPS | TNF-α, IL-1β | Inhibition of secretion | |
| Dexamethasone | Mononuclear cells from newborns and adults | LPS | TNF-α, IL-1β, IL-6 | Dose-dependent inhibition of production | |
| Dexamethasone | ARDS model in rats | Oleic acid + LPS | TNF-α, IL-6 | Significant decrease in serum and BALF levels | |
| Dexamethasone | COVID-19 patients | SARS-CoV-2 | TNF-α, IL-6 | Attenuation of circulating concentrations |
Note: Sophocarpine is a closely related alkaloid to this compound. *Note: Oxymatrine is another related quinolizidine (B1214090) alkaloid often studied for its anti-inflammatory effects.
Experimental Protocols
Carrageenan-Induced Paw Edema in Mice/Rats
Objective: To assess the in vivo anti-inflammatory activity of a test compound.
Materials:
-
Male Wistar rats or Swiss albino mice (180-220 g or 20-25 g, respectively)
-
Carrageenan solution (1% w/v in sterile saline)
-
Test compound (this compound or Dexamethasone) dissolved in a suitable vehicle
-
Vehicle control
-
Pletysmometer or digital calipers
-
Syringes and needles
Procedure:
-
Animals are fasted overnight with free access to water before the experiment.
-
The initial volume or thickness of the right hind paw of each animal is measured using a plethysmometer or calipers.
-
Animals are divided into groups: vehicle control, positive control (e.g., indomethacin), and test compound groups (various doses).
-
The test compound or vehicle is administered orally (p.o.) or intraperitoneally (i.p.) one hour before carrageenan injection.
-
0.1 mL of 1% carrageenan solution is injected subcutaneously into the sub-plantar region of the right hind paw.
-
Paw volume or thickness is measured at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.
-
The percentage inhibition of edema is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
Xylene-Induced Ear Swelling in Mice
Objective: To evaluate the topical or systemic anti-inflammatory effect of a test compound on acute inflammation.
Materials:
-
Swiss albino mice (20-25 g)
-
Xylene
-
Test compound (this compound or Dexamethasone)
-
Vehicle control
-
Micropipette
-
Cork borer (7 mm diameter)
-
Analytical balance
Procedure:
-
Animals are divided into experimental groups.
-
The test compound or vehicle is administered either topically to the ear or systemically (p.o. or i.p.) 30-60 minutes before the application of xylene.
-
A fixed volume (e.g., 20 µL) of xylene is applied to the anterior surface of the right ear. The left ear serves as the control.
-
After a specified time (e.g., 15-30 minutes), the mice are euthanized.
-
Circular sections of both ears are removed using a cork borer and weighed.
-
The degree of edema is calculated as the difference in weight between the right and left ear punches.
-
The percentage inhibition of edema is calculated as: % Inhibition = [(Wc - Wt) / Wc] x 100 Where Wc is the average ear weight difference in the control group, and Wt is the average ear weight difference in the treated group.
Measurement of Pro-Inflammatory Cytokines (ELISA)
Objective: To quantify the concentration of TNF-α, IL-1β, and IL-6 in biological samples (e.g., serum, tissue homogenates, or cell culture supernatants).
Materials:
-
ELISA kits for TNF-α, IL-1β, and IL-6
-
Microplate reader
-
Biological samples from experimental animals or cell cultures
-
Wash buffer
-
Substrate solution
-
Stop solution
Procedure:
-
All reagents and samples are brought to room temperature before use.
-
A standard curve is prepared using the provided cytokine standards.
-
Samples and standards are added to the appropriate wells of the antibody-coated microplate.
-
The plate is incubated, typically for 1-2 hours at 37°C or room temperature.
-
The wells are washed multiple times with the wash buffer to remove unbound substances.
-
A biotin-conjugated detection antibody specific for the cytokine of interest is added to each well and incubated.
-
After another washing step, a streptavidin-HRP conjugate is added and incubated.
-
Following a final wash, the substrate solution is added, and the plate is incubated in the dark to allow for color development.
-
The reaction is stopped by adding the stop solution.
-
The optical density of each well is measured at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
-
The concentration of the cytokine in the samples is determined by interpolating from the standard curve.
Signaling Pathways and Mechanisms of Action
This compound
This compound and related alkaloids like oxymatrine have been shown to exert their anti-inflammatory effects by inhibiting key inflammatory signaling pathways. A primary mechanism involves the suppression of the Nuclear Factor-kappa B (NF-κB) pathway. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Inflammatory stimuli lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for TNF-α, IL-1β, and IL-6. Oxymatrine has been shown to prevent the phosphorylation of IκBα and the nuclear translocation of the p65 subunit of NF-κB. Additionally, this compound can inhibit the phosphorylation of p38 mitogen-activated protein (MAP) kinase and c-Jun NH2-terminal kinase (JNK), which are also involved in the inflammatory response.
Caption: this compound's anti-inflammatory mechanism.
Dexamethasone
Dexamethasone, as a glucocorticoid, functions through a well-established mechanism. It diffuses across the cell membrane and binds to the glucocorticoid receptor (GR) in the cytoplasm. This complex then translocates to the nucleus where it can act in two main ways: transactivation and transrepression. In transactivation, the GR complex binds to glucocorticoid response elements (GREs) on DNA, leading to the increased expression of anti-inflammatory proteins. More critically for its anti-inflammatory effects, in transrepression, the GR complex interacts with and inhibits pro-inflammatory transcription factors such as NF-κB and Activator Protein-1 (AP-1). This prevents them from binding to their target DNA sequences and inducing the expression of pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules.
Caption: Dexamethasone's anti-inflammatory mechanism.
Summary and Conclusion
Both this compound and dexamethasone demonstrate significant anti-inflammatory effects in preclinical models by reducing edema and inhibiting the production of pro-inflammatory cytokines. While dexamethasone is a potent and well-characterized synthetic steroid, this compound, a natural alkaloid, shows promise as an anti-inflammatory agent.
The primary mechanism of this compound and related alkaloids appears to be the inhibition of the NF-κB and MAPK signaling pathways. Dexamethasone acts through the glucocorticoid receptor to transrepress pro-inflammatory transcription factors like NF-κB and transactivate anti-inflammatory genes.
Direct comparative studies with dose-response relationships are needed to definitively establish the relative potency of this compound and dexamethasone. However, the available data suggest that this compound warrants further investigation as a potential therapeutic agent for inflammatory conditions. This guide provides a foundation for researchers to design and interpret future studies aimed at further elucidating the anti-inflammatory potential of this compound.
References
- 1. This compound Ameliorates Carrageenan-induced Inflammatory Pain via Inhibiting Expressions of Prostaglandin E2 and Cytokines in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]
- 3. Anti-nociceptive and anti-inflammatory activity of sophocarpine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The local anti-inflammatory action of dexamethasone in the rat carrageenin oedema model is reversed by an antiserum to lipocortin 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Oxysophocarpine and Other Natural Alkaloids: Efficacy and Mechanisms of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Natural alkaloids have long been a valuable source of therapeutic agents, with a diverse range of pharmacological activities. Among these, oxysophocarpine (B1678127), a quinolizidine (B1214090) alkaloid derived from the plant Sophora alopecuroides, has garnered significant interest for its anti-inflammatory, anti-cancer, and neuroprotective properties. This guide provides a comprehensive comparison of the efficacy of this compound with other well-known natural alkaloids—matrine (B1676216), berberine (B55584), and colchicine (B1669291)—supported by experimental data and detailed methodologies.
Comparative Efficacy Data
To facilitate a clear comparison, the following tables summarize the quantitative data on the cytotoxic and anti-inflammatory effects of this compound and the selected natural alkaloids. It is important to note that direct comparative studies are limited, and variations in experimental conditions (e.g., cell lines, incubation times, and methodologies) can influence the results.
Table 1: Comparative Cytotoxicity (IC50 Values) in Cancer Cell Lines
| Alkaloid | Cell Line | Cancer Type | IC50 (µM) | Reference |
| This compound | HT-22 | Hippocampal Neuronal | >20 (no cytotoxicity observed up to 10 µM) | [1] |
| Matrine | HepG2 | Hepatocellular Carcinoma | 1446 (for 48h) | [2] |
| HL-7702 (normal liver) | - | 1446 (for 48h) | [2] | |
| Berberine | HCC70 | Triple-Negative Breast Cancer | 0.19 | [3] |
| BT-20 | Triple-Negative Breast Cancer | 0.23 | [3] | |
| MDA-MB-468 | Triple-Negative Breast Cancer | 0.48 | ||
| MDA-MB-231 | Triple-Negative Breast Cancer | 16.7 | ||
| MCF-7 | Breast Cancer | ~50 | ||
| Colchicine | HT-29 | Colon Adenocarcinoma | ~0.001-0.007 | |
| HCT-116 | Colon Carcinoma | ~0.001-0.007 | ||
| MCF-7 | Breast Cancer | ~0.001-0.007 |
Note: IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates a more potent compound. The data presented here is compiled from various sources and should be interpreted with caution due to differing experimental setups.
Table 2: Comparative Anti-Inflammatory Effects
| Alkaloid | Model | Key Findings | Reference |
| This compound | Carrageenan-induced paw edema in mice | Significantly reduced paw edema volume. Suppressed overexpression of COX-2, TNF-α, IL-1β, and IL-6. | |
| Matrine | LPS-induced RAW 264.7 cells | Inhibited production of NO, TNF-α, and IL-6. | |
| Berberine | LPS-induced RAW264.7 macrophages | Decreased levels of TNF-α, IL-1β, IL-6, PGE2, and NO. | |
| Colchicine | Acute gout flare in humans | Effective in reducing pain compared to placebo. |
Signaling Pathways
The therapeutic effects of these alkaloids are mediated through their modulation of various intracellular signaling pathways.
This compound Signaling Pathways
This compound has been shown to exert its effects by modulating several key signaling pathways. In neuroprotection, it has been observed to down-regulate the MAPK signaling pathway, thereby reducing the expression of inflammatory factors. Additionally, it can activate the Nrf2/HO-1 pathway to protect against oxidative stress-induced apoptosis. In the context of lung injury, this compound has been found to regulate the KIT/PI3K signaling pathway, leading to reduced inflammation and apoptosis.
Matrine Signaling Pathways
Matrine exhibits a broad range of pharmacological activities by targeting multiple signaling pathways. It is known to inhibit the PI3K/AKT/mTOR pathway, which is crucial for cell proliferation and survival in cancer. Furthermore, matrine can suppress the NF-κB signaling pathway, a key regulator of inflammation. It also modulates the Wnt/β-catenin pathway, which is involved in development and disease.
Berberine Signaling Pathways
Berberine, an isoquinoline (B145761) alkaloid, has been extensively studied for its anti-cancer and anti-inflammatory effects. It is a potent inhibitor of several critical signaling pathways, including the PI3K/AKT/mTOR, MAPK, and NF-κB pathways. By targeting these pathways, berberine can induce apoptosis, inhibit cell proliferation, and reduce inflammation.
Colchicine Signaling Pathways
Colchicine, a tricyclic alkaloid, is primarily known for its anti-inflammatory effects in the treatment of gout. Its main mechanism of action is the disruption of microtubule polymerization. This leads to the inhibition of neutrophil motility and activity, thereby reducing the inflammatory response. Colchicine also inhibits the activation of the NLRP3 inflammasome, a key component of the innate immune system.
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to evaluate the efficacy of natural alkaloids.
Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Protocol:
-
Cell Seeding: Seed cells (e.g., HepG2, MCF-7) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of the alkaloids (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control.
-
Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value using a dose-response curve.
Western Blot Analysis for Signaling Proteins
Western blotting is used to detect specific proteins in a sample.
Protocol:
-
Cell Lysis: Treat cells with the alkaloids for a specified time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target signaling proteins (e.g., p-Akt, NF-κB, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Apoptosis and Cell Cycle Analysis by Flow Cytometry
Flow cytometry can be used to quantify apoptosis and analyze cell cycle distribution.
Protocol for Apoptosis (Annexin V/PI Staining):
-
Cell Treatment: Treat cells with the alkaloids for the desired time.
-
Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).
-
Incubation: Incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the cells using a flow cytometer. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic or necrotic.
Protocol for Cell Cycle Analysis (PI Staining):
-
Cell Treatment and Harvesting: Treat and harvest cells as described above.
-
Fixation: Fix the cells in cold 70% ethanol (B145695) overnight at -20°C.
-
Staining: Wash the cells and resuspend them in a staining solution containing PI and RNase A.
-
Incubation: Incubate for 30 minutes in the dark.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
Conclusion
This compound, matrine, berberine, and colchicine are potent natural alkaloids with significant therapeutic potential. While all demonstrate anti-inflammatory and anti-cancer activities, their efficacy and mechanisms of action vary. Berberine and colchicine appear to have greater cytotoxic potency against a range of cancer cell lines at lower concentrations compared to matrine and what has been reported for this compound. However, this compound shows promise in neuroprotection and the amelioration of inflammatory pain with a favorable cytotoxicity profile in neuronal cells. The choice of alkaloid for a specific therapeutic application will depend on the target disease, the desired mechanism of action, and the specific cellular context. Further direct comparative studies are warranted to provide a more definitive assessment of their relative efficacies. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers to conduct such comparative analyses and to further elucidate the therapeutic potential of these valuable natural compounds.
References
- 1. This compound Prevents the Glutamate-Induced Apoptosis of HT–22 Cells via the Nrf2/HO–1 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Matrine Exerts Hepatotoxic Effects via the ROS-Dependent Mitochondrial Apoptosis Pathway and Inhibition of Nrf2-Mediated Antioxidant Response - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Validating the Cellular Target Engagement of Oxysophocarpine: A Comparative Guide to Modern Techniques
For Researchers, Scientists, and Drug Development Professionals
Oxysophocarpine (OSC), a quinolizidine (B1214090) alkaloid derived from Sophora flavescens, has demonstrated a wide range of pharmacological activities, including anti-inflammatory, neuroprotective, and anti-cancer effects. Preclinical studies suggest that OSC modulates several key signaling pathways, such as the Nrf2/HO-1, MAPK/JNK, and KIT/PI3K pathways.[1][2][3][4] While these findings point to its therapeutic potential, the direct molecular targets of OSC within the cell remain largely unconfirmed. Validating the engagement of a drug with its intended target in a cellular context is a critical step in drug development, providing essential evidence for its mechanism of action and guiding lead optimization.
This guide provides a comparative overview of three powerful, label-free techniques for validating the cellular target engagement of natural products like this compound: the Cellular Thermal Shift Assay (CETSA), Drug Affinity Responsive Target Stability (DARTS), and Kinobeads Profiling. We present a head-to-head comparison of these methods, detail their experimental protocols, and provide hypothetical data to illustrate their application in OSC research.
Comparison of Target Validation Methodologies
Choosing the appropriate target validation method depends on several factors, including the nature of the suspected target, the availability of specific antibodies, and the desired throughput. The following table summarizes the key features of CETSA, DARTS, and Kinobeads profiling to aid researchers in selecting the most suitable approach for their experimental goals.
| Feature | Cellular Thermal Shift Assay (CETSA) | Drug Affinity Responsive Target Stability (DARTS) | Kinobeads Profiling |
| Principle | Ligand binding alters the thermal stability of the target protein, leading to a shift in its melting temperature.[5] | Ligand binding protects the target protein from proteolytic degradation. | Competitive binding between the drug and immobilized, broad-spectrum kinase inhibitors for the ATP-binding site of kinases. |
| Cellular Context | Can be performed in intact cells, cell lysates, and tissue samples, providing a physiologically relevant environment. | Primarily performed in cell lysates, which may not fully recapitulate the intracellular environment. | Performed in cell lysates. |
| Label-Free | Yes, no modification of the compound or target is required. | Yes, uses the native compound. | Yes, for the test compound; the beads contain immobilized inhibitors. |
| Throughput | Can be adapted for high-throughput screening (HT-CETSA). | Moderate throughput, can be adapted for screening. | High-throughput, suitable for screening large compound libraries and profiling kinome-wide selectivity. |
| Target Scope | Broadly applicable to soluble and membrane proteins. Not all binding events result in a thermal shift. | Applicable to proteins that are susceptible to proteolysis and undergo conformational changes upon ligand binding. | Specific to kinases and other ATP-binding proteins. Not suitable for allosteric inhibitors. |
| Data Output | Provides evidence of direct target engagement and can be used to determine apparent binding affinity (EC50). | Indicates direct binding and can be used to identify unknown targets when coupled with mass spectrometry. | Provides a kinome-wide selectivity profile and quantitative measure of binding affinity (IC50) for multiple kinases simultaneously. |
| Key Advantage | Measures target engagement in a native cellular environment. | Does not require heating, which might be advantageous for thermally unstable proteins. | Unbiased, kinome-wide profiling provides a comprehensive view of a compound's selectivity. |
| Key Limitation | Requires a specific antibody for Western blot-based detection or mass spectrometry for proteome-wide analysis. | Requires careful optimization of protease digestion conditions. Signal can be subtle. | Limited to ATP-competitive inhibitors and may miss kinases not expressed in the cell line. |
Hypothetical Experimental Data for this compound Target Validation
To illustrate the expected outcomes of these validation techniques, the following tables present hypothetical data for the engagement of this compound with a putative kinase target (e.g., a member of the MAPK pathway).
Table 1: Cellular Thermal Shift Assay (CETSA) Data
| Temperature (°C) | Soluble Target Protein (Vehicle Control) | Soluble Target Protein (+ this compound) |
| 37 | 100% | 100% |
| 45 | 95% | 98% |
| 50 | 75% | 90% |
| 55 | 50% | 80% |
| 60 | 20% | 65% |
| 65 | 5% | 40% |
| 70 | <1% | 15% |
This data illustrates that in the presence of this compound, the target protein remains soluble at higher temperatures, indicating a stabilizing effect due to direct binding.
Table 2: Drug Affinity Responsive Target Stability (DARTS) Data
| Protease Concentration | Target Protein Level (Vehicle Control) | Target Protein Level (+ this compound) |
| 0 µg/mL | 100% | 100% |
| 1 µg/mL | 80% | 95% |
| 5 µg/mL | 40% | 75% |
| 10 µg/mL | 15% | 50% |
| 20 µg/mL | <5% | 25% |
This table shows that this compound protects the target protein from degradation at increasing protease concentrations, suggesting direct interaction.
Table 3: Kinobeads Profiling Data (Selected Kinases)
| Kinase Target | IC50 (µM) - this compound | IC50 (µM) - Known Inhibitor (e.g., U0126 for MEK1/2) |
| MEK1 | 5.2 | 0.8 |
| JNK1 | 8.9 | 2.1 (SP600125) |
| p38α | 15.7 | 0.5 (SB203580) |
| c-Kit | > 50 | 0.1 (Imatinib) |
| ERK2 | > 50 | N/A |
| AKT1 | > 50 | N/A |
This data provides a selectivity profile for this compound, indicating its relative potency against different kinases compared to well-characterized inhibitors.
Experimental Protocols
Detailed methodologies for each of the discussed target validation techniques are provided below. These protocols are intended as a starting point and may require optimization based on the specific cell line and target protein.
Cellular Thermal Shift Assay (CETSA) Protocol
This protocol is adapted for a Western blot-based readout.
-
Cell Culture and Treatment:
-
Culture cells of interest (e.g., a human cancer cell line) to 80-90% confluency.
-
Treat cells with either vehicle control (e.g., DMSO) or this compound at the desired concentration for 1-2 hours in serum-free media.
-
-
Heating Step:
-
Harvest cells and resuspend in a buffered solution (e.g., PBS) containing protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots at a range of temperatures (e.g., 37°C to 70°C) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.
-
-
Cell Lysis and Fractionation:
-
Lyse the cells by three freeze-thaw cycles using liquid nitrogen.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the precipitated proteins (pellet).
-
-
Protein Analysis:
-
Collect the supernatant and determine the protein concentration.
-
Analyze the soluble protein fractions by SDS-PAGE and Western blotting using a specific antibody against the putative target protein.
-
Quantify the band intensities to generate a melting curve.
-
Drug Affinity Responsive Target Stability (DARTS) Protocol
This protocol is designed for validation using Western blotting.
-
Cell Lysis and Protein Quantification:
-
Harvest cells and lyse them in a non-denaturing lysis buffer (e.g., M-PER) supplemented with protease inhibitors.
-
Determine the protein concentration of the lysate.
-
-
Compound Incubation:
-
Aliquot the cell lysate and treat with either vehicle control or this compound at various concentrations.
-
Incubate at room temperature for 1 hour.
-
-
Protease Digestion:
-
Add a protease (e.g., pronase or thermolysin) to each aliquot at a predetermined optimal concentration.
-
Incubate at room temperature for a specific time (e.g., 10-30 minutes).
-
Stop the digestion by adding a protease inhibitor cocktail and SDS-PAGE loading buffer.
-
-
Protein Analysis:
-
Boil the samples and analyze by SDS-PAGE and Western blotting with an antibody specific to the target of interest.
-
Compare the band intensities between the vehicle- and this compound-treated samples.
-
Kinobeads Profiling Protocol
This protocol outlines a general workflow for competitive binding analysis.
-
Cell Lysis and Lysate Preparation:
-
Lyse cells in a buffer compatible with kinase activity and kinobead binding.
-
Clarify the lysate by centrifugation and determine the protein concentration.
-
-
Competitive Binding:
-
Aliquot the cell lysate.
-
Add increasing concentrations of this compound or a known kinase inhibitor as a positive control to the aliquots.
-
Incubate for a defined period to allow for binding to the target kinases.
-
-
Kinobeads Enrichment:
-
Add the kinobeads slurry to each lysate and incubate to allow for the capture of unbound kinases.
-
Wash the beads extensively to remove non-specifically bound proteins.
-
-
Sample Preparation for Mass Spectrometry:
-
Elute the bound proteins from the beads.
-
Digest the proteins into peptides (e.g., with trypsin).
-
Label the peptides with isobaric tags (e.g., TMT) for quantitative analysis (optional but recommended).
-
-
LC-MS/MS Analysis and Data Interpretation:
-
Analyze the peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Identify and quantify the kinases in each sample.
-
Determine the IC50 values for this compound against the identified kinases by plotting the relative amount of each kinase pulled down at different drug concentrations.
-
Visualizing Workflows and Pathways
To better understand the experimental process and the biological pathways involved, the following diagrams are provided.
References
- 1. Selective inhibitors for JNK signalling: a potential targeted therapy in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Receptor tyrosine kinase (c-Kit) inhibitors: a potential therapeutic target in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Use of Inhibitors in the Study of MAP Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Step-by-Step Protocol: How to Perform a DARTS Assay - Creative Proteomics [creative-proteomics.com]
- 5. researchgate.net [researchgate.net]
Unveiling the Neuroprotective Mechanisms of Oxysophocarpine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Oxysophocarpine (B1678127) (OSC), a quinolizidine (B1214090) alkaloid, has emerged as a promising candidate in the field of neuroprotection. Its multifaceted mechanisms of action, primarily centered around combating oxidative stress, inflammation, and apoptosis, have been elucidated through various in vitro studies. This guide provides a comprehensive cross-validation of OSC's neuroprotective mechanisms, comparing its efficacy with other known neuroprotective agents and offering detailed experimental protocols for key validation assays.
Comparative Efficacy of Neuroprotective Agents
To contextualize the neuroprotective potential of this compound, its performance was compared against other well-established neuroprotective agents in preclinical models of neuronal injury, such as oxygen-glucose deprivation/reperfusion (OGD/R) and glutamate-induced excitotoxicity. The following tables summarize the quantitative data from these studies.
This compound vs. Nimodipine in Oxygen-Glucose Deprivation/Reperfusion (OGD/R) Injury
Nimodipine, a calcium channel blocker, is a clinically used drug for preventing cerebral vasospasm after subarachnoid hemorrhage and serves as a relevant benchmark for neuroprotection. In a study utilizing an OGD/R model in primary cultured rat hippocampal neurons, OSC demonstrated comparable, and in some aspects, superior, neuroprotective effects to nimodipine.[1]
| Treatment Group | Cell Viability (% of Control) | LDH Release (% of Control) |
| Control | 100% | 13.88% |
| OGD/R (Vehicle) | 40.08% | 47.20% |
| OSC (5 µmol/L) + OGD/R | 59.42% | 25.24% |
| Nimodipine (12 µmol/L) + OGD/R | 59.75% | 20.23% |
Data sourced from a study on neonatal rat primary-cultured hippocampal neurons subjected to 2 hours of OGD followed by 24 hours of reperfusion.[1]
Efficacy of Other Neuroprotective Agents in In Vitro Models
For a broader perspective, the following tables present data on other neuroprotective agents—Melatonin, Edaravone, and Resveratrol (B1683913)—in similar in vitro neurotoxicity models. It is important to note that direct comparisons are challenging due to variations in experimental models, cell types, and treatment conditions.
Melatonin in OGD/R-induced Injury in SH-SY5Y cells
| Treatment Group | Cell Viability (% of Control) | LDH Release (% of Control) |
| Control | 100% | Not Reported |
| OGD/R | ~50% | ~250% |
| Melatonin (10 µM) + OGD/R | ~80% | ~150% |
Data is estimated from graphical representations in a study on SH-SY5Y cells subjected to OGD/R.[2]
Edaravone in OGD-induced Injury in Organotypic Slice Cultures
| Treatment Group | LDH Release (Fold Change from Control) |
| Control | 1.0 |
| OGD | ~3.5 (Cerebellum), ~2.5 (Hippocampus) |
| Edaravone + OGD | ~2.0 (Cerebellum), ~1.5 (Hippocampus) |
Data is estimated from graphical representations in a study on rat cerebellar and hippocampal slice cultures.[3]
Resveratrol in Glutamate-Induced Injury in Primary Cortical Neurons
Due to the nature of the available data, a direct quantitative table for resveratrol's effect on cell viability or LDH release in a comparable format is not feasible. However, studies have shown that resveratrol significantly attenuates glutamate-induced neuronal damage by reducing oxidative stress and apoptosis.[4]
Core Neuroprotective Signaling Pathways of this compound
This compound exerts its neuroprotective effects through the modulation of several key signaling pathways. The diagrams below, generated using the DOT language, illustrate these intricate molecular mechanisms.
Caption: this compound promotes Nrf2 translocation to the nucleus, activating antioxidant defenses.
Caption: this compound inhibits the activation of key MAPK proteins, reducing inflammation and apoptosis.
Caption: this compound promotes cell survival by activating the pro-survival PI3K/Akt/mTOR signaling cascade.
Experimental Protocols
Detailed methodologies for the key experiments cited in the comparative data are provided below. These protocols are intended to serve as a guide for researchers looking to validate the neuroprotective effects of various compounds.
Cell Viability Assessment: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.
Materials:
-
96-well plates
-
Neuronal cell line (e.g., HT22, SH-SY5Y) or primary neurons
-
Complete culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, isopropanol (B130326) with 0.04 N HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) for a predetermined duration. Include appropriate vehicle and positive controls.
-
Induction of Injury: Introduce the neurotoxic agent (e.g., glutamate, or induce OGD/R).
-
MTT Addition: After the treatment period, remove the culture medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.
-
Incubation: Incubate the plate for 4 hours at 37°C in a CO₂ incubator.
-
Solubilization: Remove the MTT-containing medium and add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Cytotoxicity Assessment: Lactate Dehydrogenase (LDH) Assay
The LDH assay is a cytotoxicity assay that measures the activity of LDH released from damaged cells into the culture medium.
Materials:
-
96-well plates
-
Neuronal cells
-
Complete culture medium
-
LDH assay kit (containing substrate, cofactor, and dye)
-
Microplate reader
Procedure:
-
Cell Culture and Treatment: Follow steps 1-3 of the MTT assay protocol.
-
Sample Collection: After the treatment period, carefully collect a sample of the cell culture supernatant from each well.
-
Assay Reaction: In a separate 96-well plate, mix the collected supernatant with the LDH assay reaction mixture according to the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add the stop solution provided in the kit to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
Protein Expression Analysis: Western Blotting
Western blotting is used to detect and quantify specific proteins in a cell lysate, providing insights into the activation of signaling pathways.
Materials:
-
Neuronal cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Nrf2, anti-HO-1, anti-p-ERK, anti-p-JNK, anti-p-p38, anti-p-PI3K, anti-p-Akt)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse the treated cells with RIPA buffer, and determine the protein concentration using the BCA assay.
-
Gel Electrophoresis: Separate the protein lysates (20-40 µg) on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer, typically at 1:1000) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer, typically at 1:2000 to 1:5000) for 1 hour at room temperature.
-
Detection: After further washes, add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
This guide provides a foundational understanding of the neuroprotective mechanisms of this compound and its standing relative to other neuroprotective agents. The detailed protocols and pathway diagrams are intended to facilitate further research and drug development in the critical area of neuroprotection.
References
- 1. Identification of regulated proteins by resveratrol in glutamate-induced cortical injury of newborn rats [jstage.jst.go.jp]
- 2. europeanreview.org [europeanreview.org]
- 3. Differential Protective Effects of Edaravone in Cerebellar and Hippocampal Ischemic Injury Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Unveiling the Anti-Cancer Potential of Oxysophocarpine: A Guide for Researchers
This guide offers a detailed overview of the anti-cancer activity of Oxysophocarpine, presenting available experimental data, outlining detailed methodologies for key experiments, and visualizing the implicated signaling pathways to support further research and drug development in this area.
Comparative Analysis of Anti-Cancer Activity
While a direct comparison between this compound isomers is not currently possible due to a lack of published data, this section summarizes the cytotoxic effects of this compound on various cancer cell lines as reported in scientific literature. This data provides a baseline for the compound's general anti-cancer efficacy.
Table 1: Cytotoxicity of this compound Against Various Cancer Cell Lines
| Cell Line | Cancer Type | Assay | IC50 (µM) | Reference |
| HepG2 | Hepatocellular Carcinoma | MTT Assay | Not explicitly stated, but dose-dependent inhibition observed up to 20 µM | [1] |
| Hepa1-6 | Hepatocellular Carcinoma | MTT Assay | Not explicitly stated, but dose-dependent inhibition observed up to 20 µM | [1] |
| SCC-9 | Oral Squamous Cell Carcinoma | CCK-8 Assay | Effective at 5 µM | [2] |
| SCC-15 | Oral Squamous Cell Carcinoma | CCK-8 Assay | Effective at 5 µM | [2] |
Note: IC50 (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates a higher potency. The data presented here is collated from various studies and experimental conditions may vary.
Key Experimental Findings
Inhibition of Cancer Cell Proliferation and Viability
This compound has demonstrated a significant ability to inhibit the proliferation of various cancer cells. For instance, in studies involving hepatocellular carcinoma cell lines (HepG2 and Hepa1-6), this compound treatment resulted in a dose-dependent decrease in cell viability[1]. Similarly, in oral squamous cell carcinoma (OSCC) cell lines SCC-9 and SCC-15, this compound was shown to reduce cell proliferation.
Induction of Apoptosis
A crucial mechanism of anti-cancer agents is the induction of programmed cell death, or apoptosis. Research indicates that this compound is a potent inducer of apoptosis in cancer cells. In OSCC cells, treatment with this compound led to an increase in the number of apoptotic cells and elevated caspase-3 activity, a key executioner enzyme in the apoptotic cascade. Furthermore, in pilocarpine-treated mice, this compound administration resulted in a decrease in the expression of the pro-apoptotic proteins Bax and Caspase-3, and an increase in the anti-apoptotic protein Bcl-2, suggesting its role in modulating the apoptotic pathway.
Suppression of Cancer Cell Migration and Invasion
The metastatic spread of cancer is a major cause of mortality. This compound has shown potential in inhibiting the migration and invasion of cancer cells. Trans-well assays revealed that this compound significantly hampered the migration capacity of HepG2 and Hepa1-6 hepatocellular carcinoma cells in a dose-dependent manner. In oral squamous cell carcinoma, this compound treatment reduced both migration and invasion of SCC-9 and SCC-15 cells.
Signaling Pathways Modulated by this compound
The anti-cancer effects of this compound are attributed to its ability to modulate key signaling pathways involved in cancer progression.
Nrf2/HO-1 Signaling Pathway
In oral squamous cell carcinoma, this compound has been shown to inhibit the Nrf2/HO-1 signaling pathway. The transcription factor Nrf2 is often upregulated in cancer cells, promoting their survival and resistance to therapy. By downregulating Nrf2 and its target gene, heme oxygenase-1 (HO-1), this compound can render cancer cells more susceptible to apoptosis and reduce their aggressive behavior.
Caption: this compound inhibits the Nrf2/HO-1 signaling pathway.
IL-6/JAK2/STAT3 Signaling Pathway
In the context of hepatocellular carcinoma, this compound has been found to sensitize cancer cells to immunotherapy by downregulating the IL-6-mediated JAK2/STAT3 signaling pathway. This pathway is often constitutively active in cancer and plays a critical role in tumor cell proliferation, survival, and immune evasion.
Caption: this compound downregulates the IL-6/JAK2/STAT3 pathway.
Detailed Experimental Protocols
To facilitate the replication and further investigation of the anti-cancer effects of this compound, detailed protocols for key in vitro assays are provided below.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
References
A Head-to-Head Comparison: Oxysophocarpine and Ibuprofen in Pain and Inflammation Management
In the landscape of analgesic and anti-inflammatory therapeutics, a direct comparison between the plant-derived alkaloid Oxysophocarpine and the widely used nonsteroidal anti-inflammatory drug (NSAID) Ibuprofen (B1674241) has been notably absent from the scientific literature. This guide provides a comprehensive, data-supported comparison of their known mechanisms of action, efficacy in preclinical models of pain and inflammation, and the signaling pathways they modulate. This objective analysis is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development.
Mechanism of Action: A Tale of Two Pathways
Ibuprofen, a cornerstone of pain management for decades, exerts its effects primarily through the non-selective inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2.[1][2][3][4] By blocking these enzymes, Ibuprofen prevents the conversion of arachidonic acid into prostaglandins, which are key mediators of pain, fever, and inflammation.[5] The inhibition of COX-2 is largely responsible for its anti-inflammatory and analgesic properties, while the inhibition of the constitutively expressed COX-1 is associated with some of its gastrointestinal side effects.
In contrast, this compound, an alkaloid extracted from Sophora alopecuroides, demonstrates a multi-targeted approach to analgesia and inflammation. Its mechanisms are more complex and appear to involve the modulation of several signaling pathways. Studies have indicated that this compound can suppress the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. Furthermore, it has been shown to inhibit the phosphorylation of extracellular signal-regulated kinase 1/2 (ERK1/2) and c-Jun N-terminal kinase (JNK). Evidence also points to its interaction with the GABAergic system, with studies showing an increase in the expression of GABAAα1 receptors, suggesting a centrally mediated analgesic effect.
Comparative Efficacy in Preclinical Models
To provide a quantitative comparison, this guide summarizes data from two standard preclinical models of pain and inflammation: the acetic acid-induced writhing test for analgesia and the carrageenan-induced paw edema test for anti-inflammatory activity.
Analgesic Efficacy: Acetic Acid-Induced Writhing Test
The acetic acid-induced writhing test is a model of visceral pain. The intraperitoneal injection of acetic acid induces abdominal constrictions, or "writhes," and the reduction in the number of writhes by a test compound indicates an analgesic effect.
| Compound | Dose | Animal Model | Percent Inhibition of Writhing | Reference |
| This compound | 80 mg/kg (i.p.) | Mice | 47.02% | |
| Ibuprofen | 30 mg/kg | Mice | 73.2% |
Note: The presented data is from separate studies and not from a direct head-to-head comparison. Experimental conditions may vary.
Anti-inflammatory Efficacy: Carrageenan-Induced Paw Edema
The carrageenan-induced paw edema model is a widely used assay to evaluate the anti-inflammatory activity of compounds. Injection of carrageenan into the paw of a rodent induces a localized inflammatory response characterized by swelling (edema). The reduction in paw volume is a measure of anti-inflammatory efficacy.
| Compound | Dose | Animal Model | Time Point | Percent Inhibition of Edema | Reference |
| This compound | 80 mg/kg | Mice | - | Significant reduction | |
| Ibuprofen | 10 mg/kg | Rats | 3 hours | Statistically significant | |
| Sophocarpine | 30 mg/kg (i.v.) | Rats | - | Significant | |
| Sophocarpine | 80 mg/kg | Mice | - | 59.95% (Xylene-induced ear edema) |
Sophocarpine is a related alkaloid, and its data is included for broader context. Note: The presented data is from separate studies and not from a direct head-to-head comparison. Experimental conditions may vary.
Signaling Pathways and Experimental Workflows
To visualize the distinct mechanisms of action and the experimental procedures used to evaluate these compounds, the following diagrams are provided.
References
Replicating Published Findings on Oxysophocarpine's Efficacy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Oxysophocarpine's (OSC) efficacy with alternative treatments across its anti-cancer and anti-inflammatory applications. The information is based on published experimental data, with detailed methodologies and a focus on quantitative comparisons to aid in the replication and extension of these findings.
Anti-Cancer Efficacy: this compound vs. Standard Chemotherapeutics
This compound has demonstrated significant anti-tumor activity in preclinical models of Oral Squamous Cell Carcinoma (OSCC) and Hepatocellular Carcinoma (HCC). This section compares its performance against standard-of-care chemotherapeutic agents, Cisplatin for OSCC and Sorafenib for HCC.
Quantitative Comparison of In Vitro Efficacy
The following tables summarize the half-maximal inhibitory concentration (IC50) of this compound and comparator drugs on relevant cancer cell lines. Lower IC50 values indicate greater potency.
Table 1: In Vitro Efficacy in Oral Squamous Cell Carcinoma (OSCC)
| Compound | Cell Line | IC50 | Treatment Duration | Reference |
| This compound | SCC-9 | Data not available | 24h | [1] |
| This compound | SCC-15 | Data not available | 24h | [1] |
| Cisplatin | H103 | 15 µM | 24h | [2] |
| Cisplatin | H314 | 200 µM | 24h | [2] |
| Cisplatin | FaDu | 11.25 µM | 24h | [3] |
| Cisplatin | PE/CA-PJ49 | 10.55 µM | 24h | [3] |
Note: While a specific IC50 value for this compound on SCC-9 and SCC-15 cells was not provided in the reviewed literature, a 5 μM concentration was shown to significantly reduce cell viability and induce apoptosis[4].
Table 2: In Vitro Efficacy in Hepatocellular Carcinoma (HCC)
| Compound | Cell Line | Effect | Concentration | Treatment Duration | Reference |
| This compound | Hepa1-6 | Significant proliferation inhibition | 5, 10, 20 µmol/L | 24, 48, 72h | [5] |
| This compound | HepG2 | Significant proliferation inhibition | 5, 10, 20 µmol/L | 24, 48, 72h | [5] |
| This compound | Hepa1-6 | Increased apoptosis | 5, 10, 20 µmol/L | 24h | [5] |
| This compound | HepG2 | Increased apoptosis | 5, 10, 20 µmol/L | 24h | [5] |
| Sorafenib | Various HCC lines | Data not available | - | - |
Note: Specific IC50 values for this compound on Hepa1-6 and HepG2 cells were not available in the reviewed literature. However, the studies demonstrate a dose-dependent inhibition of proliferation and induction of apoptosis[5].
Quantitative Comparison of In Vivo Efficacy
The following tables compare the in vivo anti-tumor effects of this compound and comparator drugs in xenograft mouse models.
Table 3: In Vivo Efficacy in Oral Squamous Cell Carcinoma (OSCC) Xenograft Model
| Treatment | Dosage | Tumor Growth Inhibition | Mouse Model | Reference |
| This compound | 80 mg/kg | Decreased OSCC tumor growth (specific % not provided) | BALB/c nude mice with SCC-9 xenografts | [4] |
| Cisplatin | - | Data not available in a comparable model | - |
Table 4: In Vivo Efficacy in Hepatocellular Carcinoma (HCC) Xenograft Model
| Treatment | Dosage | Tumor Growth Inhibition | Mouse Model | Reference |
| This compound | - | Inhibited tumor growth (specific % not provided) | C57BL/6 mice with Hepa1-6 subcutaneous tumors | [5] |
| Sorafenib | 40 mg/kg/day | 40% | Nude mice with HuH-7 xenografts | [6] |
| Sorafenib | 30 mg/kg | 40% reduction in normalized tumor volume | SK-Hep-1 xenograft models | [5] |
| Sorafenib | 50 mg/kg/day | 85% | Patient-derived HCC xenografts | [1] |
| Sorafenib | 100 mg/kg/day | 96% | Patient-derived HCC xenografts | [1] |
Anti-Inflammatory Efficacy: this compound vs. Standard Anti-Inflammatory Drugs
This compound has shown potent anti-inflammatory effects in preclinical models. This section compares its efficacy against the commonly used non-steroidal anti-inflammatory drug (NSAID) Ibuprofen and the corticosteroid Dexamethasone.
Quantitative Comparison of In Vivo Anti-Inflammatory Efficacy
Table 5: Efficacy in Carrageenan-Induced Paw Edema in Mice
| Treatment | Dosage | Paw Edema Inhibition (%) | Reference |
| This compound | - | Significantly reduced paw edema volume (specific % not provided) | [6] |
| Ibuprofen | - | Data not available in a directly comparable model | |
| Indomethacin (NSAID) | 10 mg/kg | 65.71% (at 3h) | [7] |
Note: While the study on this compound reported a significant reduction in paw edema, the exact percentage of inhibition was not specified, precluding a direct quantitative comparison with Indomethacin[6].
Quantitative Comparison of In Vitro Anti-Inflammatory Efficacy
Table 6: Reduction of Pro-Inflammatory Cytokines
| Compound | Model | Cytokine | Reduction | Reference |
| This compound | Carrageenan-induced inflammation in mice | TNF-α, IL-1β, IL-6 | Significantly suppressed (specific values not provided) | [6] |
| This compound | Ovalbumin-induced asthma in mice | IL-4, IL-5 | Decreased production in BALF (specific values not provided) | |
| Dexamethasone | LPS-stimulated blood in vitro | IL-6 | Dose-dependent reduction | [8] |
| Dexamethasone | LPS-induced cytokine storm in mice | IL-6 | Reduced from ~647 pg/mL to ~241 pg/mL at 3h | [9] |
| Dexamethasone | LPS-induced cytokine storm in mice | TNF-α | Reduced from ~1546 pg/mL to ~291 pg/mL at 3h | [9] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature to facilitate replication.
Anti-Cancer Studies
Cell Lines:
-
OSCC: SCC-9, SCC-15
-
HCC: HepG2, Hepa1-6
In Vitro Cell Viability Assay (CCK-8):
-
Seed cells in 96-well plates at a specified density.
-
After cell adherence, treat with varying concentrations of this compound (e.g., 0, 5, 10, 20 µmol/L for HCC cells; 5 µM for OSCC cells) for different time points (e.g., 24, 48, 72 hours).
-
Add Cell Counting Kit-8 (CCK-8) solution to each well and incubate for a specified time.
-
Measure the absorbance at 450 nm using a microplate reader.
In Vitro Apoptosis Assay (Flow Cytometry):
-
Treat cells with varying concentrations of this compound for a specified duration (e.g., 24 hours).
-
Harvest and wash the cells with PBS.
-
Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Analyze the stained cells using a flow cytometer to quantify the percentage of apoptotic cells.
In Vivo Xenograft Mouse Model:
-
Subcutaneously inject cancer cells (e.g., 3 × 10^6 SCC-9 cells) into the flanks of immunodeficient mice (e.g., BALB/c nude mice).
-
Allow tumors to grow to a specified volume (e.g., ~60 mm³).
-
Randomly assign mice to treatment and control groups.
-
Administer this compound (e.g., 80 mg/kg via intraperitoneal injection every 2 days for 3 weeks) or vehicle control.
-
Measure tumor volume regularly using calipers.
-
At the end of the experiment, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., Western blot, IHC).
Western Blot Analysis:
-
Lyse cells or homogenized tumor tissues in RIPA buffer to extract total protein.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST.
-
Incubate the membrane with primary antibodies against target proteins (e.g., Nrf2, HO-1, p-STAT3, STAT3) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) system.
Quantitative Real-Time PCR (qPCR):
-
Extract total RNA from cells or tissues using a suitable kit.
-
Synthesize cDNA using a reverse transcription kit.
-
Perform qPCR using SYBR Green master mix and specific primers for the target genes (e.g., FGL1, STAT3) and a housekeeping gene (e.g., β-actin).
-
Analyze the data using the 2^-ΔΔCt method to determine relative gene expression.
Anti-Inflammatory Studies
Carrageenan-Induced Paw Edema in Mice:
-
Administer this compound or a control substance to mice.
-
After a specified time, inject a 1% carrageenan solution into the subplantar region of the right hind paw.
-
Measure the paw volume using a plethysmometer at various time points after carrageenan injection.
-
Calculate the percentage of edema inhibition compared to the control group.
Enzyme-Linked Immunosorbent Assay (ELISA):
-
Collect serum or tissue homogenates from the experimental animals.
-
Use commercial ELISA kits to measure the concentrations of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) according to the manufacturer's instructions.
Signaling Pathways and Experimental Workflows
Signaling Pathways Modulated by this compound
This compound exerts its therapeutic effects by modulating several key signaling pathways.
Caption: this compound's anti-cancer signaling pathways in OSCC and HCC.
References
- 1. Hepatocyte-derived FGL1 accelerates liver metastasis and tumor growth by inhibiting CD8+ T and NK cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 4. karger.com [karger.com]
- 5. This compound suppresses hepatocellular carcinoma growth and sensitizes the therapeutic blockade of anti‐Lag‐3 via reducing FGL1 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound Retards the Growth and Metastasis of Oral Squamous Cell Carcinoma by Targeting the Nrf2/HO-1 Axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inflammatory cytokines TNFα, IL-1β, and IL-6 are induced in endotoxin- stimulated microglia through different signaling cascades - PMC [pmc.ncbi.nlm.nih.gov]
- 8. STAT3 regulates hypoxia-induced epithelial mesenchymal transition in oesophageal squamous cell cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Assessing the Therapeutic Index of Oxysophocarpine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Oxysophocarpine (OSC), a quinolizidine (B1214090) alkaloid extracted from plants of the Sophora genus, has garnered significant attention for its diverse pharmacological activities. This guide provides a comparative assessment of the therapeutic index of this compound across its potential antiviral, anti-inflammatory, and anticancer applications. The evaluation is primarily based on in vitro data, comparing its selectivity index with that of established therapeutic agents in each category.
Understanding the Therapeutic Index
The therapeutic index (TI) is a quantitative measure of a drug's safety margin, comparing the dose that produces a therapeutic effect to the dose that causes toxicity. A higher TI indicates a wider margin of safety. In early-stage drug development, the TI is often estimated in vitro using the selectivity index (SI), calculated as the ratio of the 50% cytotoxic concentration (CC50) to the 50% effective concentration (EC50) or 50% inhibitory concentration (IC50).
Comparative Analysis of In Vitro Selectivity
The following tables summarize the available in vitro data for this compound and comparator drugs across three therapeutic areas. The selectivity index (SI) is calculated as CC50/IC50.
Antiviral Activity
| Compound | Virus/Cell Line | IC50 (µM) | CC50 (µM) | Selectivity Index (SI) |
| This compound | Data Not Available | - | - | - |
| Remdesivir | SARS-CoV-2 (Vero E6) | 0.32 - 0.59 | >100 | >169 - >312[1] |
| Acyclovir (B1169) | HSV-1 (Vero) | 8.5 | >20 | >2.4[2] |
| Acyclovir | HSV-1 (Macrophages) | 0.0025 | >20 | >8000[2] |
No specific antiviral IC50 or CC50 data for this compound was identified in the public domain at the time of this review.
Anti-inflammatory Activity
| Compound | Assay/Cell Line | IC50 (µM) | CC50 (µM) | Selectivity Index (SI) |
| This compound | OGD/R-induced microglia | Not specified* | >Concentration used | Not calculable |
| Dexamethasone | Glucocorticoid Receptor | 0.038 | Data Not Available | Not calculable[3] |
| Ibuprofen | COX-1 | 13 | Data Not Available | Not calculable[4] |
| Ibuprofen | COX-2 | 1.1 | Data Not Available | Not calculable |
Studies have shown this compound reduces inflammation in microglia, but specific IC50 values for key inflammatory markers were not provided.
Anticancer Activity
| Compound | Cell Line | IC50 (µM) | CC50 (Normal Cells, µM) | Selectivity Index (SI) |
| This compound | HepG2 | Not specified* | Data Not Available | Not calculable |
| Doxorubicin | MCF-7 | 1.1 - 2.5 | Data Not Available | Not calculable |
| Doxorubicin | HepG2 | 12.2 | >20 (HK-2) | >1.6 |
| Cisplatin | A549 | 3.3 - 16.48 | Data Not Available | Not calculable |
| Cisplatin | HepG2 | Data Not Available | Data Not Available | Not calculable |
This compound has been shown to inhibit the growth of hepatocellular carcinoma cells (HepG2), but specific IC50 values were not detailed in the reviewed literature.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of a compound's therapeutic potential. Below are summaries of key experimental protocols relevant to determining the therapeutic index.
MTT Assay for Cell Viability (Cytotoxicity)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
-
Cell Plating: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Expose the cells to a range of concentrations of the test compound and a vehicle control for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Incubation: Add MTT solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The CC50 value is determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.
Plaque Reduction Assay for Antiviral Efficacy
This assay is the gold standard for measuring the effectiveness of an antiviral compound.
-
Cell Monolayer: Grow a confluent monolayer of susceptible host cells in a multi-well plate.
-
Virus and Compound Incubation: Pre-incubate a known amount of virus with serial dilutions of the antiviral compound for 1-2 hours.
-
Infection: Add the virus-compound mixture to the cell monolayers and allow the virus to adsorb for 1-2 hours.
-
Overlay: Remove the inoculum and add a semi-solid overlay medium (e.g., containing agarose (B213101) or methylcellulose) to restrict viral spread to adjacent cells, leading to the formation of localized plaques.
-
Incubation: Incubate the plates for several days to allow for plaque formation.
-
Plaque Visualization and Counting: Stain the cells (e.g., with crystal violet) to visualize and count the plaques.
-
Data Analysis: The IC50 value is the concentration of the compound that reduces the number of plaques by 50% compared to the untreated virus control.
In Vivo LD50 Determination
The median lethal dose (LD50) is a measure of acute toxicity in animal models.
-
Animal Model: Typically conducted in rodents (e.g., mice or rats).
-
Dose Administration: Administer single doses of the test substance to several groups of animals via a specific route (e.g., oral, intravenous). The doses are selected to span a range that is expected to cause mortality in some animals.
-
Observation: Observe the animals for a defined period (e.g., 14 days) for signs of toxicity and mortality.
-
Data Analysis: The LD50 is statistically calculated as the dose that is lethal to 50% of the animals in a test group. While historically a common metric, efforts are made to reduce and refine animal use in toxicity testing. While no specific oral LD50 for this compound in mice has been published, a related compound, sophocarpine, has a reported oral LD50 of >1000 mg/kg in mice.
Signaling Pathways and Mechanisms of Action
This compound exerts its therapeutic effects by modulating several key signaling pathways. Understanding these pathways is crucial for rational drug design and development.
Nrf2/HO-1 Signaling Pathway
This compound has been shown to activate the Nrf2/HO-1 pathway, which plays a critical role in cellular defense against oxidative stress.
Caption: this compound activates the Nrf2/HO-1 pathway, promoting cell survival.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cellular processes like inflammation and apoptosis. This compound has been shown to modulate this pathway.
Caption: this compound inhibits pro-inflammatory and apoptotic signaling via the MAPK pathway.
JNK/AP-1 Signaling Pathway
A key downstream component of the MAPK pathway, the JNK/AP-1 axis is a direct target of this compound in mitigating inflammation.
Caption: this compound suppresses inflammation by inhibiting the JNK/AP-1 signaling cascade.
Conclusion
This compound demonstrates significant therapeutic potential across antiviral, anti-inflammatory, and anticancer applications through the modulation of key signaling pathways involved in cellular stress, inflammation, and survival. While in vitro studies suggest a favorable safety profile, a comprehensive assessment of its therapeutic index is currently limited by the lack of publicly available, direct comparative data on its efficacy (EC50/IC50) and cytotoxicity (CC50) across a wide range of models, as well as in vivo LD50 and ED50 values.
Further research is warranted to establish a more definitive therapeutic index for this compound. This should include head-to-head in vitro studies with standard-of-care drugs and comprehensive in vivo efficacy and toxicity studies. Such data will be critical in guiding the future clinical development of this promising natural compound.
References
- 1. In vitro Antiviral Activity of Remdesivir Against SARS-CoV-2 and its Variants [journal-jbv.apub.kr]
- 2. The potency of acyclovir can be markedly different in different cell types - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dexamethasone, anti-inflammatory glucocorticoid (CAS 50-02-2) | Abcam [abcam.com]
- 4. medchemexpress.com [medchemexpress.com]
Safety Operating Guide
Proper Disposal of Oxysophocarpine: A Guide for Laboratory Professionals
For Immediate Release
This document provides essential safety and logistical information for the proper disposal of Oxysophocarpine, a quinolizidine (B1214090) alkaloid utilized in various research and development applications. Researchers, scientists, and drug development professionals are urged to adhere to these procedural guidelines to ensure laboratory safety and environmental protection.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with the appropriate safety measures. The compound is classified as Acute toxicity - Category 4, Oral , with the hazard statement H302: Harmful if swallowed [1].
Personal Protective Equipment (PPE):
-
Wear tightly fitting safety goggles.
-
Use chemical-resistant gloves (e.g., nitrile).
-
Wear a lab coat or other protective clothing.
-
In case of handling fine powders or generating aerosols, a respirator may be necessary.
Engineering Controls:
-
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.
In Case of a Spill:
-
Avoid generating dust.
-
Carefully collect the spilled material using appropriate tools and place it in a designated, sealed container for hazardous waste.
-
Clean the spill area thoroughly with a suitable solvent and then with soap and water.
This compound Properties Relevant to Disposal
Understanding the chemical and physical properties of this compound is crucial for its safe disposal.
| Property | Data | Citation |
| Molecular Formula | C₁₅H₂₂N₂O₂ | |
| Molecular Weight | 262.35 g/mol | |
| Appearance | Solid | |
| Solubility | Soluble in DMSO and ethanol. | |
| Acute Toxicity | Category 4, Oral (Harmful if swallowed) | [1] |
| Environmental Fate | Data on ecotoxicity, persistence, and bioaccumulation not readily available. Treat as potentially harmful to the environment. | |
| Stability | Specific data on stability under various pH and temperature conditions are not readily available. Avoid mixing with strong acids, bases, or oxidizing agents. |
Step-by-Step Disposal Protocol
The primary and recommended method for the disposal of this compound and its contaminated materials is through a licensed hazardous waste disposal company. Do not dispose of this compound down the drain or in regular trash.
Step 1: Waste Segregation and Collection
-
Solid Waste:
-
Collect unused or expired solid this compound, as well as grossly contaminated materials (e.g., weighing paper, pipette tips, gloves), in a designated, leak-proof, and clearly labeled hazardous waste container.
-
The container should be made of a material compatible with the waste.
-
-
Liquid Waste:
-
Collect solutions containing this compound in a separate, compatible, and leak-proof hazardous waste container.
-
The container should be clearly labeled with "Hazardous Waste," the chemical name "this compound," and the approximate concentration.
-
-
Sharps Waste:
-
Needles, syringes, or other sharps contaminated with this compound must be disposed of in a designated sharps container that is also labeled as hazardous waste.
-
Step 2: Labeling of Waste Containers
-
All waste containers must be clearly labeled with:
-
The words "Hazardous Waste "
-
The full chemical name: This compound
-
The associated hazards (e.g., "Toxic," "Harmful if Swallowed" )
-
The date of accumulation.
-
Step 3: Storage of Hazardous Waste
-
Store the sealed and labeled hazardous waste containers in a designated and secure satellite accumulation area within the laboratory.
-
This area should be under the control of laboratory personnel and away from incompatible chemicals.
-
Ensure secondary containment is in place to prevent spills from reaching the environment.
Step 4: Arranging for Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the this compound waste.
-
Provide them with a complete and accurate description of the waste.
Experimental Protocol Considerations
Potential Degradation Pathways (for research purposes only):
-
Reduction of the N-oxide: Alkaloid N-oxides can be reduced back to the corresponding tertiary amine. This might be achieved using reducing agents, but the reaction conditions and byproducts would need to be carefully studied to ensure complete conversion and to assess the toxicity of the resulting products.
-
Oxidative Degradation: Strong oxidizing agents could potentially break down the alkaloid structure. However, the reaction products could be numerous and their toxicity unknown.
Any attempt to chemically treat the waste must be thoroughly validated to ensure complete degradation and to characterize all final products before any alternative disposal route is considered.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Logical workflow for the proper segregation and disposal of this compound waste.
By following these procedures, laboratories can ensure the safe handling and disposal of this compound, minimizing risks to personnel and the environment. It is the responsibility of each researcher and institution to comply with all applicable local, state, and federal regulations regarding hazardous waste disposal.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Oxysophocarpine
FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS
This document provides essential safety and logistical information for the handling of Oxysophocarpine, a quinolizidine (B1214090) alkaloid with diverse biological activities. Adherence to these guidelines is critical to ensure the safety of laboratory personnel and the integrity of research outcomes. Due to the limited availability of quantitative toxicity data, a cautious approach is paramount.
Personal Protective Equipment (PPE): Your First Line of Defense
Proper selection and use of Personal Protective Equipment (PPE) are non-negotiable when handling this compound. The following table summarizes the required PPE based on Safety Data Sheet (SDS) recommendations and general best practices for handling potent chemical compounds.
| PPE Category | Specification | Rationale |
| Respiratory Protection | Full-face particle respirator (NIOSH-approved N99 or equivalent) or a Powered Air-Purifying Respirator (PAPR).[1] | To prevent inhalation of airborne particles, a primary route of exposure for potent compounds. A full-face respirator also provides eye protection. PAPRs are recommended for higher-risk activities. |
| Hand Protection | Double gloving with chemotherapy-rated nitrile gloves.[1] | Provides a robust barrier against skin contact. Double gloving is a standard practice when handling hazardous drugs to minimize the risk of exposure due to tears or permeation. |
| Eye and Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards. A full-face respirator is also acceptable.[1] | Protects the eyes from splashes and airborne particles. |
| Body Protection | Disposable, low-permeability coveralls or a lab coat with long sleeves and tight cuffs. For procedures with a higher risk of splashes, a chemical-resistant apron should be worn over the lab coat.[1] | Prevents contamination of personal clothing and skin. |
| Foot Protection | Closed-toe shoes and disposable shoe covers. | Protects feet from spills and prevents the tracking of contaminants outside the laboratory. |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound minimizes the risk of exposure and contamination. The following workflow outlines the key stages of handling this compound.
Quantitative Data Summary
A thorough search for quantitative toxicity data and occupational exposure limits for this compound revealed a significant data gap. Safety Data Sheets consistently report "no data available" for these critical parameters. This lack of data underscores the need for stringent adherence to the precautionary measures outlined in this guide.
| Data Point | Value | Source |
| Oral LD50 (Rat) | No data available | ECHEMI SDS[1], Sigma-Aldrich SDS |
| Dermal LD50 (Rabbit) | No data available | ECHEMI SDS[1], Sigma-Aldrich SDS |
| Inhalation LC50 (Rat) | No data available | ECHEMI SDS[1], Sigma-Aldrich SDS |
| Occupational Exposure Limit (OEL) | No data available | ECHEMI SDS[1] |
In the absence of established OELs, the principles of "As Low As Reasonably Practicable" (ALARP) should be applied to minimize exposure. All work with solid forms of this compound that could generate dust must be conducted in a certified chemical fume hood or other suitable containment device.
Experimental Protocols
The following protocols are synthesized from methodologies reported in peer-reviewed literature and are intended as a guide. Researchers must adapt these protocols to their specific experimental context and institutional safety requirements.
In Vitro Study: Treatment of Cell Cultures
This protocol describes a general procedure for treating adherent cell lines with this compound.
Materials:
-
This compound (powder)
-
Appropriate solvent (e.g., DMSO, sterile PBS)
-
Complete cell culture medium
-
Adherent cells in culture flasks or plates
-
Sterile serological pipettes and pipette tips
-
Biological safety cabinet (BSC)
Procedure:
-
Stock Solution Preparation: Inside a chemical fume hood, carefully weigh the desired amount of this compound. Prepare a concentrated stock solution (e.g., 10-100 mM) by dissolving the powder in an appropriate solvent. Sterile-filter the stock solution if necessary.
-
Cell Seeding: Plate cells at the desired density in culture vessels and allow them to adhere and grow to the appropriate confluency.
-
Treatment Preparation: In a biological safety cabinet, dilute the this compound stock solution to the final working concentration in pre-warmed complete cell culture medium.
-
Cell Treatment: Remove the existing medium from the cells and replace it with the medium containing the desired concentration of this compound.
-
Incubation: Return the cells to the incubator and maintain them for the desired treatment duration.
-
Post-Treatment Analysis: Following incubation, the cells can be harvested for downstream applications such as viability assays, protein extraction for Western blotting, or RNA isolation for qPCR.
In Vivo Study: Administration to Mice
This protocol provides a general guideline for the intraperitoneal (i.p.) administration of this compound to mice. All animal procedures must be approved by the institution's Institutional Animal Care and Use Committee (IACUC).
Materials:
-
This compound
-
Vehicle (e.g., sterile 0.9% NaCl solution)
-
Sterile syringes and needles
-
Appropriate animal handling and restraint devices
Procedure:
-
Drug Preparation: In a chemical fume hood, prepare the dosing solution by dissolving this compound in the chosen vehicle to the desired concentration. Doses used in published studies have ranged from 10 to 80 mg/kg.[1]
-
Animal Acclimatization: Allow mice to acclimatize to the laboratory environment before the experiment.[1]
-
Dose Calculation: Calculate the volume of the dosing solution to be administered to each mouse based on its body weight.
-
Administration: Properly restrain the mouse and administer the calculated dose via intraperitoneal injection.[1]
-
Monitoring: Observe the animals for any adverse reactions following administration.
-
Post-Administration Procedures: At the designated time points, animals may be used for behavioral tests, or tissues may be collected for further analysis.[1]
Signaling Pathway Involvement
This compound has been shown to modulate key signaling pathways involved in cellular stress response and inflammation. Understanding these pathways is crucial for interpreting experimental results.
Disposal Plan
Proper disposal of this compound waste is crucial to prevent environmental contamination and accidental exposure.
Waste Segregation:
-
Solid Waste: Unused this compound powder, contaminated gloves, bench paper, and other solid materials should be collected in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound, including unused stock solutions and experimental media, should be collected in a separate, sealed, and clearly labeled hazardous liquid waste container. Do not pour any solutions containing this compound down the drain.
-
Sharps: Needles and syringes used for handling this compound should be disposed of in a designated sharps container.
Disposal Procedure:
-
All waste containers must be clearly labeled with "Hazardous Waste," the chemical name ("this compound"), and the associated hazards.
-
Store waste containers in a designated, secure area away from incompatible materials.
-
Follow your institution's and local regulations for the final disposal of chemical waste. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance and to arrange for waste pickup.
-
For acutely hazardous alkaloid compounds, some guidelines recommend inactivation via chemical treatment before disposal. However, this should only be performed by trained personnel following a validated and approved protocol from your EHS department.
By adhering to these safety and logistical guidelines, researchers can work confidently and safely with this compound, fostering a secure environment for groundbreaking scientific discovery.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
